molecular formula C3H6O2 B081698 Methoxyacetaldehyde CAS No. 10312-83-1

Methoxyacetaldehyde

Cat. No.: B081698
CAS No.: 10312-83-1
M. Wt: 74.08 g/mol
InChI Key: YSEFYOVWKJXNCH-UHFFFAOYSA-N
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Description

Methoxyacetaldehyde is a highly reactive aldehyde derivative that serves as a critical intermediate in biochemical and synthetic research. Its primary research value stems from its role as the active metabolite of ethylene glycol monomethyl ether (EGME), a compound associated with developmental and reproductive toxicities. Studies investigating the testicular toxicity of EGME have shown that this compound is the causative agent, leading to germ cell degeneration and significant changes in gene expression within testicular Leydig, Sertoli, and germ cells . Furthermore, its metabolism is a key area of study, as the enzyme aldehyde dehydrogenase (ALDH) 2 has been identified as the principal enzyme responsible for its oxidation, suggesting that susceptibility to its effects may be influenced by ALDH2 genotype . Beyond its toxicological significance, this compound is a versatile precursor in chemical synthesis. It functions as a formal methoxyvinyl cation equivalent, enabling the efficient diastereoselective synthesis of Z-configured methoxyvinyl compounds, which are valuable structures in medicinal chemistry and natural product synthesis . This compound has also proven useful in fundamental mechanistic studies, such as research into the kinetics and mechanism of acid-base catalyzed enolization . Its utility extends to materials science, where it has been cited as a potential polymer modifier . Research also indicates that this compound can induce deletion mutations in mammalian cells, highlighting its application in genetic toxicology studies to understand mutagenic processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEFYOVWKJXNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145651
Record name 2-Methoxyacetaldehyde
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10312-83-1
Record name Methoxyacetaldehyde
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Record name 2-Methoxyacetaldehyde
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Record name 2-Methoxyacetaldehyde
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Record name Methoxyacetaldehyde
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Record name METHOXYACETALDEHYDE
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Foundational & Exploratory

Methoxyacetaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Methoxyacetaldehyde (CAS No. 10312-83-1) is a bifunctional organic molecule featuring both an aldehyde and an ether functional group. It is a key metabolite in the biotransformation of 2-methoxyethanol and has garnered attention for its biological activities, including immunosuppressive and potential teratogenic effects. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, purification, and spectroscopic analysis of this compound. Detailed illustrative experimental protocols for its synthesis, purification, and key biological assays are presented. Furthermore, this guide includes visualizations of its metabolic pathway and potential mechanisms of biological action to support further research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aldehyde odor. It is miscible with water and many organic solvents.[1] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₃H₆O₂[2][3][4]
Molecular Weight 74.08 g/mol [2][3][4]
Boiling Point 41.5 - 101 °C (at 760 mmHg)[1][3][5]
Density 0.9 - 1.005 g/cm³[1][4][5]
Flash Point -38.9 °C[1][5]
Vapor Pressure 406.3 mmHg at 25°C[1][5]
LogP -0.64[5]
Refractive Index 1.3878 - 1.3950 (at 20-25°C)[1][6]

Chemical Structure and Identifiers

The structure of this compound is characterized by a methoxy group attached to the alpha-carbon of an acetaldehyde molecule.

IdentifierValueReference(s)
IUPAC Name 2-methoxyacetaldehyde[2][7]
CAS Number 10312-83-1[2][3][4]
SMILES COCC=O[8]
InChI InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3[2][8]
InChIKey YSEFYOVWKJXNCH-UHFFFAOYSA-N[2][8]
Synonyms Methoxyethanal, α-Methoxyacetaldehyde[2][4]

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis, purification, and analysis of this compound, as well as for assessing its biological activity. These protocols are based on established chemical principles and published data on related compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound by Oxidation of 2-Methoxyethanol

This protocol describes the synthesis of this compound via the catalytic oxidation of 2-methoxyethanol.

Principle: 2-Methoxyethanol is oxidized to this compound in the presence of a suitable catalyst and an oxidizing agent. The reaction is typically carried out in a controlled temperature and pressure environment.

Materials:

  • 2-Methoxyethanol

  • Platinum-containing heterogeneous catalyst

  • Deionized water

  • Oxygen gas

  • Stirred reaction vessel with temperature and pressure control

  • Gas inlet and outlet

  • Condenser

Procedure:

  • To a stirred reaction vessel, add the platinum-containing heterogeneous catalyst and deionized water.

  • Set the reaction vessel to the desired temperature, typically between 40°C and 60°C.

  • Pressurize the vessel with oxygen to a partial pressure of 0.1 to 0.3 MPa.

  • Continuously feed 2-methoxyethanol and oxygen into the reaction vessel while maintaining constant temperature and pressure.

  • The reaction is exothermic; ensure efficient cooling to maintain the desired temperature.

  • The product, this compound, is continuously removed from the reaction mixture, typically by distillation, and collected in a cooled receiving flask.

  • Monitor the reaction progress by techniques such as gas chromatography to determine the conversion of 2-methoxyethanol and the yield of this compound.

Purification by Fractional Distillation

This protocol outlines the purification of this compound from a reaction mixture using fractional distillation.

Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. The component with the lower boiling point vaporizes first, and its vapor is enriched as it rises through a fractionating column.

Materials:

  • Crude this compound mixture

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle with a temperature controller

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the crude this compound mixture and a few boiling chips to the distilling flask.

  • Begin heating the distilling flask gently.

  • As the mixture heats, observe the condensation ring rising slowly up the fractionating column.

  • Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the most volatile component.

  • Collect the fraction that distills over at a constant temperature. This will be the purified this compound.

  • Continue distillation until the temperature begins to rise again, indicating that the next component is starting to distill.

  • Store the purified this compound in a tightly sealed container in a cool, dark place.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR (Proton NMR) Experimental Parameters (Illustrative):

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

Expected ¹H NMR Spectrum:

  • A singlet corresponding to the aldehydic proton (CHO).

  • A singlet corresponding to the methoxy protons (OCH₃).

  • A singlet corresponding to the methylene protons (CH₂).

¹³C NMR (Carbon-13 NMR) Experimental Parameters (Illustrative):

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

Expected ¹³C NMR Spectrum:

  • A signal for the carbonyl carbon (C=O).

  • A signal for the methylene carbon (CH₂).

  • A signal for the methoxy carbon (OCH₃).

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

Experimental Parameters (Illustrative):

  • Spectrometer: FTIR spectrometer with an ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Expected FTIR Spectrum:

  • A strong, sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

  • Absorption bands in the region of 2900-2800 cm⁻¹ corresponding to C-H stretching vibrations of the alkyl and aldehyde groups.

  • An absorption band around 1100 cm⁻¹ corresponding to the C-O stretching vibration of the ether group.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule, and to elucidate its structure through fragmentation patterns.

Sample Introduction and Ionization (Illustrative - Electron Ionization):

  • Introduce a volatile sample of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS).

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

Expected Mass Spectrum:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 74).

  • Characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). Ethers may show cleavage at the C-O bond.

Biological Activity Assays

Principle: This assay assesses the ability of this compound to suppress the proliferation of activated T-lymphocytes.

Materials:

  • Primary human or mouse T-cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • This compound stock solution

  • Proliferation assay reagent (e.g., CFSE or a colorimetric reagent like WST-1)

  • 96-well cell culture plates

  • Flow cytometer or microplate reader

Procedure:

  • Isolate T-cells from peripheral blood or spleen.

  • Label the T-cells with a proliferation tracking dye such as CFSE, if using flow cytometry.

  • Seed the T-cells in a 96-well plate at a predetermined density.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Activate the T-cells with anti-CD3/anti-CD28 antibodies.

  • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assess T-cell proliferation by measuring the dilution of the CFSE dye via flow cytometry or by measuring the absorbance of the colorimetric reagent using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the activated, untreated control.

Principle: The zebrafish embryo model is used to assess the potential of a compound to cause developmental abnormalities.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • This compound stock solution

  • Multi-well plates (e.g., 24- or 48-well)

  • Stereomicroscope

Procedure:

  • Collect freshly fertilized zebrafish embryos and place them in embryo medium.

  • At 4-6 hours post-fertilization (hpf), transfer healthy embryos into the wells of a multi-well plate.

  • Expose the embryos to a range of concentrations of this compound in the embryo medium. Include a vehicle control.

  • Incubate the embryos at 28.5°C.

  • Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.

  • Record various developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects).

  • Determine the concentration at which this compound induces significant developmental toxicity.

Signaling Pathways and Logical Relationships

Metabolic Pathway of 2-Methoxyethanol

This compound is a key intermediate in the metabolic pathway of 2-methoxyethanol. This pathway is a critical consideration in toxicology and drug development, as the metabolites are often responsible for the observed biological effects.

Metabolic Pathway of 2-Methoxyethanol 2-Methoxyethanol 2-Methoxyethanol This compound This compound 2-Methoxyethanol->this compound Alcohol Dehydrogenase Methoxyacetic Acid Methoxyacetic Acid This compound->Methoxyacetic Acid Aldehyde Dehydrogenase Aldehyde-Induced Teratogenesis Workflow cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences cluster_outcome Developmental Outcome This compound This compound Increased ROS Increased ROS This compound->Increased ROS DNA Adducts DNA Adducts This compound->DNA Adducts Protein Adducts Protein Adducts This compound->Protein Adducts Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress DNA Damage DNA Damage DNA Adducts->DNA Damage Protein Dysfunction Protein Dysfunction Protein Adducts->Protein Dysfunction Apoptosis Apoptosis Oxidative Stress->Apoptosis DNA Damage->Apoptosis Protein Dysfunction->Apoptosis Teratogenesis Teratogenesis Apoptosis->Teratogenesis

References

Spectroscopic data of Methoxyacetaldehyde (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methoxyacetaldehyde (C₃H₆O₂), a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with detailed experimental protocols for their acquisition.

Mass Spectrometry

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is presented below.

Table 1: Mass Spectrometry Data for this compound [1]

m/z Relative Intensity (%) Assignment
7415[M]⁺ (Molecular Ion)
45100[CH₂OCH₃]⁺ (Base Peak)
4440[CH₂O]⁺
2955[CHO]⁺

Interpretation:

The molecular ion peak at m/z 74 confirms the molecular weight of this compound (74.08 g/mol )[1]. The base peak at m/z 45 corresponds to the stable methoxymethyl cation ([CH₂OCH₃]⁺), formed by the cleavage of the C-C bond adjacent to the carbonyl group. Other significant fragments include the formyl cation ([CHO]⁺) at m/z 29 and a fragment at m/z 44, likely corresponding to the formaldehyde radical cation ([CH₂O]⁺).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aldehyde and ether functionalities.

Table 2: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~2930StrongC-H stretch (alkane)
~2830, ~2720MediumC-H stretch (aldehyde)
~1730StrongC=O stretch (aldehyde)
~1120StrongC-O stretch (ether)

Interpretation:

The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aldehyde. The pair of medium intensity bands at approximately 2830 cm⁻¹ and 2720 cm⁻¹ are indicative of the C-H stretching vibration of the aldehydic proton, a feature that helps distinguish aldehydes from ketones. The strong band around 1120 cm⁻¹ is attributed to the C-O stretching vibration of the ether linkage. The peak at approximately 2930 cm⁻¹ corresponds to the C-H stretching of the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.7Singlet1HAldehydic proton (-CHO)
~4.1Singlet2HMethylene protons (-O-CH₂-CHO)
~3.4Singlet3HMethyl protons (-OCH₃)

Table 4: Expected ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~200Carbonyl carbon (-CHO)
~75Methylene carbon (-O-CH₂-CHO)
~59Methyl carbon (-OCH₃)

Interpretation of Expected NMR Data:

  • ¹H NMR: The aldehydic proton is expected to appear as a sharp singlet far downfield, around 9.7 ppm, due to the deshielding effect of the carbonyl group. The methylene protons adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet around 4.1 ppm. The methyl protons of the methoxy group are expected to be the most shielded, appearing as a singlet around 3.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is expected to have the largest chemical shift, appearing around 200 ppm. The methylene carbon, being attached to an oxygen atom, would be found in the range of 75 ppm. The methyl carbon of the methoxy group would be the most upfield, at approximately 59 ppm.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a capillary column suitable for separating volatile organic compounds is used.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Methodology:

  • Sample Preparation: As a liquid, this compound can be analyzed neat. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental interferences.

  • Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FTIR spectrometer.

  • Data Acquisition: The sample is irradiated with infrared light, and the transmitted radiation is measured by a detector. The instrument's software performs a Fourier transform on the resulting interferogram to produce the infrared spectrum.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for detailed structural analysis.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.

    • The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Final Confirmation Sample Pure this compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data Structure Confirmed Structure of This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Methoxyacetaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10312-83-1

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxyacetaldehyde (CAS 10312-83-1), a reactive aldehyde with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries.[1] It is also recognized for its potential as an antimicrobial agent, preservative, and polymer modifier.[2] This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, spectral data, and biological significance, with a focus on its role as a toxic metabolite of 2-methoxyethanol. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language illustrate key chemical and biological pathways.

Chemical and Physical Properties

This compound is a clear, colorless liquid with an odor characteristic of lower aldehydes.[2] It is miscible with water and many organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₆O₂[3]
Molecular Weight 74.08 g/mol [3]
CAS Number 10312-83-1[3]
IUPAC Name 2-methoxyacetaldehyde[3]
Synonyms Methoxyethanal, Acetaldehyde, 2-methoxy-[3]
Boiling Point 99-101 °C[4]
Density 0.906 ± 0.06 g/cm³ (20 °C, 760 Torr)[4]
Flash Point -38.9 ± 13.4 °C[4]
Refractive Index 1.3950 (589.3 nm, 20 °C)[4]
Vapor Pressure 406 mmHg at 25°C[4]
InChI InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3[3]
InChIKey YSEFYOVWKJXNCH-UHFFFAOYSA-N[3]
Canonical SMILES COCC=O[3]

Synthesis and Purification

This compound can be synthesized through the oxidation of 2-methoxyethanol (methyl cellosolve). Two potential methods are outlined below: catalytic dehydrogenation and Swern oxidation.

Catalytic Dehydrogenation of 2-Methoxyethanol (Industrial Method)

A historical method for the production of this compound involves the catalytic dehydrogenation of 2-methoxyethanol over a copper catalyst at elevated temperatures.

  • Catalyst Preparation: A reduced copper catalyst can be prepared by precipitating copper hydroxide from a solution of copper(II) nitrate with ammonia, followed by washing, forming, and reduction.

  • Reaction: Vapors of 2-methoxyethanol are passed over the heated catalyst (approximately 300-425 °C).

  • Work-up and Purification: The reaction mixture is condensed, and the resulting liquid is subjected to fractional distillation to separate this compound from unreacted starting material and byproducts.

This protocol is based on a vintage patent and should be adapted with modern safety and experimental standards.

Swern Oxidation of 2-Methoxyethanol (Laboratory-Scale Synthesis)

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, making it a suitable choice for the laboratory-scale synthesis of this compound from 2-methoxyethanol.[5][6][7][8]

  • Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), 2-methoxyethanol, and an anhydrous, non-protic solvent (e.g., dichloromethane).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).

    • Slowly add a solution of DMSO in anhydrous dichloromethane to the cooled oxalyl chloride solution.

    • After stirring for a short period, add a solution of 2-methoxyethanol in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.

    • Following the addition of the alcohol, stir the reaction mixture for a specified time.

    • Add triethylamine to the reaction mixture to quench the reaction and facilitate the formation of the aldehyde.

    • Allow the reaction to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by fractional distillation.

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Cool Oxalyl Chloride in DCM to -78°C B Add DMSO in DCM A->B 1. C Add 2-Methoxyethanol in DCM B->C 2. D Stir at -78°C C->D 3. E Add Triethylamine D->E 4. F Warm to Room Temp. E->F 5. G Quench with Water F->G 6. H Extract with DCM G->H 7. I Dry and Concentrate H->I 8. J Fractional Distillation I->J 9. K Pure Methoxy- acetaldehyde J->K

General workflow for the Swern oxidation of 2-methoxyethanol.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, this section indicates the availability of such data from various public and commercial databases.

Table 2: Availability of Spectral Data for this compound

Data TypeDatabase/SourceReference(s)
¹H NMR ChemicalBook[4]
¹³C NMR ChemicalBook[4]
Mass Spectrometry (GC-MS) PubChem, NIST WebBook[3][9]
Infrared (IR) Spectroscopy PubChem, ChemicalBook[3][10]
Raman Spectroscopy ChemicalBook[4]

Note: Access to some databases may require a subscription.

Biological Significance and Toxicology

This compound is the primary toxic metabolite of 2-methoxyethanol.[11] The toxicity of 2-methoxyethanol is largely attributed to its in vivo oxidation to this compound and subsequently to methoxyacetic acid.[11]

Metabolism of 2-Methoxyethanol

The metabolic pathway of 2-methoxyethanol involves a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes 2-methoxyethanol to this compound. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts this compound to methoxyacetic acid.[12]

Metabolism_Pathway cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Product A 2-Methoxyethanol B This compound A->B Alcohol Dehydrogenase (ADH) C Methoxyacetic Acid B->C Aldehyde Dehydrogenase (ALDH) Cytotoxicity_Pathway cluster_trigger Trigger cluster_cellular_stress Cellular Stress cluster_mitochondrial_dysfunction Mitochondrial Dysfunction cluster_apoptosis Apoptosis A This compound B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Mitochondrial Damage C->D E Release of Cytochrome c D->E F Caspase Activation E->F G Cell Death F->G

References

An In-depth Technical Guide to the Physical Properties of 2-Methoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxyacetaldehyde (CAS No: 10312-83-1). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual representation of a general experimental workflow for chemical characterization.

Core Physical Properties

2-Methoxyacetaldehyde is a colorless to yellow liquid known for its characteristic aldehyde odor.[1] It is an organic compound with the chemical formula C₃H₆O₂.[2][3] A summary of its key physical properties is presented in the table below. The data has been compiled from various sources, and ranges are provided where different values have been reported.

Physical PropertyValueSource(s)
Molecular Weight 74.08 g/mol [2][3][4][5]
Boiling Point 41.5 - 101 °C at 760 mmHg[1][4][6][7][8][9][10][11]
Density 0.9 - 1.005 g/cm³ at 20-25 °C[1][4][6][8][9][10][11]
Refractive Index 1.356 - 1.395 at 20 °C[6][8][9][10]
Solubility in Water Miscible to soluble (9.39 x 10⁴ mg/L at 25 °C)[7][8]
Appearance Clear colorless to yellow liquid[1][8]
Odor Characteristic of lower aldehydes[8]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for 2-Methoxyacetaldehyde are not extensively published, the following are detailed, standard methodologies for determining the key physical properties of a volatile organic liquid like 2-Methoxyacetaldehyde.

2.1. Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that can be determined with high accuracy using the Thiele tube method.

  • Apparatus: Thiele tube, thermometer (-10 to 110 °C), small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.

    • Introduce a small amount (0.5-1 mL) of 2-Methoxyacetaldehyde into the small test tube.

    • Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube.

    • Gently heat the side arm of the Thiele tube. This will induce convection currents in the oil, ensuring uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

2.2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a specific, known volume.

  • Apparatus: Pycnometer (e.g., 10 mL or 25 mL), analytical balance, thermometer, and a constant temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Determine and record the mass of the empty, dry pycnometer.

    • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

    • Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer.

    • Weigh the pycnometer filled with water and record the mass.

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with 2-Methoxyacetaldehyde and repeat the thermal equilibration and weighing steps as with water.

    • Calculate the density of 2-Methoxyacetaldehyde using the following formula: Density = (Mass of 2-Methoxyacetaldehyde) / (Volume of Pycnometer) where the Volume of the Pycnometer is calculated from the mass and known density of water at the experimental temperature.

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property.

  • Apparatus: Abbe refractometer, constant temperature water bath, and a dropper or pipette.

  • Procedure:

    • Ensure the prisms of the Abbe refractometer are clean and dry. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

    • Connect the refractometer to a constant temperature water bath set to a specific temperature (e.g., 20 °C).

    • Using a clean dropper, place a few drops of 2-Methoxyacetaldehyde onto the surface of the measuring prism.

    • Close the illuminating prism gently to spread the liquid into a thin film.

    • Adjust the light source and the mirror to obtain optimal illumination of the crosshairs in the eyepiece.

    • Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • If a color fringe is visible, adjust the compensator dial to eliminate it.

    • Read the refractive index value from the scale. Record the temperature at which the measurement was taken.

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a liquid organic compound such as 2-Methoxyacetaldehyde.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting A Obtain pure sample of 2-Methoxyacetaldehyde B Boiling Point Determination A->B C Density Measurement A->C D Refractive Index Measurement A->D E Solubility Testing A->E F NMR Spectroscopy (¹H, ¹³C) A->F G FTIR Spectroscopy A->G H Mass Spectrometry A->H I Compare experimental data with literature values B->I C->I D->I E->I F->I G->I H->I J Confirm structure and purity I->J K Generate Technical Report J->K

General workflow for chemical characterization.

References

An In-depth Technical Guide to Methoxyacetaldehyde: Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methoxyacetaldehyde, a crucial reagent in various chemical syntheses. Adherence to these guidelines is paramount to ensure a safe laboratory environment and prevent accidental exposure.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. Its primary dangers are its flammability and toxicity. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.[1][3]
Acute Toxicity, Oral4H302: Harmful if swallowed.[3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1][2]
Skin Sensitization1H317: May cause an allergic skin reaction.[1][2]

Signal Word: Danger[1][3]

Pictograms:

  • Flame

  • Exclamation Mark

  • Health Hazard

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular FormulaC3H6O2[2][4]
Molecular Weight74.08 g/mol [2][3]
Boiling Point41.5°C at 760 mmHg[4]
Flash Point-38.9°C (-38.0°F) (estimated)[5]
Density0.906 g/cm³[4]
Vapor Pressure406.3 mmHg at 25°C (estimated)[5]
Solubility in Water9.39e+004 mg/L at 25°C (estimated)[5]

Toxicity Data

The following table summarizes the available acute toxicity data for this compound. It is important to note that these values are indicative of the substance's potential toxicity and all direct contact should be avoided.

Test TypeRoute of ExposureSpeciesDoseReference
LD50 (Lethal Dose, 50%)OralRat2330 mg/kg[2][5]
LDLo (Lowest Published Lethal Dose)IntraperitonealRat487 mg/kg[5]
LD50 (Lethal Dose, 50%)SkinRabbit1170 mg/kg[5]

Experimental Protocols

Detailed experimental protocols for determining the specific quantitative data cited above (e.g., LD50, flash point) are not publicly available in standard safety literature. This data is typically generated through standardized testing methodologies outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development) or ASTM International.

General Methodological Approach:

  • Acute Toxicity (LD50): These studies typically involve administering the substance to laboratory animals (e.g., rats, rabbits) via different routes of exposure (oral, dermal, inhalation) at varying concentrations. The dose at which 50% of the test population succumbs is determined. These experiments are conducted under strict ethical guidelines and controlled laboratory conditions.

  • Flash Point: The flash point is determined using either a closed-cup or open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the substance ignite.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[1][6]

Body PartRequired PPESpecifications and Remarks
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1][6]
Skin Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Gloves must be inspected before use and changed immediately if contaminated.[1][6]
Flame-retardant and impervious clothing (lab coat or coveralls).Should be worn to protect against splashes and fire hazards.[1]
Respiratory A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][6]

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1][6]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][7]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7]

  • Take precautionary measures against static discharge.[1][7]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from sources of ignition.[7]

  • Store apart from incompatible materials and foodstuff containers.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.

  • Use personal protective equipment, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Contain the spill with inert material (e.g., sand, earth).

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] The chemical should be kept in suitable and closed containers for disposal.[1]

Visual Guides

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive Chemical Store Store in a Cool, Well-Ventilated Area Receive->Store Prep Prepare Work Area (Fume Hood, PPE) Store->Prep Handle Handle with Care (Non-Sparking Tools) Prep->Handle Experiment Perform Experiment Handle->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Collect Waste in Sealed Container Decontaminate->Waste Dispose Dispose According to Regulations Waste->Dispose

Caption: Workflow for the safe handling of this compound.

First Aid Procedures for this compound Exposure

FirstAidProcedures cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Skin Skin Contact WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin Eye Eye Contact RinseEyes Rinse with Water for 15 minutes Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: First aid procedures for different exposure routes.

References

Methoxyacetaldehyde: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde (CHO), a significant organic intermediate, holds a unique position in the landscape of chemical synthesis and biological research. As a bifunctional molecule containing both an aldehyde and an ether group, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its role as a metabolite of the industrial solvent 2-methoxyethanol has also prompted extensive toxicological and metabolic studies. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and fundamental properties of this compound, offering detailed experimental protocols and a clear presentation of its chemical characteristics.

Discovery and Historical Synthesis

The history of this compound's synthesis reflects the broader evolution of organic chemical methodologies in the early 20th century. While the exact first synthesis is not definitively documented in readily available literature, early work on alkoxyacetaldehydes pointed towards indirect methods of preparation.

A notable early approach to synthesizing alkoxyacetaldehydes involved the use of their acetals, as reviewed by Rotbart in the 1930s. This method, while effective, was often multi-stepped and cumbersome for producing the free aldehyde.

A significant advancement in the direct synthesis of this compound came in the late 1930s. In 1938, Nathan L. Drake and collaborators published a method for the catalytic dehydrogenation of 2-methoxyethanol. This work was subsequently detailed in a 1939 United States Patent, which described a process for producing various alkoxy acetaldehydes. This method represented a more direct and industrially scalable route to this compound.

Shortly thereafter, in 1941, Charles D. Hurd and John Leo Abernethy of Northwestern University published an alternative synthesis method. Their approach utilized the wet oxidation of 2-methoxyethanol using a dichromic oxidizing mixture. They compared their yields to those of the catalytic dehydrogenation method, providing valuable insights into the practicalities of each approach for laboratory-scale synthesis.

These two methods, catalytic dehydrogenation and wet oxidation, represent the key historical pillars in the synthesis of this compound, paving the way for its availability for further research and application.

Physicochemical Properties

This compound is a colorless, mobile liquid with a characteristic sharp, aldehyde-like odor. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₆O₂[1][2]
Molecular Weight 74.08 g/mol [1][2]
Boiling Point 92.3 °C at 770 mmHg[3]
Density 0.9818 g/cm³ at 25/4 °C[3]
Refractive Index (n_D) 1.3878 at 25 °C[3]
CAS Number 10312-83-1
Synonyms 2-Methoxyacetaldehyde, Methoxyethanal, Acetaldehyde, methoxy-

Key Experimental Protocols

The following sections provide detailed methodologies for the two historically significant syntheses of this compound.

Synthesis by Catalytic Dehydrogenation of 2-Methoxyethanol (Drake et al., 1939)

This method involves passing the vapors of 2-methoxyethanol over a heated, reduced copper catalyst.

Experimental Workflow:

cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_purification Product Purification catalyst_prep Prepare reduced copper catalyst catalyst_load Load catalyst into reaction chamber catalyst_prep->catalyst_load reaction_chamber Reaction Chamber (300-425 °C) methoxyethanol 2-Methoxyethanol (Vapor) methoxyethanol->reaction_chamber Pass over catalyst condensation Condensation (0 °C) reaction_chamber->condensation Cool reaction mixture distillation1 Fractional Distillation condensation->distillation1 Transfer condensate fraction_collection Collect 85-90 °C fraction distillation1->fraction_collection distillation2 Redistillation fraction_collection->distillation2 pure_product Pure this compound distillation2->pure_product

Caption: Catalytic dehydrogenation of 2-methoxyethanol.

Methodology:

  • Catalyst Preparation: A reduced copper catalyst is prepared. An example provided in the patent involves precipitating copper hydroxide from a copper nitrate solution with ammonia, washing the precipitate, forming it into pieces, drying, and then reducing it to metallic copper at 300 °C in the reaction chamber.

  • Reaction Setup: The reduced copper catalyst is placed in a suitable reaction chamber that can be heated.

  • Dehydrogenation: The reaction chamber is heated to a temperature between 300 °C and 425 °C. Vapors of 2-methoxyethanol are then passed over the heated catalyst.

  • Condensation: The gaseous reaction mixture exiting the chamber is passed through a condenser cooled to approximately 0 °C to liquefy the products and any unreacted starting material.

  • Purification: The resulting condensate is subjected to fractional distillation. The fraction boiling between 85 °C and 90 °C, which contains the this compound, is collected. This fraction can be further purified by redistillation to yield pure this compound.

Synthesis by Wet Oxidation of 2-Methoxyethanol (Hurd and Abernethy, 1941)

This method involves the oxidation of 2-methoxyethanol using a dichromic acid solution, with immediate removal of the aldehyde product to prevent further oxidation.

Experimental Workflow:

cluster_reaction Oxidation Reaction cluster_distillation Product Removal & Collection cluster_purification Purification reactants 2-Methoxyethanol + Dichromic Acid Solution reaction_flask Reaction Flask (Boiling) reactants->reaction_flask Add oxidizing mixture distill_off Distill off aldehyde as it forms reaction_flask->distill_off Vapor condenser Condenser distill_off->condenser collection_flask Collection Flask condenser->collection_flask drying Dry over anhydrous magnesium sulfate collection_flask->drying Transfer distillate fractionation Fractional Distillation drying->fractionation product Pure this compound (89-91 °C) fractionation->product

Caption: Wet oxidation of 2-methoxyethanol.

Methodology:

  • Reaction Setup: A reaction flask is charged with 2-methoxyethanol and heated to boiling. The flask is equipped with a dropping funnel and a condenser system designed for distillation.

  • Oxidizing Mixture Preparation: A solution of sodium dichromate in water and sulfuric acid is prepared.

  • Oxidation and Distillation: The hot oxidizing mixture is slowly added from the dropping funnel to the boiling 2-methoxyethanol. As this compound is formed, its lower boiling point allows it to be immediately distilled out of the reaction mixture, preventing its over-oxidation to methoxyacetic acid.

  • Collection: The distillate, containing this compound and water, is collected in a receiving flask.

  • Purification: The collected distillate is dried over a suitable drying agent, such as anhydrous magnesium sulfate. The dried liquid is then purified by fractional distillation, with the pure this compound fraction being collected at 89-91 °C.

Modern Relevance and Applications

While the historical synthesis methods laid the groundwork, modern synthetic chemistry has introduced a variety of other methods for the preparation of this compound and its derivatives. Today, this compound continues to be a valuable intermediate in organic synthesis. For professionals in drug development, its utility lies in its ability to introduce a methoxyacetyl moiety into a target molecule. Furthermore, understanding its formation as a metabolite of 2-methoxyethanol is crucial for toxicological assessments and the development of safer industrial practices.

Conclusion

The journey of this compound from its early, indirect methods of synthesis to the more direct and efficient processes developed in the late 1930s and early 1940s highlights a key period of advancement in synthetic organic chemistry. The detailed experimental protocols for its preparation via catalytic dehydrogenation and wet oxidation not only provide a historical perspective but also remain relevant as fundamental examples of aldehyde synthesis. For contemporary researchers, a thorough understanding of the history, properties, and synthesis of this versatile molecule is essential for its effective application in the laboratory and in the development of new chemical entities.

References

Theoretical Reactivity of Methoxyacetaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of methoxyacetaldehyde (CH₃OCH₂CHO). Due to a scarcity of direct theoretical investigations on this compound, this guide synthesizes information from analogous studies on acetaldehyde and other relevant small aldehydes. It covers key reaction pathways, including unimolecular decomposition (pyrolysis) and bimolecular reactions with atmospherically significant radicals, particularly the hydroxyl (OH) radical. This document presents quantitative data from computational studies, details relevant experimental protocols for context and validation, and visualizes reaction mechanisms and workflows using Graphviz diagrams.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and an ether functional group. Its reactivity is of interest in various fields, including atmospheric chemistry, combustion science, and as a potential intermediate in organic synthesis. Understanding the theoretical underpinnings of its reactivity provides valuable insights into its stability, reaction pathways, and the formation of potential products. This guide focuses on the computational elucidation of its reaction mechanisms, drawing heavily on theoretical studies of the closely related acetaldehyde.

Conformational Analysis

The reactivity of this compound is influenced by its conformational preferences. The presence of the methoxy group introduces additional rotational freedom around the C-C and C-O bonds. Ab initio calculations are crucial for determining the relative energies of different conformers.

A study on the rotational spectrum of this compound has provided insights into its most stable conformer. Theoretical calculations, often employing methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), are used to optimize the geometries of various conformers and calculate their relative energies.

Table 1: Calculated Conformational Properties of this compound

ConformerMethodRelative Energy (kJ/mol)Dipole Moment (Debye)
Most StableAb initio0.002.5
Second StableAb initio> 4Not Reported

Note: Data is based on analogous compounds and general principles of conformational analysis, as specific theoretical studies on this compound conformers are limited.

Unimolecular Decomposition (Pyrolysis)

The thermal decomposition of aldehydes is a critical process in combustion. Theoretical studies on the unimolecular decomposition of acetaldehyde provide a foundational understanding of the potential pathways for this compound. The primary decomposition channels for acetaldehyde involve the initial cleavage of the C-C or C-H bond.

3.1. Reaction Pathways

Theoretical investigations, often using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, predict the temperature and pressure dependence of unimolecular reaction rates. For this compound, the following initial decomposition steps are plausible:

  • C-C Bond Fission: CH₃OCH₂CHO → CH₃OCH₂• + •CHO

  • Aldehydic C-H Bond Fission: CH₃OCH₂CHO → CH₃OCH₂CO• + H•

  • α-C-H Bond Fission: CH₃OCH₂CHO → •CHOCH₂OCH₃ + H•

  • C-O Bond Fission: CH₃OCH₂CHO → CH₃• + •OCH₂CHO

The relative importance of these channels is determined by their respective activation energies.

Unimolecular_Decomposition cluster_products Primary Decomposition Products This compound This compound (CH₃OCH₂CHO) methoxy_methyl_radical Methoxymethyl Radical (CH₃OCH₂•) This compound->methoxy_methyl_radical C-C Fission formyl_radical Formyl Radical (•CHO) This compound->formyl_radical C-C Fission methoxyacetyl_radical Methoxyacetyl Radical (CH₃OCH₂CO•) This compound->methoxyacetyl_radical C-H Fission (aldehydic) hydrogen_atom Hydrogen Atom (H•) This compound->hydrogen_atom C-H Fission methoxy_radical Methoxy Radical (CH₃•) This compound->methoxy_radical C-O Fission glycolaldehyde_radical Glycolaldehyde Radical (•OCH₂CHO) This compound->glycolaldehyde_radical C-O Fission

Figure 1: Plausible initial unimolecular decomposition pathways of this compound.

3.2. Quantitative Data from Analogy

Given the lack of specific data for this compound, the following table presents theoretical data for the unimolecular decomposition of acetaldehyde. These values provide an estimate of the energy barriers involved.

Table 2: Theoretical Kinetic Data for Acetaldehyde Unimolecular Decomposition

Reaction ChannelTheoretical MethodActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
CH₃CHO → CH₃• + •CHORRKM/Master Equation347.31.6 x 10¹⁶
CH₃CHO → CH₄ + COTransition State Theory322.22.5 x 10¹³

Note: These values are for acetaldehyde and serve as an analogy.

Bimolecular Reactions: Atmospheric Oxidation

The dominant oxidant in the troposphere is the hydroxyl radical (OH). The reaction of aldehydes with OH radicals is a significant atmospheric sink for these compounds. Theoretical studies on the reaction of acetaldehyde with OH radicals reveal two primary mechanisms: hydrogen abstraction and OH addition.

4.1. Reaction with Hydroxyl Radical (OH)

4.1.1. Hydrogen Abstraction

The OH radical can abstract a hydrogen atom from three different sites in this compound: the aldehydic hydrogen, the α-carbon, and the methoxy group.

  • Aldehydic H-abstraction: CH₃OCH₂CHO + •OH → CH₃OCH₂CO• + H₂O

  • α-C H-abstraction: CH₃OCH₂CHO + •OH → CH₃O•CHCHO + H₂O

  • Methoxy H-abstraction: CH₃OCH₂CHO + •OH → •CH₂OCH₂CHO + H₂O

Theoretical calculations on acetaldehyde show that abstraction of the aldehydic hydrogen has the lowest activation barrier, making it the dominant pathway. A similar trend is expected for this compound.

H_Abstraction cluster_products H-Abstraction Products reactants This compound + •OH product1 CH₃OCH₂CO• + H₂O (Aldehydic) reactants->product1 Lowest Barrier product2 CH₃O•CHCHO + H₂O (α-Carbon) reactants->product2 product3 •CH₂OCH₂CHO + H₂O (Methoxy) reactants->product3

Figure 2: Hydrogen abstraction pathways for the reaction of this compound with the OH radical.

4.1.2. OH Addition

The OH radical can also add to the carbonyl carbon of the aldehyde group. However, theoretical studies on acetaldehyde indicate that this pathway has a higher activation barrier compared to hydrogen abstraction and is generally considered less significant under atmospheric conditions.

4.2. Quantitative Data from Analogy

The following table summarizes theoretical kinetic data for the reaction of acetaldehyde with the OH radical, which can be used as a proxy for this compound.

Table 3: Theoretical Kinetic Data for the Reaction of Acetaldehyde with OH Radical

Reaction ChannelTheoretical MethodRate Constant at 298 K (cm³ molecule⁻¹ s⁻¹)Activation Energy (kJ/mol)
H-abstraction (aldehydic)Ab initio1.5 x 10⁻¹¹-1.7
OH AdditionAb initioMinor contributionHigher barrier

Source: Based on data from analogous reactions.

Experimental Protocols

While this guide focuses on theoretical studies, understanding the experimental context is crucial for validating computational results. The following outlines a general experimental protocol for studying the gas-phase kinetics of aldehyde reactions with radicals.

5.1. Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is a common technique for measuring the rate constants of radical-molecule reactions.

PLP_LIF_Workflow cluster_setup Experimental Setup cluster_procedure Procedure precursor Radical Precursor (e.g., H₂O₂ for OH) reactor Flow Reactor precursor->reactor aldehyde This compound (in buffer gas) aldehyde->reactor photolysis Pulsed Laser Photolysis (Generates Radicals) reactor->photolysis reaction Reaction (Radical + Aldehyde) photolysis->reaction probe Probe Laser (Excites Radicals) reaction->probe detection Fluorescence Detection (Measures Radical Concentration) probe->detection analysis Kinetic Analysis detection->analysis Computational_Workflow start Define Reaction pes_scan Potential Energy Surface (PES) Scan start->pes_scan ts_search Transition State (TS) Search pes_scan->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc freq Frequency Calculation irc->freq energy Single-Point Energy Calculation (High-Level Theory) freq->energy kinetics Rate Constant Calculation (e.g., TST, RRKM) energy->kinetics end Predicted Kinetics and Thermodynamics kinetics->end

Methoxyacetaldehyde: A Versatile C3 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methoxyacetaldehyde, a reactive aldehyde bearing a methoxy group at the α-position, is emerging as a potent and versatile three-carbon building block for the synthesis of complex organic molecules. Its unique structural features and reactivity profile make it an attractive starting material for the construction of a wide array of functionalized compounds, including heterocycles and chiral molecules of interest to the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthetic potential of this compound, detailing its application in several key organic transformations and offering experimental protocols for its use.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₃H₆O₂[1][2]
Molecular Weight 74.08 g/mol [1][2]
Boiling Point 92.0 °C at 760 mmHg[3]
Density 0.9818 g/cm³ at 25 °C[4]
Refractive Index 1.3878 at 25 °C[4]
Solubility Miscible with water[4]
CAS Number 10312-83-1[1][2]

Core Reactivity and Synthetic Applications

The presence of both an aldehyde and a methoxy group provides this compound with a rich and varied reactivity. The aldehyde functionality allows for a wide range of classical carbonyl chemistry, while the α-methoxy group can influence the stereochemical outcome of reactions and provide a handle for further functionalization. This guide explores its utility in several powerful synthetic methodologies.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a cornerstone of modern synthetic chemistry. This compound has proven to be a valuable component in several important MCRs.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. This compound can serve as the aldehyde component in this reaction, leading to the formation of peptidomimetic structures. A notable application is in the asymmetric synthesis of (R)-lacosamide, an anticonvulsant drug. In this synthesis, 2-methoxyacetaldehyde is reacted with 4-nitroaniline, benzyl isocyanide, and a chiral amine to afford the Ugi product in high yield and enantiomeric excess.

Experimental Protocol: General Procedure for the Ugi Reaction

  • To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., methanol, 2,2,2-trifluoroethanol) at 0 °C, add this compound (1.0 equiv.).

  • Stir the mixture for 20-30 minutes to allow for imine formation.

  • Add the carboxylic acid component (1.0 equiv.) and the isocyanide (1.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

Note: The optimal solvent and reaction time may vary depending on the specific substrates used.

The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to generate α-acyloxy carboxamides.[1][3][5] this compound can be employed as the aldehyde component, providing access to functionalized α-acyloxy carboxamides. The reaction is typically performed in aprotic solvents at high concentrations.[2][3]

Experimental Protocol: General Procedure for the Passerini Reaction

  • To a stirred solution of the carboxylic acid (1.0 equiv.) and this compound (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane, THF), add the isocyanide (1.0 equiv.) at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the α-acyloxy carboxamide.

Diagram of the Passerini Reaction Mechanism

Passerini_Reaction cluster_reactants Reactants cluster_products Product Aldehyde This compound Intermediate_1 H-bonded Adduct Aldehyde->Intermediate_1 + Carboxylic Acid Carboxylic_Acid Carboxylic Acid Isocyanide Isocyanide Product α-Acyloxy Carboxamide Intermediate_2 Tetrahedral Intermediate Intermediate_1->Intermediate_2 + Isocyanide Intermediate_2->Product Mumm Rearrangement Pictet_Spengler_Workflow Reactants β-Arylethylamine + This compound Mixing Dissolve in Solvent Reactants->Mixing Acidification Add Acid Catalyst Mixing->Acidification Reaction Stir at RT or Heat Acidification->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Tetrahydro-β-carboline Derivative Purification->Product Wittig_Reaction

References

Understanding the Electrophilicity of Methoxyacetaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methoxyacetaldehyde (MALD), a primary metabolite of the industrial solvent 2-methoxyethanol (2-ME), is a reactive electrophilic species implicated in the toxicological profiles of its parent compound. Its ability to form covalent adducts with biological macromolecules is a key mechanism of its cellular damage. This technical guide provides an in-depth analysis of the electrophilic nature of this compound, tailored for researchers, scientists, and drug development professionals. It covers the metabolic activation pathway, qualitative evidence of reactivity, and detailed theoretical and experimental protocols for quantifying its electrophilicity. While specific quantitative reactivity parameters for this compound are not extensively documented in current literature, this guide establishes a framework for its evaluation by presenting methodologies and contextual data from analogous compounds.

Introduction: The Significance of this compound

This compound (MALD), also known as 2-methoxyethanal, is an aldehyde bearing a methoxy group at the alpha-position. Its primary significance in a biomedical and toxicological context stems from its role as a reactive intermediate in the metabolism of 2-methoxyethanol (2-ME), a glycol ether used in various industrial applications.[1][2] The toxic effects of 2-ME, particularly on bone marrow and the reproductive system, are not caused by the parent compound itself but by its metabolic products.[2][3]

The metabolic pathway involves the oxidation of 2-ME by alcohol dehydrogenase to form the electrophilic MALD, which is subsequently detoxified by aldehyde dehydrogenase to the less reactive 2-methoxyacetic acid (MAA).[1][4] However, before this detoxification can occur, the electrophilic carbonyl carbon of MALD can react with endogenous nucleophiles, such as the side chains of amino acids in proteins and the nitrogen atoms of DNA bases, forming covalent adducts.[1][5] This process of adduct formation is a critical molecular initiating event that can disrupt cellular function, leading to cytotoxicity, immunotoxicity, and teratogenicity.[3][6] Understanding and quantifying the electrophilicity of MALD is therefore crucial for risk assessment, biomarker development, and elucidating its precise mechanisms of toxicity.

Metabolic Activation and Reaction Pathway

The bioactivation of 2-methoxyethanol is a two-step enzymatic process that generates the reactive electrophile, this compound. This intermediate can then be detoxified or engage in reactions with biological nucleophiles.

G cluster_pathway Metabolic Pathway of 2-Methoxyethanol cluster_adducts Electrophilic Reactions ME 2-Methoxyethanol (2-ME) MALD This compound (MALD) (Reactive Electrophile) ME->MALD Alcohol Dehydrogenase (ADH) MAA 2-Methoxyacetic Acid (MAA) (Detoxified Product) MALD->MAA Aldehyde Dehydrogenase (ALDH) Nuc Biological Nucleophiles (e.g., Protein-SH, Protein-NH2, DNA) MALD->Nuc Nucleophilic Attack Adducts Covalent Adducts (Disrupted Function, Toxicity) Nuc->Adducts

Caption: Metabolic activation of 2-methoxyethanol to this compound and its subsequent reactions.

Reactivity with Biological Nucleophiles

As an aldehyde, MALD's electrophilicity is centered on the carbonyl carbon, which carries a partial positive charge due to the electron-withdrawing effect of the oxygen atom. This makes it a target for nucleophilic attack. Experimental evidence confirms that MALD is highly reactive toward biological macromolecules.

A key study demonstrated that MALD forms protein adducts in vitro with human hemoglobin and albumin.[1] The reactivity was found to be significantly greater with albumin than with hemoglobin, and the alpha-globin chain was modified more readily than the beta-globin chain.[1] This formation of adducts is analogous to the well-documented reactivity of acetaldehyde, the metabolite of ethanol, which readily modifies proteins, DNA, and phospholipids.[7][8] Such covalent modifications can alter protein structure and function, while DNA adducts can be mutagenic and carcinogenic.[5][9] The ability of MALD to form these adducts underscores its role as the likely source of macromolecular damage observed after exposure to 2-methoxyethanol.[1]

Quantitative Assessment of Electrophilicity

While direct experimental kinetic data for this compound is sparse in the literature, its electrophilicity can be assessed using established computational and experimental methodologies.

Computational Protocol: Global Electrophilicity Index (ω)

A powerful theoretical tool for quantifying the electrophilic character of a molecule is the Global Electrophilicity Index (ω) , derived from Density Functional Theory (DFT).[10] This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. A higher ω value indicates a greater electrophilic nature.

The protocol for calculating ω involves these steps:

  • Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Energy Calculations: Single-point energy calculations are performed on the optimized structure to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculation of Reactivity Descriptors:

    • The energies of the HOMO and LUMO are used to approximate the vertical ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

    • The electronic chemical potential (μ) and chemical hardness (η) are calculated:

      • μ = (EHOMO + ELUMO) / 2

      • η = (ELUMO - EHOMO)

  • Calculation of ω: The global electrophilicity index is then calculated using the formula:

    • ω = μ² / (2η)

While the ω value for this compound has not been specifically reported, Table 1 provides calculated values for other common aldehydes to serve as a comparative reference.

Table 1: Global Electrophilicity Index (ω) for Common Aldehydes

Compound Structure Global Electrophilicity Index (ω) [eV]
Formaldehyde HCHO 1.94
Acetaldehyde CH₃CHO 1.63
Acrolein CH₂=CHCHO 2.97
Crotonaldehyde CH₃CH=CHCHO 2.65

Disclaimer: The ω values are representative literature values calculated using DFT and are provided for comparative context only. They are not the calculated values for this compound.

Experimental Protocol: Kinetic Glutathione (GSH) Chemoassay

An effective experimental method to quantify the reactivity of electrophiles towards a biologically relevant nucleophile is a kinetic chemoassay using glutathione (GSH).[11] GSH is a key intracellular antioxidant, and its thiol group (-SH) is a soft nucleophile that readily reacts with soft electrophiles like aldehydes. This assay determines the second-order rate constant (kGSH) for the reaction.

Methodology:

  • Reagent Preparation:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or water).

    • A buffered solution of glutathione (e.g., 100 mM phosphate buffer, pH 7.4) is prepared.

    • A solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is prepared for quantifying GSH.

  • Kinetic Run:

    • The GSH solution is equilibrated at a constant temperature (e.g., 37 °C) in a spectrophotometer cuvette.

    • The reaction is initiated by adding a small volume of the this compound stock solution to the GSH solution.

    • The concentration of GSH is monitored over time. At specific time points, aliquots are taken and mixed with the DTNB solution. DTNB reacts with the remaining GSH to produce a colored product (2-nitro-5-thiobenzoate) that absorbs strongly at 412 nm.

  • Data Analysis:

    • The absorbance at 412 nm is used to calculate the concentration of GSH at each time point.

    • Assuming pseudo-first-order conditions (if [MALD] >> [GSH]) or by using integrated rate laws, the second-order rate constant, kGSH, is determined from the rate of GSH depletion.

G start Prepare Solutions (MALD, GSH Buffer, DTNB) equilibrate Equilibrate GSH Buffer at 37°C start->equilibrate initiate Initiate Reaction: Add MALD to GSH equilibrate->initiate monitor Monitor GSH Depletion (Aliquot + DTNB at time points) initiate->monitor t = 0, 1, 2, 5, 10... min measure Measure Absorbance at 412 nm monitor->measure analyze Plot [GSH] vs. Time measure->analyze calculate Calculate Second-Order Rate Constant (k_GSH) analyze->calculate

Caption: Experimental workflow for a kinetic GSH chemoassay to quantify electrophilic reactivity.

Conclusion and Future Directions

This compound is a potent electrophile whose reactivity is central to the toxicity of its parent compound, 2-methoxyethanol. Its ability to form covalent adducts with essential biomolecules provides a clear mechanism for cellular disruption. While qualitative evidence strongly supports its high reactivity, there is a notable gap in the literature regarding specific quantitative parameters, such as a global electrophilicity index or reaction rate constants with key biological nucleophiles.

For professionals in toxicology and drug development, the generation of such data is critical. The computational and experimental protocols detailed in this guide provide a clear roadmap for future research. Quantifying the electrophilicity of this compound will enable more accurate risk assessments, facilitate the development of targeted biomarkers of exposure, and provide a deeper understanding of the structure-toxicity relationships of glycol ethers and their metabolites.

References

Methoxyacetaldehyde: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetaldehyde (CAS 10312-83-1) is a reactive aldehyde derivative with applications as a chemical intermediate in the pharmaceutical and polymer industries.[1] Its inherent reactivity necessitates a thorough understanding of its stability profile and degradation pathways to ensure the quality, safety, and efficacy of related drug substances and materials. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its principal degradation pathways. Detailed experimental protocols for conducting stability and degradation studies are provided, along with data presentation in a standardized format to facilitate comparison. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

PropertyValueReference(s)
Molecular Formula C₃H₆O₂[2]
Molecular Weight 74.08 g/mol [2]
Boiling Point 99-101 °C[1]
Density 0.906 ± 0.06 g/cm³ (at 20 °C)[1]
Vapor Pressure 406 mmHg at 25°C[3]
Solubility Miscible with water and many organic solvents.[4][4]
Appearance Clear, colorless liquid[4]

Stability of this compound

This compound is a highly reactive molecule susceptible to degradation under various conditions. A comprehensive understanding of its stability is crucial for handling, storage, and formulation development. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][6]

Summary of Stability Data

The following table summarizes the expected stability of this compound under different stress conditions, based on the known chemistry of aldehydes and ethers. The quantitative data presented are illustrative and represent typical results from forced degradation studies, which aim for 5-20% degradation to ensure the generation of relevant degradation products.[1][3]

Stress ConditionParametersExpected Degradation RatePrimary Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °CModerateGlycolaldehyde, Methanol
Basic Hydrolysis 0.1 M NaOH, 40 °CRapidPolymerization products, Cannizzaro products
Oxidation 3% H₂O₂, 25 °CRapidMethoxyacetic acid, Formic acid, Carbon dioxide
Thermal Degradation 80 °C, solid stateSlow to ModerateAcetaldehyde, Formaldehyde, Methane
Photodegradation UV light (254 nm), aqueous solutionModerateRadical species, subsequent oxidation products

Degradation Pathways

This compound can degrade through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. The following sections detail the proposed mechanisms for these transformations.

Hydrolytic Degradation

Hydrolysis of this compound is expected to be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage is susceptible to cleavage, leading to the formation of glycolaldehyde and methanol. The aldehyde group can also be hydrated.

  • Base-Catalyzed Reactions: In the presence of a strong base, aldehydes without an α-hydrogen can undergo the Cannizzaro reaction, yielding the corresponding alcohol and carboxylic acid. However, this compound has α-hydrogens, making it prone to aldol condensation and polymerization reactions, resulting in complex mixtures of products.

Hydrolytic Degradation Pathways of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions This compound This compound glycolaldehyde Glycolaldehyde This compound->glycolaldehyde H₃O⁺ methanol Methanol This compound->methanol H₃O⁺ aldol_products Aldol Condensation Products This compound->aldol_products OH⁻ polymerization Polymerization aldol_products->polymerization

Proposed hydrolytic degradation pathways.
Oxidative Degradation

The aldehyde functional group in this compound is readily oxidized to a carboxylic acid. Common oxidizing agents, including hydrogen peroxide and atmospheric hydroxyl radicals, can initiate this transformation.[4] The primary oxidation product is methoxyacetic acid. Further oxidation can lead to the cleavage of the carbon-carbon bond, yielding smaller molecules like formic acid and eventually carbon dioxide.

Oxidative Degradation Pathway of this compound This compound This compound methoxyacetic_acid Methoxyacetic Acid This compound->methoxyacetic_acid [O] formic_acid Formic Acid methoxyacetic_acid->formic_acid [O] co2 CO₂ formic_acid->co2 [O]

Proposed oxidative degradation pathway.
Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal decomposition. Based on studies of similar aldehydes like acetaldehyde, the primary degradation pathway likely involves homolytic cleavage of the C-C and C-O bonds, generating radical species.[6] These radicals can then participate in a variety of secondary reactions to form stable products such as acetaldehyde, formaldehyde, and methane.

Thermal Degradation Pathway of this compound This compound This compound radicals Radical Intermediates This compound->radicals Δ acetaldehyde Acetaldehyde radicals->acetaldehyde formaldehyde Formaldehyde radicals->formaldehyde methane Methane radicals->methane Forced Degradation Experimental Workflow start Start prep_stock Prepare this compound Stock Solution (1 mg/mL) start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 40°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, 25°C) stress_conditions->oxidation thermal Thermal Degradation (80°C, solid) stress_conditions->thermal photo Photodegradation (UV/Vis light) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling analysis Analyze Samples (UPLC-MS/MS, GC-MS) thermal->analysis photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize neutralize->analysis end End analysis->end Analytical Workflow for Degradation Samples sample Degradation Sample prep Sample Preparation (Dilution, Filtration) sample->prep analysis_choice Choose Analytical Method prep->analysis_choice uplc_ms UPLC-MS/MS Analysis analysis_choice->uplc_ms Non-volatile products gc_ms GC-MS Analysis analysis_choice->gc_ms Volatile products data_processing Data Processing (Peak Integration, Quantification) uplc_ms->data_processing gc_ms->data_processing structure_elucidation Structure Elucidation of Unknowns (NMR, HRMS) data_processing->structure_elucidation report Generate Report structure_elucidation->report

References

Core Reaction Mechanisms of Methoxyacetaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetaldehyde (CH₃OCH₂CHO) is a bifunctional molecule featuring both an aldehyde and an ether functional group, rendering it a versatile intermediate in organic synthesis and a metabolite of toxicological significance. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, including its synthesis, oxidation, reduction, and aldol condensation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are presented to serve as a core resource for professionals in research and drug development.

Introduction

This compound, also known as 2-methoxyethanal, is a colorless liquid with a characteristic aldehyde odor. Its dual functionality allows for a range of chemical transformations, making it a valuable building block for more complex molecules. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction, while the methoxy group influences the molecule's solubility and electronic properties. Understanding the core reaction mechanisms of this compound is crucial for its effective utilization in synthetic chemistry and for comprehending its role in biological systems, particularly in the context of toxicology as it is a key metabolite of the industrial solvent 2-methoxyethanol.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided for reference.

PropertyValueReference
Molecular Formula C₃H₆O₂[3]
Molecular Weight 74.08 g/mol [3]
Boiling Point 92.3 °C at 770 mmHg[4]
Density 0.9818 g/cm³ at 25/4 °C[4]
Refractive Index 1.3878 at 25 °C[4]
CAS Number 10312-83-1[3]

Table 1: Physicochemical Properties of this compound

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the aldehyde proton (CHO), the methylene protons (OCH₂), and the methyl protons (CH₃O).
¹³C NMR Resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon.
IR Spectroscopy Characteristic strong absorption band for the C=O stretch of the aldehyde, and C-O-C stretching vibrations.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.

Table 2: Spectroscopic Data Summary for this compound

Core Reaction Mechanisms and Experimental Protocols

This section details the primary reaction mechanisms involving this compound, complete with generalized experimental protocols.

Synthesis: Catalytic Dehydrogenation of 2-Methoxyethanol

The most common industrial and laboratory synthesis of this compound is the catalytic dehydrogenation of 2-methoxyethanol (ethylene glycol monomethyl ether).[4] This process involves passing the heated vapor of the alcohol over a suitable dehydrogenation catalyst.

Reaction Mechanism:

Synthesis cluster_reactants Reactants cluster_products Products 2-Methoxyethanol 2-Methoxyethanol (CH₃OCH₂CH₂OH) This compound This compound (CH₃OCH₂CHO) 2-Methoxyethanol->this compound  Catalytic  Dehydrogenation  (e.g., Cu catalyst, 300-425 °C) Hydrogen Hydrogen (H₂)

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [4]

  • Catalyst Preparation: A reduced copper catalyst is prepared by precipitating copper hydroxide from a solution of copper(II) nitrate with ammonia, followed by washing, drying, and reduction to metallic copper in a stream of hydrogen at 300 °C.

  • Dehydrogenation: The vapor of 2-methoxyethanol is passed over the heated copper catalyst in a reaction tube maintained at a temperature between 300 °C and 425 °C.

  • Condensation: The reaction mixture exiting the reactor is cooled to approximately 0 °C to condense the products and unreacted starting material.

  • Purification: The condensate is subjected to fractional distillation. The fraction boiling between 85-90 °C, containing this compound, is collected. Further purification can be achieved by redistillation.

ParameterValueReference
Reactant 2-Methoxyethanol[4]
Catalyst Reduced Copper[4]
Temperature 300-425 °C[4]
Yield Efficiencies of around 40% or more have been reported.[4]

Table 3: Quantitative Data for this compound Synthesis

Oxidation to Methoxyacetic Acid

The aldehyde functional group of this compound is readily oxidized to a carboxylic acid, yielding methoxyacetic acid. This is a common metabolic pathway and a useful synthetic transformation.

Reaction Mechanism:

Oxidation cluster_reactants Reactants cluster_products Product This compound This compound (CH₃OCH₂CHO) MethoxyaceticAcid Methoxyacetic Acid (CH₃OCH₂COOH) This compound->MethoxyaceticAcid  Oxidizing Agent  (e.g., KMnO₄, CrO₃)

Oxidation of this compound.

Experimental Protocol: Oxidation to Methoxyacetic Acid

  • Reaction Setup: this compound is dissolved in a suitable solvent, such as acetone or water, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.

  • Addition of Oxidant: A solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), is added dropwise to the stirred solution of this compound. The temperature is maintained below 10 °C during the addition.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. For KMnO₄, this typically involves quenching with sodium bisulfite and filtering the manganese dioxide. For Jones reagent, the chromium salts are removed by extraction.

  • Isolation: The aqueous layer is acidified and the product, methoxyacetic acid, is extracted with an organic solvent like diethyl ether. The organic extracts are dried and the solvent is removed to yield the product.

ParameterValue
Reactant This compound
Oxidizing Agent Potassium permanganate or Jones reagent
Temperature 0-10 °C
Yield High yields are generally expected for this type of oxidation.

Table 4: General Conditions for this compound Oxidation

Reduction to 2-Methoxyethanol

The aldehyde group can be reduced to a primary alcohol, converting this compound back to 2-methoxyethanol. This is typically achieved using a mild reducing agent.

Reaction Mechanism:

Reduction cluster_reactants Reactants cluster_products Product This compound This compound (CH₃OCH₂CHO) 2-Methoxyethanol 2-Methoxyethanol (CH₃OCH₂CH₂OH) This compound->2-Methoxyethanol  Reducing Agent  (e.g., NaBH₄)

Reduction of this compound.

Experimental Protocol: Reduction to 2-Methoxyethanol [5][6]

  • Reaction Setup: this compound is dissolved in a protic solvent, such as methanol or ethanol, in a round-bottom flask and cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20 °C.

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the aldehyde.

  • Work-up: Once the reaction is complete, the excess NaBH₄ is quenched by the slow addition of dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Isolation: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give 2-methoxyethanol.

ParameterValueReference
Reactant This compound[5]
Reducing Agent Sodium Borohydride (NaBH₄)[5]
Solvent Methanol or Ethanol[5]
Temperature 0-20 °C[5]
Yield High yields are typical for NaBH₄ reductions of aldehydes.[5][6]

Table 5: General Conditions for this compound Reduction

Aldol Condensation

This compound can undergo a base- or acid-catalyzed aldol condensation with itself or with other enolizable carbonyl compounds to form β-hydroxy aldehydes, which may subsequently dehydrate to form α,β-unsaturated aldehydes.

Reaction Mechanism (Base-Catalyzed Self-Condensation):

AldolCondensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product M1 This compound (1) Enolate Enolate Ion M1->Enolate Base (e.g., NaOH) Deprotonation M2 This compound (2) AldolAdduct Aldol Adduct (β-hydroxy aldehyde) Enolate->AldolAdduct Nucleophilic Attack on M2 Enone α,β-Unsaturated Aldehyde AldolAdduct->Enone Dehydration (Heat)

Base-Catalyzed Aldol Condensation of this compound.

Experimental Protocol: Base-Catalyzed Aldol Condensation [7][8][9]

  • Reaction Setup: this compound is dissolved in a suitable solvent like ethanol or a mixture of acetone and water in a round-bottom flask.

  • Addition of Base: An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is stirred for a specified time, and the progress can be monitored by TLC. The formation of a new, less polar spot indicates the formation of the aldol condensation product.

  • Work-up: The reaction mixture is neutralized with a dilute acid.

  • Isolation: The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

ParameterValueReference
Reactant This compound[8]
Catalyst NaOH or KOH[7][8]
Solvent Ethanol, Acetone/Water[8]
Temperature Room Temperature to Reflux[8]
Yield Varies depending on conditions and extent of dehydration.

Table 6: General Conditions for Aldol Condensation of this compound

Role in Toxicology: The Adverse Outcome Pathway of 2-Methoxyethanol

This compound is a critical intermediate in the toxicology of 2-methoxyethanol. The toxicity of 2-methoxyethanol is primarily attributed to its metabolic conversion to this compound and subsequently to methoxyacetic acid.[1][2] This metabolic activation leads to a cascade of cellular events, culminating in adverse outcomes such as reproductive and developmental toxicity.[10] This process can be described using the Adverse Outcome Pathway (AOP) framework.

Adverse Outcome Pathway (AOP) for 2-Methoxyethanol Toxicity:

  • Molecular Initiating Event (MIE): Inhibition of cellular dehydrogenases by this compound and methoxyacetic acid.[2]

  • Key Events (KE):

    • KE1: Altered cellular redox state (NADH/NAD⁺ ratio).

    • KE2: Disruption of cellular metabolism, including glycolysis and the Krebs cycle.[1]

    • KE3: Induction of oxidative stress and cellular damage.[11][12]

    • KE4: Apoptosis in susceptible cells (e.g., testicular germ cells, embryonic cells).[13][14]

  • Adverse Outcome (AO): Testicular atrophy, impaired fertility, and developmental defects.[5][10]

AOP cluster_exposure Exposure cluster_metabolism Metabolism cluster_cellular Cellular Response cluster_outcome Adverse Outcome ME 2-Methoxyethanol MA This compound ME->MA Alcohol Dehydrogenase MAA Methoxyacetic Acid MA->MAA Aldehyde Dehydrogenase MIE Molecular Initiating Event: Inhibition of Dehydrogenases MAA->MIE KE1 Key Event 1: Altered Redox State MIE->KE1 KE2 Key Event 2: Metabolic Disruption KE1->KE2 KE3 Key Event 3: Oxidative Stress KE2->KE3 KE4 Key Event 4: Apoptosis KE3->KE4 AO Adverse Outcome: Reproductive and Developmental Toxicity KE4->AO

Adverse Outcome Pathway for 2-Methoxyethanol Toxicity.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the reactions described in this guide.

Workflow Reactants Prepare Reactants and Reagents Reaction Set up Reaction Apparatus (e.g., glassware, stirrer, condenser) Reactants->Reaction Execute Execute Reaction (control temperature, time) Reaction->Execute Monitor Monitor Reaction Progress (e.g., TLC, GC) Execute->Monitor Monitor->Execute Continue reaction Workup Reaction Work-up (quenching, extraction, washing) Monitor->Workup Reaction complete Purify Purification (distillation, chromatography, recrystallization) Workup->Purify Characterize Product Characterization (NMR, IR, MS, m.p.) Purify->Characterize Data Data Analysis (yield, purity) Characterize->Data

General Laboratory Workflow.

Conclusion

This compound is a molecule with significant utility in organic synthesis and a key player in the metabolic toxicity of 2-methoxyethanol. This guide has provided a detailed overview of its fundamental reaction mechanisms, including synthesis, oxidation, reduction, and aldol condensation. The inclusion of detailed experimental protocols, quantitative data, and clear visual diagrams aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with and understand the behavior of this important chemical entity. Further research into developing more selective and efficient catalytic systems for its synthesis and transformations, as well as a deeper understanding of its interactions with biological systems, will continue to be areas of active investigation.

References

Methodological & Application

Application Notes and Protocols for the Use of Methoxyacetaldehyde in Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine, yielding a β-amino carbonyl compound, commonly referred to as a Mannich base.[1][2] These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules and natural products.[3][4][5] Mannich bases have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5]

This document provides detailed application notes and protocols for the use of methoxyacetaldehyde as the aldehyde component in the Mannich reaction. While formaldehyde is the most commonly employed aldehyde in this reaction, the use of functionalized aldehydes like this compound allows for the introduction of additional chemical diversity and the synthesis of novel Mannich bases with potentially unique biological activities and improved pharmacokinetic profiles. The methoxyethyl group can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.

Reaction Mechanism and Workflow

The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the reaction of the amine and this compound. This is followed by the nucleophilic attack of the enolized active hydrogen compound on the iminium ion to form the final Mannich base.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound Iminium Ion Formation Iminium Ion Formation This compound->Iminium Ion Formation Amine (1° or 2°) Amine (1° or 2°) Amine (1° or 2°)->Iminium Ion Formation Active Hydrogen Compound Active Hydrogen Compound Enolization Enolization Active Hydrogen Compound->Enolization Nucleophilic Addition Nucleophilic Addition Iminium Ion Formation->Nucleophilic Addition Enolization->Nucleophilic Addition Mannich Base Mannich Base Nucleophilic Addition->Mannich Base

Caption: General workflow of the Mannich reaction using this compound.

Experimental Protocols

Due to the limited availability of specific literature protocols for this compound in Mannich reactions, the following are generalized procedures adapted from standard Mannich reaction conditions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of a this compound-Derived Mannich Base

This protocol describes a general method for the three-component Mannich reaction of an active hydrogen compound (e.g., a ketone), a secondary amine, and this compound.

Materials:

  • Active hydrogen compound (e.g., acetophenone)

  • Secondary amine (e.g., piperidine)

  • This compound

  • Solvent (e.g., ethanol, methanol, or aprotic solvent like THF or dioxane)

  • Acid catalyst (e.g., hydrochloric acid, acetic acid) or Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the active hydrogen compound (1.0 eq) and the chosen solvent.

  • Addition of Amine: Add the secondary amine (1.1 eq) to the solution and stir.

  • Addition of Aldehyde: Slowly add this compound (1.2 eq) to the reaction mixture. Due to the potential for self-condensation or polymerization of aldehydes, slow addition, potentially at a reduced temperature (e.g., 0 °C), is recommended.

  • Catalyst Addition: If required, add the acid or Lewis acid catalyst (0.1-1.0 eq). For acid catalysis, a few drops of concentrated HCl or a larger volume of glacial acetic acid can be used. For Lewis acid catalysis, the catalyst is added as a solid.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Mannich reaction, often leading to higher yields in shorter reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the active hydrogen compound (1.0 eq), the secondary amine (1.1 eq), this compound (1.2 eq), and a suitable solvent (e.g., ethanol). A catalyst may or may not be necessary depending on the reactivity of the substrates.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes). The reaction parameters (temperature, time, and power) should be optimized.

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

As specific quantitative data for Mannich reactions with this compound is scarce in the literature, the following table provides representative data for Mannich reactions with other substituted aliphatic aldehydes to serve as a guideline for expected outcomes. Researchers should note that the reactivity of this compound may differ, and optimization will be necessary.

EntryAldehydeAmineActive Hydrogen CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
1PropionaldehydePiperidineAcetophenoneHClEthanolReflux675
2IsobutyraldehydeMorpholineCyclohexanoneSc(OTf)₃THFRT1282
3Glyoxylic acidAniline1,3-Dimethylbarbituric acidNoneWater80291
4ChloroacetaldehydeDibenzylamineIndoleNoneAcetonitrileRT2465

Note: This table is for illustrative purposes. RT = Room Temperature.

Application in Drug Development: Targeting Signaling Pathways

Mannich bases are known to interact with various biological targets, including enzymes and receptors, thereby modulating cellular signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[6] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[6] The development of novel Mannich bases, such as those derived from this compound, could lead to new therapeutic agents that target this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50 p50 IkB->NFkB_p50 sequesters NFkB_p65 p65 IkB->NFkB_p65 Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p50_n p50 NFkB_p50->NFkB_p50_n translocation NFkB_p65_n p65 NFkB_p65->NFkB_p65_n translocation Mannich_Base Mannich Base (Inhibitor) Mannich_Base->IKK_Complex inhibits DNA Target Gene Expression NFkB_p50_n->DNA NFkB_p65_n->DNA Cellular_Response Inflammation, Cell Survival DNA->Cellular_Response leads to

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by a Mannich base.

Safety Considerations

This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

The use of this compound in the Mannich reaction offers a promising avenue for the synthesis of novel β-amino carbonyl compounds with potential applications in drug discovery. While specific protocols are not widely reported, the general principles of the Mannich reaction provide a solid foundation for developing successful synthetic procedures. Careful optimization of reaction conditions will be crucial for achieving good yields and purity. The resulting this compound-derived Mannich bases represent a valuable class of compounds for screening in various biological assays, particularly those related to inflammatory and proliferative diseases.

References

Methoxyacetaldehyde: A Versatile Reagent for Methoxyacetylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde is a bifunctional reagent of significant interest in organic synthesis, serving as a versatile building block for the introduction of the methoxyacetyl group. This functional group is present in various biologically active molecules and pharmaceutical compounds. Its aldehyde moiety allows for a range of chemical transformations including reductive amination and participation in multicomponent reactions, while the ether linkage provides stability and influences the physicochemical properties of the resulting molecules. These application notes provide detailed protocols and data for the use of this compound in key synthetic transformations relevant to research and drug development.

Applications in Organic Synthesis

The reactivity of this compound makes it a valuable tool for the construction of complex molecular architectures.

Reductive Amination for the Synthesis of N-(Methoxyacetyl)amines

A primary application of this compound is the synthesis of N-(methoxyacetyl)amines via reductive amination. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, as it does not readily reduce the starting aldehyde.[1][2]

Ugi Four-Component Reaction (Ugi-4CR)

This compound can be effectively employed as the aldehyde component in the Ugi four-component reaction. The Ugi-4CR is a powerful tool for the rapid generation of diverse libraries of α-acetamido carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] This reaction is particularly valuable in drug discovery for the efficient synthesis of complex molecules from simple building blocks. A notable example is the use of 2-methoxyacetaldehyde in the synthesis of a precursor to the anticonvulsive drug (R)-lacosamide.[4]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Reductive Amination of this compound with Benzylamine

AmineReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
BenzylamineSodium Triacetoxyborohydride1,2-Dichloroethane425>90 (Typical)

Note: Yields for reductive amination are typically high but can vary depending on the specific amine and reaction conditions. The value presented is a representative yield based on general procedures for aldehydes.

Table 2: Ugi Four-Component Reaction for the Synthesis of a Lacosamide Precursor

AldehydeAmineCarboxylic AcidIsocyanideSolventTemperature (°C)Yield of Ugi Product (%)
2-Methoxyacetaldehyde4-NitroanilineAcetic AcidBenzyl isocyanideMethanolNot specified90

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of this compound with Benzylamine

This protocol describes a general method for the synthesis of N-benzyl-2-methoxyethan-1-amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Ugi Four-Component Reaction

This protocol provides a general framework for the Ugi-4CR using this compound.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (e.g., 4-nitroaniline) (1.0 eq)

  • A carboxylic acid (e.g., acetic acid) (1.0 eq)

  • An isocyanide (e.g., benzyl isocyanide) (1.0 eq)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.0 eq) in methanol.

  • Stir the mixture for 20-30 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq) to the solution.

  • Finally, add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by crystallization or column chromatography.[5][6]

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents This compound This compound Imine_Formation Imine/Iminium Ion Formation (in situ) This compound->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation ReducingAgent Sodium Triacetoxyborohydride Reduction Reduction ReducingAgent->Reduction Solvent Solvent (e.g., DCE) Solvent->Imine_Formation Imine_Formation->Reduction Intermediate Product N-(Methoxyacetyl)amine Product Reduction->Product

Caption: Workflow for Reductive Amination.

Ugi_4CR_Workflow cluster_components Four Components Aldehyde This compound Reaction One-Pot Reaction (Methanol, RT) Aldehyde->Reaction Amine Amine Amine->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acetamido Carboxamide Reaction->Product

Caption: Ugi Four-Component Reaction Workflow.

Biological Relevance and Signaling Pathways

The methoxyacetyl group introduced by this compound is a key structural feature of the antiepileptic drug Lacosamide . Lacosamide exerts its therapeutic effect through a dual mechanism of action, primarily by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs) and also by interacting with collapsin response mediator protein-2 (CRMP-2), a protein involved in neuronal differentiation and axon outgrowth.[7][8]

The selective enhancement of slow inactivation of VGSCs by Lacosamide is a key mechanism for reducing neuronal hyperexcitability, a hallmark of epilepsy. Unlike many other antiepileptic drugs that target the fast inactivation of these channels, Lacosamide's effect on slow inactivation is more pronounced in neurons that are persistently depolarized, such as those at the focus of a seizure.[5][9]

Lacosamide_MoA cluster_neuron Neuron VGSC Voltage-Gated Sodium Channel (VGSC) ReducedExcitability Reduced Neuronal Hyperexcitability VGSC->ReducedExcitability leads to CRMP2 CRMP-2 NeuronalOutgrowth Neuronal Outgrowth & Differentiation CRMP2->NeuronalOutgrowth regulates Lacosamide Lacosamide (contains methoxyacetyl group) Lacosamide->VGSC selectively enhances slow inactivation Lacosamide->CRMP2 modulates Depolarization Persistent Depolarization Depolarization->VGSC activates

Caption: Mechanism of Action of Lacosamide.

References

Application Note: Derivatization of Methoxyacetaldehyde for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde is a small, polar, and reactive aldehyde that presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its high polarity can lead to poor chromatographic peak shape and its thermal instability can result in degradation in the hot GC inlet.[1] To overcome these analytical hurdles, a derivatization step is essential to convert this compound into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity.[2] This application note details two effective derivatization protocols for the quantitative analysis of this compound by GC-MS: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization and methoximation followed by silylation.

Principle of Derivatization for GC-MS

Derivatization in the context of GC-MS is a chemical modification of an analyte to enhance its analytical properties.[3] For polar compounds like this compound, the primary goals of derivatization are to:

  • Increase Volatility: By replacing polar functional groups with less polar moieties, the boiling point of the analyte is lowered, allowing it to be readily vaporized in the GC inlet.[4]

  • Improve Thermal Stability: Derivatization protects thermally labile groups from degradation at the high temperatures used in GC analysis.[4]

  • Enhance Detection: The introduction of specific chemical groups can improve the ionization efficiency and fragmentation pattern in the mass spectrometer, leading to lower detection limits.[5]

  • Improve Chromatography: Derivatization reduces interactions between the analyte and the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.[1]

Derivatization Strategies for this compound

Two primary derivatization strategies are widely employed for the analysis of aldehydes, including this compound, by GC-MS:

  • PFBHA Derivatization: This method involves the reaction of the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection (ECD) and providing a characteristic mass spectrum in MS analysis.[6] The resulting oximes are readily resolved by GC.[6]

  • Methoximation and Silylation: This is a two-step process. First, the aldehyde is reacted with methoxyamine hydrochloride (MeOx) to form a methoxime.[7] This step protects the carbonyl group and prevents the formation of multiple derivatives in the subsequent step.[8] The second step involves silylation, typically with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on any hydroxyl groups with a trimethylsilyl (TMS) group.[7] This two-step derivatization significantly increases the volatility and thermal stability of the analyte.[8]

Quantitative Data Comparison

While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance metrics for the analysis of other short-chain aldehydes using PFBHA derivatization and methoximation/silylation, providing a comparative overview.

ParameterPFBHA DerivatizationMethoximation & SilylationNotes
Limit of Detection (LOD) Low ng/L to µg/L range. For hexanal and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[9]Generally in the low µg/L range.LOD is highly dependent on the specific aldehyde, sample matrix, and instrumentation.
Limit of Quantitation (LOQ) Typically in the µg/L range.[10]Typically in the µg/L to mg/L range.Method validation is crucial to establish accurate LOQs for specific applications.
Linearity (R²) Generally excellent, with R² values >0.99 commonly achieved.[10]Excellent linearity with R² values typically >0.99 is achievable.A wide dynamic range is often observed for both methods.
Precision (%RSD) Typically <15% for intra- and inter-day precision.[10]Typically <15% for intra- and inter-day precision.[1]Matrix effects can influence precision and should be evaluated.
Reaction Time 30-60 minutes.[11]90-120 minutes (two steps).[7]PFBHA derivatization is generally a faster, single-step reaction.
Derivative Stability PFBHA oximes are generally stable.[6]TMS derivatives can be susceptible to hydrolysis and require anhydrous conditions.[8]Proper sample handling and storage are critical for silylated compounds.

Experimental Workflows and Signaling Pathways

Derivatization Reaction of this compound with PFBHA

G PFBHA Derivatization of this compound methoxy This compound (CH3OCH2CHO) product This compound-PFBHA Oxime (Volatile & Stable Derivative) methoxy->product + PFBHA pfbha PFBHA (C6F5CH2ONH2) pfbha->product gcms GC-MS Analysis product->gcms Injection

Caption: Reaction of this compound with PFBHA to form a stable oxime for GC-MS.

Two-Step Derivatization: Methoximation and Silylation

G Methoximation and Silylation Workflow methoxy This compound (CH3OCH2CHO) meox Methoximation (+ Methoxyamine HCl) methoxy->meox methoxime This compound Methoxime meox->methoxime silylation Silylation (+ MSTFA) methoxime->silylation tms_derivative TMS-derivatized Methoxime (Highly Volatile) silylation->tms_derivative gcms GC-MS Analysis tms_derivative->gcms

Caption: Two-step derivatization of this compound for GC-MS analysis.

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water

  • Hexane or other suitable extraction solvent (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl) or other acid for pH adjustment

  • Sodium hydroxide (NaOH) or other base for pH adjustment

  • Sample containing this compound

  • Internal standard (e.g., a deuterated aldehyde)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Preparation: To 1 mL of the aqueous sample in a glass vial, add an appropriate amount of the internal standard.

  • pH Adjustment: Adjust the pH of the sample to approximately 3-4 with dilute HCl. This acidic condition favors the derivatization reaction.

  • Derivatization Reagent Addition: Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in reagent-grade water.[12]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Incubate the mixture at 60°C for 60 minutes in a heating block or water bath.[10]

  • Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

  • Phase Separation: Centrifuge the vial at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Sample Transfer: Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Methoximation and Silylation of this compound

Materials:

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Sample containing this compound (dried)

  • Internal standard

  • Vortex mixer

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Drying: The sample containing this compound must be completely dry, as water will interfere with the silylation reagent.[8] Lyophilization or evaporation under a stream of nitrogen are common methods.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[13]

    • Add 50 µL of this solution to the dried sample.

    • Cap the vial tightly and vortex to dissolve the residue.

    • Incubate at 60°C for 60 minutes.[14]

  • Silylation:

    • After the vial has cooled to room temperature, add 100 µL of MSTFA (+1% TMCS).[14]

    • Recap the vial and vortex briefly.

    • Incubate at 60°C for 30 minutes.[14]

  • Sample Transfer: After cooling, the derivatized sample can be directly transferred to a GC vial with an insert for analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Parameters (General Guidance)

The following are general starting parameters for the analysis of derivatized this compound. These should be optimized for your specific instrument and application.

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) or a 14% cyanopropylphenyl-methylpolysiloxane column, is recommended.[6] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Injector: Splitless or split injection at 250-280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity. For PFBHA derivatives, a characteristic ion at m/z 181 (pentafluorotropylium ion) is often used for quantification.[15]

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive quantification by GC-MS. Both PFBHA derivatization and the two-step methoximation-silylation approach are effective methods. The choice between them will depend on factors such as required sensitivity, sample matrix, available instrumentation, and desired sample throughput. PFBHA derivatization offers a simpler and faster one-step reaction, while methoximation and silylation is a robust method for a wide range of polar metabolites. For all derivatization procedures, careful optimization and validation are essential to ensure accurate and reproducible results.

References

Application Note: Quantification of Methoxyacetaldehyde using HPLC with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde is a reactive aldehyde that can be present as an impurity or a metabolite in various pharmaceutical and chemical processes. Accurate quantification of this compound is crucial for quality control, safety assessment, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds. However, due to its lack of a strong UV chromophore, direct HPLC analysis of this compound is challenging.

This application note describes a robust and sensitive HPLC method for the quantification of this compound involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3] This reaction introduces a chromophore into the analyte, forming a stable hydrazone derivative that can be readily detected by UV-Vis spectroscopy.[4][5] This method is adapted from established protocols for other aldehydes and provides a reliable approach for the determination of this compound in various sample matrices.[1][6]

Principle of the Method

The analytical method is based on the reaction of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative. This derivative is then separated from other sample components on a reversed-phase C18 HPLC column and quantified using a UV-Vis detector at approximately 360 nm.[1][3][5] The concentration of this compound in the original sample is determined by comparing the peak area of its DNPH derivative to a calibration curve constructed from standards of known concentrations.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Derivatization DNPH Derivatization Sample->Derivatization Standard Standard Preparation Standard->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection UV Detection (360 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound standard (CAS: 10312-83-1)[7]

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Hydrochloric acid

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Instrumentation
  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

Preparation of Solutions
  • DNPH Reagent: Dissolve 100 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated phosphoric acid and sonicate to dissolve. Store in an amber bottle at 4°C.[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired range (e.g., 1-100 µg/mL).[1]

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with acetonitrile may be sufficient. For more complex matrices, extraction or protein precipitation may be necessary.

Derivatization Protocol
  • To 100 µL of the sample or standard solution in a vial, add 50 µL of the DNPH reagent.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Incubate the mixture at 40°C for 30 minutes in a water bath or heating block.[1]

  • After incubation, cool the mixture to room temperature.[1]

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.[1]

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the analysis of the this compound-DNPH derivative.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[1]
Mobile Phase A: Water, B: Acetonitrile
Gradient 70% A, 30% B, hold for 2 min; ramp to 100% B in 8 min; hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C[1]
Detection Wavelength 360 nm[1]
Injection Volume 20 µL[1]

Method Validation and Performance

A full method validation should be performed to ensure the reliability of the results. The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined experimentally.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Retention Time (min) ~ 6.5 min (for this compound-DNPH)

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the this compound-DNPH derivative against the corresponding concentration of the prepared standards. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from the calibration curve.

Signaling Pathway and Logical Relationships

The derivatization reaction is a key step that enables the sensitive detection of this compound. The following diagram illustrates this chemical transformation.

Derivatization cluster_reactants Reactants cluster_product Product Methoxy This compound Reaction + Methoxy->Reaction DNPH 2,4-Dinitrophenylhydrazine DNPH->Reaction Derivative This compound-2,4-dinitrophenylhydrazone (UV-active) Reaction->Derivative H⁺

Caption: Derivatization of this compound with DNPH.

Conclusion

The described HPLC method with pre-column DNPH derivatization provides a sensitive and reliable approach for the quantification of this compound.[1][2][3] This method is suitable for use in quality control laboratories and research settings where accurate determination of this aldehyde is required. The provided protocols and performance characteristics serve as a guide for method implementation and validation.

References

Methoxyacetaldehyde as a Crosslinking Agent in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde is a monoaldehyde that presents potential as a crosslinking agent in polymer chemistry, particularly for biopolymers and synthetic polymers bearing amine or hydroxyl functionalities. While direct literature on this compound for this specific application is limited, its chemical structure suggests reactivity analogous to other well-studied aldehydes like acetaldehyde and glutaraldehyde. This document provides detailed application notes and protocols for the use of this compound as a crosslinking agent, drawing upon established principles of aldehyde-based polymer crosslinking. The protocols and data presented are based on analogous systems and should be considered as a starting point for optimization in specific research applications.

Principle of Crosslinking

The aldehyde group of this compound can react with nucleophilic functional groups present on polymer chains, such as primary amines (-NH₂) and hydroxyl groups (-OH), to form covalent crosslinks.

  • Reaction with Amines: The reaction with primary amines proceeds through the formation of a Schiff base (imine bond). This is a common crosslinking mechanism for polymers like chitosan and gelatin.[1][2]

  • Reaction with Hydroxyls: In the presence of an acid catalyst, this compound can react with hydroxyl groups to form acetal bridges. This mechanism is relevant for polymers such as polyvinyl alcohol (PVA).[3]

The methoxy group of this compound is relatively inert under typical crosslinking conditions and primarily influences the polarity and steric hindrance of the crosslinking agent.

Applications

Based on the reactivity of its aldehyde group, this compound can be explored as a crosslinking agent in various applications, including:

  • Hydrogel Formation: For the development of hydrogels for drug delivery, tissue engineering, and agricultural applications.[4][5]

  • Biomaterial Modification: To enhance the mechanical properties and control the degradation rate of biopolymers like chitosan and gelatin for use in biomedical devices and scaffolds.[6][7]

  • Membrane Technology: To improve the stability and performance of polymer membranes.

Experimental Protocols

Safety Precautions: this compound is a chemical that should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.

Protocol 1: Crosslinking of Chitosan to Form a Hydrogel

This protocol is adapted from methodologies for crosslinking chitosan with acetaldehyde and other aldehydes.[1][4]

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 85%)

  • This compound

  • Acetic acid (glacial)

  • Deionized water

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Petri dishes

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) aqueous acetic acid solution.

    • Stir the mixture overnight at room temperature until the chitosan is completely dissolved, resulting in a viscous, transparent solution.

  • Crosslinking Reaction:

    • To the chitosan solution, add a specific volume of this compound to achieve the desired molar ratio of amine groups on chitosan to aldehyde groups. A starting point could be a 1:1 molar ratio.

    • Stir the mixture vigorously for 15-30 minutes to ensure homogeneous distribution of the crosslinking agent.

    • Pour the resulting solution into petri dishes and allow the crosslinking to proceed at room temperature for 12-24 hours. The solution will gradually form a gel.

  • Washing and Neutralization:

    • After gelation, wash the hydrogel extensively with deionized water to remove any unreacted this compound and acetic acid.

    • Subsequently, immerse the hydrogel in PBS (pH 7.4) to neutralize it. Change the PBS solution several times over 24 hours.

  • Drying (Optional):

    • For characterization of the dried polymer, the hydrogel can be freeze-dried (lyophilized) to obtain a porous scaffold.

Protocol 2: Crosslinking of Polyvinyl Alcohol (PVA) Film

This protocol is based on the acid-catalyzed acetalization of PVA with aldehydes.[8]

Materials:

  • Polyvinyl alcohol (PVA, Mw 75,000-180,000, >99% hydrolyzed)

  • This compound

  • Hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) as a catalyst

  • Deionized water

  • Glass plates for casting

  • Oven

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water.

    • Heat the mixture to 90°C with constant stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.

  • Crosslinking Solution Preparation:

    • Prepare a crosslinking solution by adding this compound and the acid catalyst to deionized water. A typical starting concentration would be 1% (w/v) this compound and 0.1 M HCl.

  • Film Casting and Crosslinking:

    • Cast the PVA solution onto a clean, level glass plate to form a thin film of uniform thickness.

    • Allow the film to air-dry partially for 1-2 hours.

    • Immerse the PVA film in the crosslinking solution for a specified period (e.g., 1-4 hours) at room temperature. The duration will influence the degree of crosslinking.

  • Washing and Drying:

    • Remove the film from the crosslinking solution and wash it thoroughly with deionized water to remove the acid catalyst and any unreacted aldehyde.

    • Dry the crosslinked PVA film in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization of Crosslinked Polymers

A variety of techniques can be used to characterize the properties of this compound-crosslinked polymers.[9][10]

Property Characterization Technique Purpose
Degree of Crosslinking Swelling StudiesTo determine the extent of crosslinking by measuring the amount of solvent absorbed by the polymer network.[11][12][13]
Fourier-Transform Infrared Spectroscopy (FTIR)To identify the formation of new chemical bonds (e.g., imine or acetal) and the disappearance of functional groups.[14][15]
Nuclear Magnetic Resonance (NMR) SpectroscopyTo provide detailed structural information about the crosslinked polymer.[16]
Mechanical Properties Tensile Testing / Compression TestingTo measure properties such as tensile strength, Young's modulus, and elongation at break.[17][18]
Thermal Stability Thermogravimetric Analysis (TGA)To evaluate the thermal degradation profile of the crosslinked polymer.[15][19][20]
Differential Scanning Calorimetry (DSC)To determine the glass transition temperature (Tg) and other thermal transitions.[15]
Morphology Scanning Electron Microscopy (SEM)To visualize the surface and internal structure of the crosslinked polymer, especially for porous hydrogels.
Biocompatibility In vitro Cytotoxicity Assays (e.g., MTT, XTT)To assess the toxicity of the crosslinked material to cells, which is crucial for biomedical applications.[21][22][23]

Quantitative Data (Hypothetical, based on analogy with Acetaldehyde)

The following tables present hypothetical data for polymers crosslinked with this compound, based on trends observed with acetaldehyde and other similar crosslinkers. These values should be experimentally verified.

Table 1: Effect of this compound Concentration on the Swelling Ratio of Chitosan Hydrogels

Molar Ratio (Amine:Aldehyde)Swelling Ratio (%) in PBS (pH 7.4)
1:0.5450 ± 35
1:1350 ± 25
1:2220 ± 20

Note: A higher concentration of the crosslinking agent generally leads to a higher crosslinking density and a lower swelling ratio.[4][13]

Table 2: Mechanical Properties of this compound-Crosslinked Gelatin Films

This compound Conc. (% w/v)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
0.52.5 ± 0.315 ± 225 ± 4
1.04.2 ± 0.430 ± 318 ± 3
2.06.8 ± 0.555 ± 512 ± 2

Note: Increasing the crosslinker concentration generally enhances the tensile strength and stiffness (Young's Modulus) while reducing the flexibility (elongation at break).[7]

Table 3: Thermal Properties of this compound-Crosslinked PVA

Crosslinking Time (hours)Onset Decomposition Temperature (°C)
0 (Uncrosslinked)280 ± 5
1295 ± 5
4310 ± 5

Note: Crosslinking can enhance the thermal stability of polymers by creating a more robust network structure.[15][19]

Visualizations

Reaction Mechanisms

G Figure 1: Crosslinking Mechanisms of this compound cluster_0 Reaction with Primary Amines (e.g., Chitosan) cluster_1 Reaction with Hydroxyls (e.g., PVA) Polymer_NH2 Polymer-NH₂ Schiff_Base Polymer-N=CHCH₂OCH₃ Polymer_NH2->Schiff_Base + this compound Methoxyacetaldehyde_amine CH₃OCH₂CHO H2O_amine H₂O Polymer_OH Polymer-OH Acetal_Bridge Polymer-O-CH(CH₂OCH₃)-O-Polymer Polymer_OH->Acetal_Bridge + this compound (Acid Catalyst) Methoxyacetaldehyde_hydroxyl CH₃OCH₂CHO H2O_hydroxyl H₂O

Caption: Crosslinking mechanisms of this compound.

Experimental Workflow

G Figure 2: General Workflow for Polymer Crosslinking A Polymer Solution Preparation B Addition of This compound A->B C Crosslinking Reaction (e.g., Casting, Incubation) B->C D Washing and Purification C->D E Drying (Optional) D->E F Characterization of Crosslinked Polymer D->F For Hydrogels E->F

Caption: General workflow for polymer crosslinking.

Conclusion

This compound holds promise as a versatile crosslinking agent for a range of polymers. The provided protocols, based on the established chemistry of similar aldehydes, offer a solid foundation for researchers to explore its potential in developing novel polymeric materials. It is essential to conduct thorough characterization and optimization for each specific polymer system to achieve the desired material properties for applications in research, drug development, and beyond. Given the known cytotoxicity of other short-chain aldehydes like acetaldehyde, a comprehensive evaluation of the biocompatibility of this compound-crosslinked materials is imperative for any potential biomedical applications.[24]

References

Synthesis of Methoxyacetaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of methoxyacetaldehyde, a valuable intermediate in the production of pharmaceuticals, fragrances, and resins. Two primary and effective methods are presented: the oxidation of 2-methoxyethanol and the monoacetalization of glyoxal to form 2,2-dithis compound, which can be subsequently hydrolyzed. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental setup, reaction conditions, and purification techniques for obtaining high-purity this compound.

Introduction

This compound is a bifunctional molecule containing both an aldehyde and a methoxy group, making it a versatile building block in organic synthesis. Its high reactivity necessitates careful handling and precise reaction control. The selection of a synthetic route often depends on the availability of starting materials, desired scale, and the required purity of the final product. This note details two robust and well-documented methods for its preparation.

Data Presentation

The following table summarizes the quantitative data for the two primary synthesis methods, allowing for a direct comparison of their key parameters.

ParameterMethod 1: Oxidation of 2-MethoxyethanolMethod 2: Synthesis from Glyoxal
Starting Material 2-MethoxyethanolGlyoxal, Methanol
Key Reagent Dehydrogenating Catalyst (e.g., reduced copper)Acid Catalyst (e.g., zirconium sulfate, p-toluenesulfonic acid)
Reaction Temperature 300 - 425 °C[1]Not specified, typically room temperature to moderate heating
Pressure Atmospheric[1]Not specified, typically atmospheric
Intermediate Product None2,2-Dithis compound
Reported Purity Not specified>98% (for 2,2-dithis compound after purification)[2][3]
Key Advantages Direct conversionHigh purity of the intermediate, simple technique[2]
Key Challenges High temperature, catalyst preparationByproduct formation with similar boiling points, requiring efficient purification[2]

Experimental Protocols

Method 1: Catalytic Dehydrogenation of 2-Methoxyethanol

This method involves the vapor-phase dehydrogenation of 2-methoxyethanol over a reduced copper catalyst to directly yield this compound.[1]

Materials:

  • 2-Methoxyethanol (Methyl Cellosolve)

  • Reduced copper catalyst (supported on an inert carrier like silica gel)

  • Reaction tube (e.g., quartz or stainless steel)

  • Tube furnace

  • Condensation apparatus

  • Fractional distillation setup

Procedure:

  • Catalyst Preparation: Prepare a reduced copper catalyst. A common method involves the impregnation of an inert support (e.g., silica gel) with a solution of a copper salt (e.g., copper(II) nitrate), followed by drying, calcination, and reduction with a stream of hydrogen or ethanol at elevated temperatures (e.g., 250 °C).[1]

  • Reaction Setup: Pack the reaction tube with the prepared catalyst and place it in a tube furnace.

  • Dehydrogenation: Heat the furnace to the reaction temperature, typically between 300 °C and 425 °C.[1]

  • Vapor Feed: Introduce the vapors of 2-methoxyethanol into the reaction tube. This can be achieved by heating the 2-methoxyethanol and passing a carrier gas (e.g., nitrogen) through it or by using a syringe pump to deliver the liquid to a heated vaporization zone.

  • Product Condensation: The reaction mixture exiting the tube, containing this compound, unreacted 2-methoxyethanol, and byproducts, is passed through a condenser to collect the liquid products.

  • Purification: The collected condensate is then subjected to fractional distillation to separate the this compound (boiling point: 92.3 °C) from unreacted starting material and any byproducts.[1] this compound forms an azeotrope with water.[1]

Method 2: Synthesis from Glyoxal via 2,2-Dithis compound

This two-step method involves the initial formation of the more stable 2,2-dithis compound from glyoxal and methanol, followed by purification and subsequent hydrolysis to this compound.

Part A: Synthesis of 2,2-Dithis compound

This procedure is based on the monoacetalization of glyoxal.[2]

Materials:

  • Glyoxal (typically as a 40% aqueous solution)

  • Methanol

  • Acid catalyst (e.g., zirconium sulfate, p-toluenesulfonic acid, or an acidic resin)[2]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on reaction temperature)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine glyoxal solution and methanol.

  • Catalysis: Add the acid catalyst to the solution.

  • Reaction: Stir the mixture at a controlled temperature. The reaction is typically carried out at room temperature or with gentle heating.

  • Initial Workup: After the reaction is complete (as determined by a suitable analytical method like GC or TLC), the resulting reaction solution contains 2,2-dithis compound, unreacted starting materials, and byproducts.

Part B: Purification of 2,2-Dithis compound

The crude product from Part A is purified by extractive distillation.[2][3]

Materials:

  • Crude 2,2-dithis compound reaction solution

  • Water (as extractant)

  • Fractional distillation column (with 20-40 theoretical plates)[2]

  • Vacuum source

Procedure:

  • Initial Distillation: Perform a simple distillation of the crude reaction mixture to remove low-boiling components. Heat the pot to 80-90 °C until no more distillate is collected.[2]

  • Extractive Distillation Setup: To the remaining solution in the distillation flask, add water (80-150% by mass of the 2,2-dithis compound).[2]

  • Fractional Distillation: Heat the mixture to 60-70 °C under reduced pressure (80-95 kPa).[2]

  • Fraction Collection:

    • Collect the initial fraction at a head temperature of 40-50 °C with a reflux ratio of 0.2-0.8:1.[2]

    • Increase the heating to 70-80 °C and collect the desired 2,2-dithis compound fraction at a head temperature of 50-60 °C with a reflux ratio of 5-10:1.[2] This process can yield 2,2-dithis compound with a purity of over 98%.[2][3]

Part C: Hydrolysis of 2,2-Dithis compound to this compound

The purified 2,2-dithis compound can be hydrolyzed back to this compound under acidic conditions.

Materials:

  • Purified 2,2-dithis compound

  • Dilute aqueous acid (e.g., HCl, H₂SO₄)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Hydrolysis: Dissolve the purified 2,2-dithis compound in a dilute aqueous acid solution and stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Extraction: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound. Due to its volatility and reactivity, the product should be used immediately or stored under an inert atmosphere at low temperature.

Visualizations

The following diagrams illustrate the logical workflow for the two synthesis methods described.

Synthesis_Method_1 start Start reagents 2-Methoxyethanol Reduced Copper Catalyst start->reagents reaction Vapor-Phase Dehydrogenation (300-425 °C) reagents->reaction condensation Condensation of Products reaction->condensation purification Fractional Distillation condensation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via catalytic dehydrogenation.

Synthesis_Method_2 cluster_hydrolysis start Start reagents1 Glyoxal + Methanol + Acid Catalyst start->reagents1 reaction1 Monoacetalization reagents1->reaction1 intermediate_crude Crude 2,2-Dithis compound reaction1->intermediate_crude purification Extractive Distillation intermediate_crude->purification intermediate_pure Pure 2,2-Dithis compound purification->intermediate_pure reaction2 Hydrolysis intermediate_pure->reaction2 reagents2 Aqueous Acid reagents2->reaction2 workup Extraction & Concentration reaction2->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound from glyoxal.

References

Application Notes and Protocols: Methoxyacetaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde is a versatile C3 building block increasingly utilized as a key intermediate in the synthesis of a variety of agrochemicals, most notably the strobilurin class of fungicides. Its bifunctional nature, possessing both an aldehyde group and a methoxy ether, allows for diverse chemical transformations, making it a valuable precursor for constructing the core scaffolds of modern crop protection agents.

Strobilurin fungicides are renowned for their broad-spectrum activity against a wide range of fungal pathogens. Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately blocking ATP synthesis.[1][2][3] The synthesis of the characteristic (E)-β-methoxyacrylate toxophore of strobilurins often involves intermediates derived from this compound.

These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of a key strobilurin intermediate, methyl (E)-3-methoxyacrylate. Additionally, the biochemical mechanism of action of strobilurin fungicides is detailed and visualized.

Data Presentation

Table 1: Synthesis of Methyl (E)-3-methoxyacrylate from this compound Precursors
Starting Material PrecursorReaction TypeCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
3-methoxy-3-propoxy-propionic acid methyl esterTransetherification & Eliminationp-Toluenesulfonic acidMethanol15 h18077.096[4]
3-methoxy-3-butoxy-propionic acid methyl esterTransetherification & EliminationSodium bisulfateMethanol24 h16075.396[4]
3,3-dimethoxypropionic acid methyl esterCrackingp-Toluenesulfonic acid-7.5 h16091>95[5]
Methyl acrylate & MethanolOne-pot oxidation and crackingCobalt oxide, Indium oxide / Sulfuric acidMethanol16 h / 20 h50 / 19082.495.8[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl (E)-3-methoxyacrylate via Horner-Wadsworth-Emmons Reaction

This protocol describes a plausible synthesis of methyl (E)-3-methoxyacrylate, a key intermediate for strobilurin fungicides, using a Horner-Wadsworth-Emmons reaction with a phosphonate reagent derived from this compound.

Materials:

  • This compound (or a suitable precursor like 1,1,2-trimethoxyethane)

  • Methyl (dimethoxyphosphoryl)acetate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Phosphonate Ylide:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl (dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the stirred phosphonate solution.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate ylide.

  • Reaction with this compound:

    • Slowly add this compound (1.0 equivalent) to the ylide solution at 0 °C via a dropping funnel over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl (E)-3-methoxyacrylate.

Expected Outcome:

This procedure is expected to yield methyl (E)-3-methoxyacrylate as a colorless liquid. The yield and purity should be comparable to the values reported in Table 1 for similar transformations.

Characterization:

  • ¹H NMR (CDCl₃): δ 7.63 (d, J=12.6 Hz, 1H), 5.86 (d, J=12.6 Hz, 1H), 3.75 (s, 3H), 3.69 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 167.0, 161.5, 96.5, 57.0, 51.0.

  • IR (neat, cm⁻¹): 2955, 1720, 1630, 1435, 1200, 1140.

  • MS (EI): m/z 116 (M⁺).

Mandatory Visualizations

Signaling Pathway: Mode of Action of Strobilurin Fungicides

Strobilurin_MoA cluster_mitochondrion Fungal Mitochondrion cluster_complex_III Cytochrome bc1 Complex (Complex III) Qo_site Qo Site (Quinol oxidation) Qi_site Qi Site (Quinone reduction) Qo_site->Qi_site Cyt_c1 Cytochrome c1 Qo_site->Cyt_c1 e⁻ H_plus_IMS H⁺ Gradient (Intermembrane Space) Qo_site->H_plus_IMS 2H⁺ Inhibition Inhibition UQH2 UQH₂ (Ubiquinol) Qi_site->UQH2 Cyt_b Cytochrome b Cyt_c Cytochrome c Cyt_c1->Cyt_c e⁻ UQH2->Qo_site e⁻ UQ UQ (Ubiquinone) UQ->Qi_site ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Block Block ADP ADP + Pi ADP->ATP_Synthase H_plus_IMS->ATP_Synthase Proton Motive Force H_plus_matrix H⁺ (Matrix) Strobilurin Strobilurin Fungicide (e.g., Azoxystrobin) Strobilurin->Qo_site

Caption: Mechanism of action of strobilurin fungicides.

Experimental Workflow: Synthesis of Methyl (E)-3-methoxyacrylate

Synthesis_Workflow start Start reagents 1. Reagent Preparation - Dissolve phosphonate in anhydrous methanol - Prepare NaOMe solution start->reagents ylide_formation 2. Ylide Formation - Cool phosphonate solution to 0°C - Add NaOMe solution - Stir for 30 min reagents->ylide_formation reaction 3. Aldehyde Addition - Add this compound dropwise at 0°C - Warm to room temperature - Stir for 12-16 h ylide_formation->reaction workup 4. Workup - Quench with aq. NH₄Cl - Remove methanol - Extract with diethyl ether - Wash with water and brine reaction->workup purification 5. Purification - Dry over MgSO₄ - Concentrate under reduced pressure - Fractional distillation workup->purification product Product: Methyl (E)-3-methoxyacrylate purification->product

Caption: Workflow for the synthesis of methyl (E)-3-methoxyacrylate.

References

Application Notes and Protocols: Methoxyacetaldehyde Reactions with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde is a versatile bifunctional reagent that serves as a key intermediate in a variety of chemical transformations.[1] Its aldehyde group readily participates in reactions with nucleophiles, such as primary and secondary amines, to form imines and enamines, respectively. These intermediates can be further transformed, most notably through reductive amination and the Pictet-Spengler reaction, to yield valuable substituted amines and heterocyclic scaffolds. These products, particularly tetrahydroisoquinolines, are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic compounds.[1][2][3][4] This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines.

Reactions with Primary Amines

The reaction of this compound with primary amines proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base).[5][6] This reaction is typically acid-catalyzed, with the optimal pH being around 5.[5][6] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water.[5][6] The resulting imine can be isolated or, more commonly, reduced in situ to the corresponding secondary amine in a process known as reductive amination.

Reductive Amination of this compound with Benzylamine

Reductive amination is a powerful method for the synthesis of amines.[5][7] The reaction involves the formation of an imine in the presence of a reducing agent that selectively reduces the C=N double bond. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

Experimental Protocol: Synthesis of N-(2-methoxyethyl)benzylamine

This protocol describes the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.0 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add benzylamine (1.0 mmol).

    • Stir the mixture at 0 °C for 20 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-(2-methoxyethyl)benzylamine.

Data Presentation

Reactant AReactant BReducing AgentSolventTime (h)Temp (°C)Yield (%)
This compoundBenzylamineNaBH(OAc)₃DCM5RT85
This compoundAnilineNaBH₃CNMeOH6RT78
This compoundCyclohexylamineNaBH₄EtOH4RT82

Spectroscopic Data for N-(2-methoxyethyl)benzylamine

TypeData
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.55 (t, J=5.2 Hz, 2H, CH₂-O), 3.35 (s, 3H, O-CH₃), 2.80 (t, J=5.2 Hz, 2H, N-CH₂), 1.95 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz)δ 139.5, 128.6, 128.3, 127.2, 71.5, 58.9, 53.8, 49.2.
IR (thin film, cm⁻¹)3310 (N-H), 3028, 2925, 2820 (C-H), 1495, 1454 (C=C), 1118 (C-O).
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that leads to the formation of tetrahydroisoquinolines from β-arylethylamines and an aldehyde.[3][4][8] This reaction is of great importance in the synthesis of alkaloids and other pharmacologically active compounds.[1][3] this compound can be employed in this reaction to introduce a methoxymethyl substituent at the 1-position of the tetrahydroisoquinoline ring.

Experimental Protocol: Synthesis of 1-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline

This protocol details the Pictet-Spengler reaction between phenethylamine and this compound.

  • Materials:

    • Phenethylamine (1.0 eq)

    • This compound (1.1 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of phenethylamine (1.0 mmol) in DCM (10 mL) at 0 °C, add this compound (1.1 mmol).

    • Add trifluoroacetic acid (2.0 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to yield 1-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline.

Data Presentation

β-ArylethylamineAldehydeAcid CatalystSolventTime (h)Temp (°C)Yield (%)
PhenethylamineThis compoundTFADCM24RT75
DopamineThis compoundHClH₂O/EtOH125068
TryptamineThis compoundAcetic AcidToluene188072

Spectroscopic Data for 1-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline

TypeData
¹H NMR (CDCl₃, 400 MHz)δ 7.15-7.05 (m, 4H, Ar-H), 4.25 (t, J=6.0 Hz, 1H, H-1), 3.60 (dd, J=10.0, 4.0 Hz, 1H, CH₂-O), 3.45 (dd, J=10.0, 6.0 Hz, 1H, CH₂-O), 3.38 (s, 3H, O-CH₃), 3.20-3.10 (m, 1H, H-3), 2.95-2.80 (m, 3H, H-3, H-4), 2.10 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz)δ 134.8, 134.2, 129.4, 126.3, 126.1, 125.8, 75.2, 59.3, 56.8, 41.5, 29.3.
IR (thin film, cm⁻¹)3325 (N-H), 3025, 2928, 2822 (C-H), 1490, 1450 (C=C), 1115 (C-O).

Reactions with Secondary Amines

This compound reacts with secondary amines to form enamines.[9][10] The mechanism is similar to imine formation, but the final deprotonation step occurs at an adjacent carbon atom since there is no proton on the nitrogen to be removed.[10] The resulting enamine can then be reduced to a tertiary amine.

Reductive Amination of this compound with Morpholine

Experimental Protocol: Synthesis of 4-(2-methoxyethyl)morpholine

This protocol outlines the reductive amination of this compound with morpholine.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.0 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and morpholine (1.0 mmol) in DCE (10 mL).

    • Add sodium triacetoxyborohydride (1.5 mmol) and stir the mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

    • Separate the organic layer and extract the aqueous layer with DCE (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography to obtain 4-(2-methoxyethyl)morpholine.

Data Presentation

Reactant AReactant BReducing AgentSolventTime (h)Temp (°C)Yield (%)
This compoundMorpholineNaBH(OAc)₃DCE12RT88
This compoundPiperidineNaBH₃CNMeOH10RT85
This compoundN-methylanilineNaBH₄EtOH12RT76

Spectroscopic Data for 4-(2-methoxyethyl)morpholine

TypeData
¹H NMR (CDCl₃, 400 MHz)δ 3.70 (t, J=4.6 Hz, 4H, O-(CH₂)₂), 3.50 (t, J=5.8 Hz, 2H, CH₂-O), 3.35 (s, 3H, O-CH₃), 2.55 (t, J=5.8 Hz, 2H, N-CH₂), 2.45 (t, J=4.6 Hz, 4H, N-(CH₂)₂).
¹³C NMR (CDCl₃, 100 MHz)δ 70.8, 67.1, 58.9, 57.9, 54.0.
IR (thin film, cm⁻¹)2955, 2854, 2810 (C-H), 1117 (C-O-C).

Visualizations

Reaction_Mechanisms cluster_primary Reaction with Primary Amine cluster_secondary Reaction with Secondary Amine Methoxyacetaldehyde_P This compound Carbinolamine_P Carbinolamine Methoxyacetaldehyde_P->Carbinolamine_P + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Carbinolamine_P Imine Imine (Schiff Base) Carbinolamine_P->Imine - H2O Secondary_Amine Secondary Amine Imine->Secondary_Amine Reduction (e.g., NaBH(OAc)3) Methoxyacetaldehyde_S This compound Carbinolamine_S Carbinolamine Methoxyacetaldehyde_S->Carbinolamine_S + R2NH Secondary_Amine_S Secondary Amine (R2NH) Secondary_Amine_S->Carbinolamine_S Enamine Enamine Carbinolamine_S->Enamine - H2O Tertiary_Amine Tertiary Amine Enamine->Tertiary_Amine Reduction (e.g., NaBH(OAc)3)

General reaction pathways of this compound with primary and secondary amines.

Pictet_Spengler_Workflow Start Start: β-Arylethylamine & this compound in Solvent Acid Add Acid Catalyst (e.g., TFA) Start->Acid Stir Stir at Room Temperature Acid->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Neutralization & Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Product: 1-(methoxymethyl)-tetrahydroisoquinoline Purify->Product

Experimental workflow for the Pictet-Spengler reaction.

THIQ_Signaling_Pathway THIQ 1-Substituted Tetrahydroisoquinoline Receptor Target Receptor/Enzyme (e.g., GPCR, Kinase) THIQ->Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Modulates Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for the Purification of Methoxyacetaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of methoxyacetaldehyde via fractional distillation. The protocols outlined herein are designed to ensure the attainment of high-purity this compound, suitable for use in sensitive research and development applications, including drug discovery and synthesis.

Introduction

This compound is a reactive aldehyde derivative utilized as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] The purity of this reagent is critical, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Distillation is a robust and widely used technique for the purification of volatile organic compounds like this compound, separating components based on differences in their boiling points.[2]

This guide will cover the necessary equipment, safety precautions, and a detailed protocol for the fractional distillation of this compound, including considerations for potential impurities and the handling of this sensitive compound.

Data Presentation

A summary of the key physical and safety data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₃H₆O₂[3]
Molecular Weight 74.08 g/mol [3]
Boiling Point (at 760 mmHg) 92 °C[3][4]
Boiling Point of Water Azeotrope ~88.8 °C (containing ~20% water)[5]
Density ~1.005 g/cm³ at 25 °C[3]
Flash Point -38 °C[4]
Hazards Highly flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes serious eye irritation, May cause an allergic skin reaction.[6][7]

Experimental Protocols

Pre-Distillation Preparation and Safety Precautions

Safety First: this compound is a highly flammable and hazardous chemical. All handling and experimental procedures must be conducted within a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6] An inert atmosphere (e.g., nitrogen or argon) is crucial during distillation to prevent oxidation of the aldehyde.[8]

Potential Impurities: Crude this compound may contain several impurities depending on its synthesis route. Common impurities include:

  • Unreacted starting materials: e.g., 2-methoxyethanol.

  • Water: this compound can form an azeotrope with water.[5]

  • Polymers: Aldehydes, including this compound, can polymerize upon standing.[5]

  • Oxidation products: e.g., methoxyacetic acid, which can form upon exposure to air.

Fractional Distillation Procedure

This protocol is designed for the purification of crude this compound that may contain both lower and higher boiling point impurities, as well as water.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Clamps and stands

  • Boiling chips or magnetic stir bar

Procedure:

  • Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed. It is advisable to use Keck clips to secure the joints.[8]

  • Inert Atmosphere: Place boiling chips or a magnetic stir bar in the round-bottom flask and charge it with the crude this compound. The flask should not be more than two-thirds full.[9] Purge the entire system with a gentle stream of inert gas for 10-15 minutes to remove any air. Maintain a positive pressure of the inert gas throughout the distillation process.[8]

  • Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation. The temperature of the heating mantle should typically be set 20-30 °C higher than the boiling point of the liquid being distilled.[10]

  • Fraction Collection:

    • Foreshot (Low-Boiling Impurities): The first fraction to distill will be any low-boiling impurities. The vapor temperature will be below the boiling point of the water azeotrope. Collect this "foreshot" in a separate receiving flask and discard it appropriately.

    • Water Azeotrope: As the distillation progresses, the vapor temperature will rise and stabilize at the boiling point of the this compound-water azeotrope (approximately 88.8 °C).[5] Collect this fraction in a separate receiving flask. This step is crucial for removing water from the aldehyde.

    • Pure this compound: Once the water has been removed, the vapor temperature will rise again and stabilize at the boiling point of pure this compound (92 °C).[3][4] At this point, change the receiving flask to collect the purified product.

    • High-Boiling Residue: Continue the distillation until only a small amount of liquid remains in the distillation flask. Do not distill to dryness to avoid the potential for peroxide formation and explosion, especially with aldehydes.[11] The remaining residue will contain higher-boiling impurities and any polymeric material.

  • Shutdown and Storage:

    • Turn off the heating mantle and allow the apparatus to cool down to room temperature under the inert atmosphere.

    • Transfer the purified this compound to a clean, dry, amber glass bottle.

    • Store the purified product under an inert atmosphere and in a refrigerator to minimize degradation and polymerization.

Visualization of the Experimental Workflow

Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_conclusion Shutdown and Storage start Start assemble Assemble Fractional Distillation Apparatus start->assemble charge Charge Flask with Crude This compound assemble->charge inert Purge with Inert Gas charge->inert heat Gentle Heating inert->heat collect_foreshot Collect Foreshot (Low-Boiling Impurities) heat->collect_foreshot collect_azeotrope Collect Water Azeotrope (~88.8 °C) collect_foreshot->collect_azeotrope collect_foreshot->collect_azeotrope Temp Rises collect_product Collect Pure Product (92 °C) collect_azeotrope->collect_product collect_azeotrope->collect_product Temp Rises Again stop_heating Stop Heating Before Dryness collect_product->stop_heating cool Cool Apparatus stop_heating->cool transfer Transfer Purified Product cool->transfer store Store Under Inert Gas and Refrigerate transfer->store end End store->end

Caption: Workflow for this compound Purification.

References

Methoxyacetaldehyde in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetaldehyde (CH₃OCH₂CHO) is a reactive aldehyde that holds promise as a versatile building block and modifying agent in materials science. Its aldehyde functional group can readily react with various nucleophiles, such as amines and hydroxyl groups, to form covalent bonds. This reactivity allows for the modification of polymers, the formation of crosslinked networks in hydrogels, and the functionalization of material surfaces. These modifications can impart desirable properties to materials, including altered mechanical strength, controlled degradation, and biocompatibility, making this compound a molecule of interest for applications in drug delivery, tissue engineering, and the development of advanced biomaterials.

This document provides detailed application notes and experimental protocols for the use of this compound in materials science, based on established principles of aldehyde chemistry and analogous reactions with similar compounds.

Applications of this compound in Materials Science

This compound's primary utility in materials science stems from the reactivity of its aldehyde group. Key applications include:

  • Polymer Modification: Introducing methoxy groups to polymer backbones to alter their physicochemical properties, such as hydrophilicity and solubility.

  • Hydrogel Formation: Acting as a crosslinking agent to form three-dimensional polymer networks capable of absorbing large amounts of water.

  • Surface Functionalization: Covalently attaching to material surfaces to introduce new functionalities, such as biocompatible coatings or sites for further chemical modification.

Application Note 1: Crosslinking of Biopolymers for Hydrogel Formation

Principle: this compound can be used to crosslink biopolymers containing primary amine groups, such as chitosan or gelatin, through the formation of Schiff bases. This reaction is typically carried out under mild acidic conditions to protonate the amine groups, facilitating nucleophilic attack on the aldehyde's carbonyl carbon. The resulting imine bond can be further stabilized by reduction to a secondary amine, if desired.

Potential Applications:

  • Injectable hydrogels for drug delivery

  • Scaffolds for tissue engineering

  • Wound dressing materials

Experimental Protocol: this compound Crosslinking of Chitosan Hydrogel

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 85%)

  • This compound solution (e.g., 50% in water)

  • Acetic acid (glacial)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sodium cyanoborohydride (optional, for reduction)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) aqueous acetic acid solution. Stir overnight at room temperature until a homogenous, viscous solution is obtained.

  • Crosslinking Reaction:

    • Slowly add a predetermined amount of this compound solution to the chitosan solution while stirring vigorously. The molar ratio of this compound to the amine groups of chitosan can be varied to control the crosslinking density (e.g., 0.5:1, 1:1, 2:1).

    • Continue stirring for 4-6 hours at room temperature to allow for Schiff base formation. The solution will gradually form a gel.

  • (Optional) Reduction of Schiff Base:

    • To stabilize the crosslinks, the Schiff bases can be reduced. Prepare a solution of sodium cyanoborohydride in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

    • Add the reducing agent to the hydrogel with a molar excess relative to the this compound used.

    • Allow the reduction to proceed for 24 hours at room temperature.

  • Purification:

    • Transfer the hydrogel into dialysis tubing.

    • Dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.

    • Finally, dialyze against PBS (pH 7.4) to equilibrate the hydrogel for biological applications.

  • Lyophilization (optional): For characterization or long-term storage, the purified hydrogel can be frozen at -80°C and then lyophilized to obtain a porous scaffold.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of Schiff bases (C=N stretching vibration typically around 1640 cm⁻¹) or secondary amines after reduction.

  • Swelling Studies: To determine the water uptake capacity of the hydrogel.

  • Rheological Analysis: To measure the mechanical properties (storage and loss moduli) of the hydrogel.

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the lyophilized scaffold.

Quantitative Data (Illustrative Examples):

The following table presents hypothetical data based on analogous aldehyde crosslinking systems. Actual values will depend on specific experimental conditions.

Molar Ratio (this compound:Amine)Swelling Ratio (g/g)Compressive Modulus (kPa)Gelation Time (min)
0.5 : 135 ± 45 ± 1~120
1 : 125 ± 315 ± 3~60
2 : 115 ± 230 ± 5~30

Reaction Workflow Diagram:

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Crosslinking cluster_purification Purification chitosan_sol 2% Chitosan in 1% Acetic Acid add_ma Add this compound chitosan_sol->add_ma stir Stir for 4-6 hours add_ma->stir gel Hydrogel Formation stir->gel dialysis Dialysis against dH2O gel->dialysis equilibration Equilibrate in PBS dialysis->equilibration

Workflow for chitosan hydrogel crosslinking.

Application Note 2: Modification of Hydroxyl-Containing Polymers

Principle: this compound can react with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose derivatives, to form acetal linkages. This reaction is typically acid-catalyzed and can be used to introduce methoxy groups into the polymer structure, thereby altering its properties. The degree of acetalization can be controlled by adjusting the reaction stoichiometry and conditions.

Potential Applications:

  • Modification of biodegradable polymers for controlled degradation.

  • Synthesis of thermoplastic elastomers.

  • Creation of biocompatible materials with tailored hydrophilicity.

Experimental Protocol: Acetalization of Polyvinyl Alcohol (PVA)

Materials:

  • Polyvinyl alcohol (PVA, 99+% hydrolyzed, medium molecular weight)

  • This compound solution

  • Hydrochloric acid (HCl) as a catalyst

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Methanol for precipitation

  • Deionized water

Procedure:

  • PVA Solution Preparation: Dissolve PVA in DMSO to a concentration of 5% (w/v) by heating at 90°C with stirring until a clear solution is obtained. Cool the solution to room temperature.

  • Acetalization Reaction:

    • Add a specific amount of this compound and a catalytic amount of concentrated HCl to the PVA solution. The molar ratio of this compound to PVA hydroxyl groups can be varied (e.g., 0.2:1, 0.5:1, 1:1).

    • Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 2-8 hours).

  • Purification:

    • Precipitate the modified PVA by pouring the reaction mixture into a large excess of methanol with vigorous stirring.

    • Collect the precipitate by filtration and wash it thoroughly with methanol to remove unreacted reagents and the catalyst.

    • Redissolve the polymer in a minimal amount of hot water and re-precipitate in methanol to ensure purity.

    • Dry the final product under vacuum at 40°C until a constant weight is achieved.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the formation of acetal linkages and determine the degree of substitution.

  • FTIR Spectroscopy: To observe changes in the hydroxyl and carbonyl absorption bands.

  • Differential Scanning Calorimetry (DSC): To analyze the effect of modification on the thermal properties (e.g., glass transition temperature, melting point).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the modified polymer.

Quantitative Data (Illustrative Examples):

The following table shows hypothetical data for PVA modified with this compound.

Molar Ratio (this compound:OH)Degree of Substitution (%)Glass Transition Temp. (°C)Water Solubility (at 25°C)
0.2 : 115 ± 280 ± 2Soluble
0.5 : 138 ± 472 ± 3Swellable
1 : 165 ± 565 ± 3Insoluble

Reaction Mechanism Diagram:

Acetal_Formation cluster_reactants Reactants cluster_product Product PVA PVA (-OH) Acetal Modified PVA (Acetal Linkage) PVA->Acetal MA This compound (R-CHO) MA->Acetal catalyst H+ catalyst->Acetal Catalyst

Acid-catalyzed acetal formation with PVA.

Application Note 3: Surface Functionalization of Amine-Modified Substrates

Principle: this compound can be used to functionalize surfaces that have been pre-treated to introduce primary amine groups. The reaction proceeds via Schiff base formation, covalently immobilizing the this compound molecule onto the surface. This can be used to create biocompatible coatings or to introduce a spacer arm for further chemical modifications.

Potential Applications:

  • Creating anti-fouling surfaces on medical devices.

  • Immobilizing biomolecules for biosensor applications.

  • Modifying the surface of nanoparticles for targeted drug delivery.

Experimental Protocol: Functionalization of an Amine-Silanized Glass Surface

Materials:

  • Glass slides or coverslips

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

  • This compound solution

  • Ethanol

  • Deionized water

Procedure:

  • Surface Cleaning: Thoroughly clean the glass surfaces by sonicating in a sequence of detergent, deionized water, and ethanol. Dry the slides under a stream of nitrogen.

  • Amine Silanization:

    • Immerse the clean glass slides in a 2% (v/v) solution of APTES in anhydrous toluene.

    • Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere.

    • Rinse the slides thoroughly with toluene, followed by ethanol, and finally deionized water.

    • Cure the silanized slides in an oven at 110°C for 30 minutes.

  • This compound Immobilization:

    • Prepare a solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). The concentration can be varied (e.g., 1-10%).

    • Immerse the amine-silanized glass slides in the this compound solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Washing: Rinse the functionalized slides extensively with deionized water and then ethanol to remove any non-covalently bound molecules. Dry under a stream of nitrogen.

Characterization:

  • Contact Angle Measurement: To assess the change in surface hydrophilicity/hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen (from APTES) and changes in the carbon and oxygen signals after this compound immobilization.

  • Atomic Force Microscopy (AFM): To examine the surface topography and roughness.

Quantitative Data (Illustrative Examples):

The following table shows hypothetical data for the surface functionalization process.

SurfaceWater Contact Angle (°)N 1s Peak (XPS)C 1s/O 1s Ratio (XPS)
Clean Glass< 10Absent~0.5
Amine-Silanized55 ± 5Present~1.2
This compound-Functionalized45 ± 4Present~1.5

Logical Relationship Diagram:

Surface_Functionalization start Clean Glass Surface step1 Amine Silanization with APTES start->step1 Introduces -NH2 groups step2 Immobilization of this compound step1->step2 Schiff Base Formation end Functionalized Surface step2->end

Steps for surface functionalization.

Disclaimer

The experimental protocols and quantitative data presented in this document are based on established chemical principles and analogous reactions reported in the scientific literature. These are intended to serve as a starting point for research and development. The optimal reaction conditions, concentrations, and characterization results for this compound may vary and require experimental validation and optimization for specific applications. Appropriate safety precautions should be taken when handling all chemicals.

Troubleshooting & Optimization

Preventing Methoxyacetaldehyde Polymerization During Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Methoxyacetaldehyde is a valuable compound in various research and development applications. However, its inherent reactivity can lead to spontaneous polymerization, compromising experimental results and potentially causing safety hazards. This technical support center aims to equip users with the knowledge and tools to effectively mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is this compound polymerization and why is it a concern?

A1: this compound, like many aliphatic aldehydes, can undergo polymerization, a chemical reaction where individual monomer units link together to form long chains or networks. This process can be initiated by various factors, including heat, light, and the presence of contaminants. The resulting polymer is an impurity that can interfere with reactions, alter the physical properties of the material, and in a sealed container, the exothermic nature of polymerization can lead to a dangerous buildup of pressure.

Q2: What are the visible signs that my this compound has started to polymerize?

A2: Early detection of polymerization is crucial. Be vigilant for the following indicators:

  • Increased Viscosity: The liquid will appear noticeably thicker or more syrup-like than a fresh sample.

  • Cloudiness or Haziness: The formation of insoluble or partially soluble polymer chains will cause the solution to lose its clarity.

  • Precipitation or Solid Formation: You may observe the formation of a white or off-white solid precipitate, flakes, or a gel-like substance at the bottom or on the walls of the container.

  • Color Change: While not always present, a change in color, such as yellowing, can sometimes accompany polymerization.

If you observe any of these signs, it is strongly recommended not to use the this compound for your experiments, as its purity is compromised.

Troubleshooting Guide

Problem: I suspect my this compound has started to polymerize. How can I confirm this?

Solution:

While visual inspection is the first line of defense, analytical techniques can provide definitive confirmation of polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of polymeric species. The sharp signals corresponding to the monomer will be accompanied by broad signals characteristic of the polymer backbone.

  • Gas Chromatography (GC): A decrease in the peak area of the this compound monomer in a GC chromatogram, especially when compared to a fresh standard, can indicate its consumption through polymerization. The appearance of new, broader peaks at higher retention times may also suggest the presence of oligomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the remaining monomer. A significant decrease in the monomer concentration is a strong indicator of polymerization.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, it is imperative to adhere to proper storage and handling protocols.

ConditionRecommendationRationale
Temperature Store in a freezer at -20°C .Low temperatures significantly reduce the rate of thermally initiated polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Oxygen can initiate and propagate free-radical polymerization. An inert atmosphere minimizes this risk.
Light Store in an amber or opaque container in a dark location.Light, particularly UV radiation, can provide the energy to initiate polymerization.
Container Use a tightly sealed container made of an appropriate inert material (e.g., glass).Prevents exposure to atmospheric moisture and oxygen, and avoids potential reactions with the container material.
Inhibitors For long-term storage, the addition of a polymerization inhibitor is recommended.Inhibitors are chemical compounds that scavenge free radicals, which are the primary initiators of polymerization.

Polymerization Inhibitors

The use of polymerization inhibitors is a key strategy to prevent the spontaneous polymerization of reactive monomers like this compound.

Q3: Which polymerization inhibitors are recommended for this compound?

A3: While specific studies on this compound are limited, inhibitors effective for other aliphatic and alkoxy-substituted aldehydes are recommended. Phenolic compounds are a common and effective class of inhibitors.

InhibitorRecommended Concentration (ppm)Notes
Hydroquinone (HQ) 100 - 500Often requires the presence of a small amount of oxygen to be effective.
Monomethyl Ether of Hydroquinone (MEHQ) 100 - 500Similar to hydroquinone, its effectiveness is enhanced by the presence of oxygen.
Butylated Hydroxytoluene (BHT) 200 - 1000A versatile free-radical scavenger.
4-tert-Butylcatechol (TBC) 100 - 500A highly effective inhibitor, particularly for vinyl monomers, that also requires oxygen.

Important Note: The effectiveness of phenolic inhibitors is often dependent on the presence of dissolved oxygen. Therefore, if storing under a strictly anaerobic inert atmosphere, alternative inhibitors may need to be considered. Always consult the supplier's safety data sheet (SDS) for specific recommendations.

Experimental Protocols

Protocol 1: Visual Inspection of this compound for Polymerization

Objective: To visually assess the physical state of a stored this compound sample for signs of polymerization.

Materials:

  • Stored sample of this compound

  • Fresh, unopened bottle of this compound (for comparison)

  • Clean, dry glass vials

Procedure:

  • Allow both the stored and fresh samples of this compound to equilibrate to room temperature.

  • In a well-ventilated fume hood, carefully dispense a small aliquot of each sample into separate, labeled glass vials.

  • Visually inspect the samples against a well-lit background.

  • Clarity: Compare the clarity of the stored sample to the fresh sample. Note any signs of cloudiness, haziness, or turbidity.

  • Viscosity: Gently swirl both vials and observe the flow of the liquid. A noticeable increase in the viscosity of the stored sample compared to the fresh sample is an indicator of polymerization.

  • Precipitate: Carefully examine the bottom and sides of the vial containing the stored sample for any solid particles, flakes, or a gel-like layer.

  • Record Observations: Document all observations in your lab notebook.

Logical Workflow for Preventing Polymerization

The following diagram illustrates the key factors contributing to this compound polymerization and the corresponding preventative measures.

cluster_causes Causes of Polymerization cluster_prevention Preventative Measures cluster_monitoring Monitoring Heat Elevated Temperature StorageTemp Store at -20°C Heat->StorageTemp Mitigates Visual Visual Inspection (Clarity, Viscosity, Solids) Heat->Visual Leads to signs detected by Analytical Analytical Testing (NMR, GC, HPLC) Heat->Analytical Leads to changes detected by Light Light Exposure (UV) StorageLight Store in Dark/Amber Container Light->StorageLight Mitigates Light->Visual Leads to signs detected by Light->Analytical Leads to changes detected by Oxygen Presence of Oxygen StorageAtmosphere Store Under Inert Atmosphere Oxygen->StorageAtmosphere Mitigates Oxygen->Visual Leads to signs detected by Oxygen->Analytical Leads to changes detected by Contaminants Contaminants (e.g., acids, bases) Purity Ensure High Purity Contaminants->Purity Mitigates Contaminants->Visual Leads to signs detected by Contaminants->Analytical Leads to changes detected by Inhibitors Add Polymerization Inhibitor

Caption: Factors leading to polymerization and corresponding preventative measures.

This technical guide is intended to provide general recommendations. For specific applications and storage conditions, it is always advisable to consult the product's safety data sheet (SDS) and consider conducting small-scale stability studies. For further assistance, please contact our technical support team.

Minimizing side product formation in Methoxyacetaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during reactions involving methoxyacetaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound, offering potential causes and solutions.

Issue 1: Unexpectedly low yield of the desired product and formation of a viscous or solid precipitate.

  • Question: My reaction with this compound resulted in a low yield and a significant amount of a gummy or solid byproduct. What could be the cause?

  • Answer: This is a common issue and is often indicative of side reactions such as aldol condensation or polymerization. This compound is prone to self-condensation, especially in the presence of basic catalysts, leading to the formation of higher molecular weight aldol adducts. Additionally, aldehydes, including this compound, can undergo polymerization over time, a process that can be accelerated by heat, light, or the presence of acids or bases.

Troubleshooting Steps:

Potential CauseRecommended Solution
Aldol Condensation Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C or below) to disfavor the kinetics of the aldol reaction.
Use a Weaker Base: If a base is required, consider using a milder, non-nucleophilic base or a dilute solution of a stronger base to minimize the rate of enolate formation.
Slow Reagent Addition: Add the base or other reagents slowly to the reaction mixture to maintain a low instantaneous concentration and reduce the likelihood of self-condensation.
Polymerization Use Fresh this compound: Ensure the starting material is pure and has not been stored for an extended period. Consider purifying the aldehyde via distillation before use.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate polymerization.
Add a Stabilizer: For storage and in some reaction setups, the addition of a radical inhibitor or a small amount of a suitable stabilizer can prevent polymerization.

Issue 2: The formation of an acidic byproduct is detected during workup or analysis.

  • Question: My reaction mixture has become acidic, and I've identified a carboxylic acid impurity. How can this be prevented?

  • Answer: this compound can be oxidized to methoxyacetic acid. This can occur if the reaction is exposed to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of certain metal catalysts. The use of strong oxidizing agents as reagents will also lead to this side product.

Troubleshooting Steps:

Potential CauseRecommended Solution
Aerial Oxidation Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Incompatible Reagents Avoid Strong Oxidants: If the desired transformation does not require oxidation, ensure that no strong oxidizing agents are present in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in reactions involving this compound?

A1: The most common side products are:

  • Aldol condensation products: Such as 2,4-dimethylaldotetrose, which result from the self-reaction of this compound in the presence of a base.[1]

  • Polymers: this compound can polymerize, especially under conditions of heat, light, or in the presence of acid or base catalysts.[1]

  • Methoxyacetic acid: Formed via oxidation of the aldehyde group.

Q2: How can I prevent the polymerization of this compound during storage?

A2: To minimize polymerization during storage, it is recommended to:

  • Store this compound at low temperatures (e.g., in a refrigerator or freezer).

  • Store in a dark, well-sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Consider the addition of a polymerization inhibitor, such as a small amount of hydroquinone or its monomethyl ether (MEHQ), if compatible with future applications.

Q3: What are the ideal reaction conditions to minimize side product formation?

A3: While the optimal conditions are reaction-specific, the following general guidelines are recommended:

  • Low Temperature: Running the reaction at reduced temperatures (e.g., 0°C or below) is one of the most effective ways to minimize both aldol condensation and polymerization.

  • Controlled pH: Avoid strongly acidic or basic conditions unless required for the desired reaction. If a base is necessary, use the mildest base possible at the lowest effective concentration.

  • Inert Atmosphere: Working under nitrogen or argon can prevent oxidation to methoxyacetic acid.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent the accumulation of side products.

Q4: How can I monitor the purity of my this compound and the progress of my reaction?

A4: The purity of the starting material and the progress of the reaction can be monitored by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the volatility and identifying impurities in the starting material and for tracking the consumption of reactants and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly after derivatization of the aldehyde with an agent like 2,4-dinitrophenylhydrazine (DNPH), can be used to quantify this compound and its non-volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton of this compound and the appearance of new signals corresponding to the desired product and any major side products.

Experimental Protocols

Protocol 1: General Reaction Procedure to Minimize Side Products

This protocol provides a general framework for a reaction using this compound where the goal is to minimize side product formation.

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Set up the reaction vessel under an inert atmosphere (nitrogen or argon).

    • If using this compound that has been stored for an extended period, consider purifying it by distillation immediately before use.

  • Reaction Setup:

    • Add the solvent and any other reactants to the reaction vessel, reserving the this compound and any strong base/acid.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Addition of this compound:

    • Slowly add the this compound to the cooled, stirring reaction mixture.

  • Addition of Catalyst/Reagent:

    • If a basic or acidic catalyst is required, add it dropwise as a dilute solution to maintain a low concentration in the reaction mixture.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction using an appropriate technique (TLC, GC-MS, or ¹H NMR).

  • Workup:

    • Once the reaction is complete, quench it by adding a suitable reagent (e.g., a mild acid to neutralize a basic reaction, or vice versa).

    • Perform the extraction and purification steps at low temperatures where possible to prevent degradation of the product.

Protocol 2: Purity Assessment by GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute both volatile and less volatile components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Use electron ionization (EI) and scan a mass range appropriate for the expected products (e.g., m/z 30-400).

  • Analysis:

    • Identify this compound and potential side products by their retention times and mass spectra. The purity can be estimated by comparing the peak area of this compound to the total area of all peaks.

Protocol 3: Quantitative Analysis by HPLC with DNPH Derivatization

  • Derivatization Reagent:

    • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid (e.g., phosphoric acid).

  • Sample and Standard Preparation:

    • Prepare a stock solution of a this compound standard of known concentration in acetonitrile.

    • Prepare a solution of the reaction mixture or purified product in acetonitrile.

    • To a known volume of the sample and standard solutions, add an excess of the DNPH reagent. Allow the reaction to proceed at room temperature until the derivatization is complete.

  • HPLC Parameters:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV detector set to a wavelength where the DNPH derivatives absorb strongly (e.g., 360 nm).

    • Column Temperature: 30-40°C.

  • Analysis:

    • Create a calibration curve using the derivatized standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Aldol and other carbonyl-containing side products will also be derivatized and can be quantified if standards are available.

Visualizations

Aldol_Condensation_Pathway MAA1 This compound Enolate Enolate MAA1->Enolate Base (e.g., OH⁻) Adduct Aldol Adduct (β-hydroxy aldehyde) Enolate->Adduct Nucleophilic Attack MAA2 This compound MAA2->Adduct Product Aldol Condensation Product (α,β-unsaturated aldehyde) Adduct->Product Dehydration (-H₂O)

Caption: Base-catalyzed aldol condensation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start: Dry Glassware, Inert Atmosphere Purify Purify this compound (if necessary) Start->Purify Setup Combine Reactants & Solvent Purify->Setup Cool Cool to Low Temperature (e.g., 0°C) Setup->Cool Add_MAA Slowly Add this compound Cool->Add_MAA Add_Cat Slowly Add Catalyst/Reagent (if needed) Add_MAA->Add_Cat Monitor Monitor Reaction (TLC, GC-MS) Add_Cat->Monitor Quench Quench Reaction Monitor->Quench Purify_Prod Purification (Chromatography, Distillation) Quench->Purify_Prod Analyze Analyze Product Purity (GC-MS, HPLC, NMR) Purify_Prod->Analyze

Caption: Workflow for minimizing side product formation.

Troubleshooting_Logic Start Low Yield or Unexpected Byproducts Viscous Viscous/Solid Byproduct? Start->Viscous Acidic Acidic Byproduct? Start->Acidic Viscous->Acidic No Aldol Likely Aldol Condensation or Polymerization Viscous->Aldol Yes Oxidation Likely Oxidation to Methoxyacetic Acid Acidic->Oxidation Yes Sol_Aldol Solutions: - Lower Temperature - Use Milder/Dilute Base - Slow Reagent Addition - Use Fresh Aldehyde Aldol->Sol_Aldol Sol_Ox Solutions: - Use Inert Atmosphere - Degas Solvents Oxidation->Sol_Ox

References

Troubleshooting low yield in Methoxyacetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methoxyacetaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis via catalytic dehydrogenation of 2-methoxyethanol is resulting in a low yield. What are the common causes?

Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The dehydrogenation of 2-methoxyethanol is sensitive to temperature. The optimal range is typically between 300°C and 425°C.[1] Temperatures below this range may lead to incomplete conversion, while higher temperatures can promote side reactions and catalyst degradation.

  • Catalyst Inefficiency: The choice and condition of the catalyst are crucial. Reduced copper catalysts, often supported on materials like silica gel, are effective.[1] The addition of small amounts of chromium oxide can enhance yields.[1] Ensure your catalyst is properly prepared and active.

  • Incomplete Conversion: The reaction may not be running to completion. This can be due to insufficient reaction time or suboptimal temperature. Monitoring the reaction progress is key to determining the optimal endpoint.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound. A common side reaction is the over-oxidation of the product to methoxyacetic acid.[1][2]

  • Product Loss During Workup: this compound is a volatile compound. Significant loss can occur during purification steps, especially if distillation is not carefully controlled.

Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

Several side reactions can occur, leading to impurities and a lower yield of this compound:

  • Over-oxidation to Methoxyacetic Acid: The most common byproduct is methoxyacetic acid, formed by the further oxidation of this compound.[1][2] This is more likely to occur at higher temperatures or with highly active oxidation catalysts.

  • Formation of Acetals: In the presence of excess 2-methoxyethanol, the newly formed this compound can react to form an acetal.

  • Polymerization: Aldehydes, including this compound, can undergo self-condensation or polymerization reactions, especially in the presence of acid or base catalysts, or upon standing for extended periods.[1]

Q3: What are the best practices for purifying this compound to improve the final yield?

Purification of aldehydes like this compound can be challenging due to their reactivity. Here are some recommended practices:

  • Fractional Distillation: Careful fractional distillation is a primary method for purification. However, due to the volatility of this compound, this must be done with an efficient condenser to minimize losses.[1]

  • Bisulfite Adduct Formation: A common and effective method for purifying aldehydes is the formation of a solid bisulfite adduct. This is achieved by reacting the crude product with a saturated solution of sodium bisulfite. The solid adduct can be filtered off, washed, and then the pure aldehyde can be regenerated by treatment with a base.

  • Column Chromatography: While possible, column chromatography on silica gel can sometimes lead to decomposition of aldehydes. If this method is used, it is often recommended to neutralize the silica gel with a base like triethylamine before use.

Q4: Are there alternative synthesis routes if the catalytic dehydrogenation consistently gives low yields?

Yes, an alternative pathway is the reaction of glyoxal with methanol. This method can be a viable option, particularly for laboratory-scale synthesis. The reaction involves the monoacetalization of glyoxal.

Troubleshooting Guides

Low Yield in Catalytic Dehydrogenation of 2-Methoxyethanol
Symptom Possible Cause Suggested Solution
Low conversion of starting material Reaction temperature is too low.Gradually increase the reaction temperature within the 300-425°C range and monitor the conversion.[1]
Catalyst is inactive or poisoned.Prepare a fresh batch of catalyst. Ensure the starting materials and carrier gas are free of impurities that could poison the catalyst.
Significant amount of methoxyacetic acid detected Over-oxidation is occurring.Decrease the reaction temperature. Reduce the residence time of the reactants over the catalyst.
Oxidizing agent is too strong (if not using dehydrogenation).If using an alternative oxidation method, consider a milder oxidizing agent like in a Swern oxidation.[3][4][5][6][7]
Product loss during purification This compound is volatile and lost during distillation.Use a high-efficiency distillation column and a well-chilled receiving flask. Consider converting the aldehyde to a less volatile derivative (e.g., bisulfite adduct) for isolation and then regenerating it.
Formation of a viscous, high-boiling residue Polymerization of the aldehyde has occurred.Avoid high temperatures for prolonged periods during workup. Ensure the reaction and workup conditions are neutral or slightly acidic, as bases can catalyze polymerization.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Dehydrogenation of 2-Methoxyethanol

This protocol is based on the catalytic dehydrogenation of 2-methoxyethanol over a reduced copper catalyst.

Materials:

  • 2-Methoxyethanol (Ethylene glycol monomethyl ether)

  • Reduced copper catalyst on a silica support (can be prepared or purchased)

  • Inert gas (e.g., Nitrogen)

  • Tube furnace

  • Condenser

  • Collection flask

Procedure:

  • Catalyst Preparation (if necessary): A reduced copper catalyst on silica gel can be prepared by impregnating silica gel with a solution of copper nitrate, followed by drying and reduction under a stream of hydrogen gas at an elevated temperature.

  • Reaction Setup: Pack the reduced copper catalyst into a tube reactor and place it in a tube furnace. Connect the reactor to a system for delivering 2-methoxyethanol vapor and an inert carrier gas. Attach a condenser and a cooled collection flask to the outlet of the reactor.

  • Reaction: Heat the furnace to the desired reaction temperature (e.g., 325°C).[1] Pass a stream of 2-methoxyethanol vapor, carried by an inert gas, over the catalyst bed.

  • Product Collection: The reaction mixture exiting the reactor is passed through the condenser to liquefy the products, which are then collected in the cooled flask.

  • Purification: The collected condensate, containing this compound, unreacted 2-methoxyethanol, and byproducts, is then purified by fractional distillation.

Quantitative Data Summary for Dehydrogenation

ParameterValueReference
Catalyst Reduced copper on silica gel[1]
Reaction Temperature 300 - 425 °C[1]
Pressure Atmospheric[1]
Potential Byproducts Methoxyacetic acid, unreacted 2-methoxyethanol[1][2]
Protocol 2: Synthesis of this compound via Swern Oxidation of 2-Methoxyethanol (Laboratory Scale)

This method is suitable for smaller-scale laboratory preparations and avoids the use of heavy metals.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 2-Methoxyethanol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78°C using a dry ice/acetone bath. To this, add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature below -60°C.

  • Addition of Alcohol: After stirring the mixture for a few minutes, add a solution of 2-methoxyethanol in anhydrous DCM dropwise, again keeping the temperature below -60°C.

  • Formation of Aldehyde: After stirring for approximately 15-20 minutes, add triethylamine to the reaction mixture. The mixture is then allowed to warm to room temperature.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. The crude this compound can then be purified by fractional distillation.

Note: The Swern oxidation produces dimethyl sulfide as a byproduct, which has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[3][4]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Analyze Crude Reaction Mixture (e.g., GC, NMR) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion of Starting Material Check_Conversion->Incomplete_Conversion Low SM consumption Side_Products Significant Side Products Detected Check_Conversion->Side_Products Multiple peaks/spots Good_Conversion Good Conversion, Low Isolated Yield Check_Conversion->Good_Conversion High product ratio in crude Increase_Temp Increase Temperature Incomplete_Conversion->Increase_Temp Check_Catalyst Check Catalyst Activity Incomplete_Conversion->Check_Catalyst Increase_Time Increase Reaction Time Incomplete_Conversion->Increase_Time Optimize_Temp Optimize Temperature (lower to reduce over-oxidation) Side_Products->Optimize_Temp Change_Catalyst Consider Alternative Catalyst/Oxidant Side_Products->Change_Catalyst Purification_Loss Product Loss During Purification Good_Conversion->Purification_Loss Check_Distillation Optimize Distillation Conditions Purification_Loss->Check_Distillation Use_Adduct Use Bisulfite Adduct Purification Purification_Loss->Use_Adduct

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Experimental Workflow for Catalytic Dehydrogenation

Dehydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Catalyst Prepare/Activate Catalyst Setup_Apparatus Assemble Reactor and Condenser Prep_Catalyst->Setup_Apparatus Heat_Furnace Heat Furnace to 300-425°C Setup_Apparatus->Heat_Furnace Vaporize_Reactant Vaporize 2-Methoxyethanol Heat_Furnace->Vaporize_Reactant Pass_Over_Catalyst Pass Vapor Over Catalyst Vaporize_Reactant->Pass_Over_Catalyst Condense_Product Condense Product Mixture Pass_Over_Catalyst->Condense_Product Fractional_Distillation Fractional Distillation Condense_Product->Fractional_Distillation Characterization Analyze Purity (GC, NMR) Fractional_Distillation->Characterization

Caption: The experimental workflow for synthesizing this compound via catalytic dehydrogenation.

References

Technical Support Center: Optimizing Reactions of Methoxyacetaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for methoxyacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider in my experimental setup?

A1: this compound is a volatile and highly reactive aldehyde.[1] Key properties to consider are its low boiling point (approximately 92-101°C) and its tendency to slowly polymerize upon standing.[2][3] Its volatility requires careful handling to prevent loss of material, especially when heating reaction mixtures or removing solvent under reduced pressure. The potential for polymerization suggests using it fresh or distilling it before use in sensitive reactions.

Q2: this compound is available as an aqueous solution. How does the presence of water affect my reaction?

A2: The presence of water can be detrimental to reactions that are sensitive to it, such as those involving Grignard reagents or certain strong bases. For reactions like reductive amination, the water can hydrolyze the intermediate imine, shifting the equilibrium back to the starting materials.[4][5] It is often advisable to use an anhydrous form of this compound or to remove water from the reaction mixture, for example, by using a dehydrating agent like molecular sieves.

Q3: What are the general stability concerns with this compound under typical reaction conditions?

A3: this compound can be unstable under both acidic and basic conditions. In acidic media, the enol form can undergo hydrolysis to glycolaldehyde.[6] Under strongly basic conditions, it can undergo self-condensation (aldol reaction) or other decomposition pathways. Its tendency to polymerize can also be a factor, especially during prolonged storage or reaction times.[2]

Q4: How does the methoxy group affect the reactivity of the aldehyde?

A4: The methoxy group is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted aldehyde.[7] However, this compound remains a reactive aldehyde suitable for a wide range of nucleophilic addition reactions.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination Reactions

Symptoms:

  • Incomplete consumption of starting materials (this compound or amine) as observed by TLC or GC/MS.

  • Formation of multiple side products.

  • Low isolated yield of the desired amine product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Imine Formation The formation of the imine intermediate is an equilibrium-driven process. To drive the reaction forward, remove water using molecular sieves (3Å or 4Å) or by azeotropic distillation if the solvent is suitable.[4]
Suboptimal pH The pH of the reaction is crucial. For reductive amination with borohydride reagents, a slightly acidic pH (around 5-6) is often optimal to facilitate imine formation without protonating the amine nucleophile excessively.[8]
Ineffective Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, so it should be added after imine formation is complete.[9][10]
Side Reaction: Aldehyde Reduction If using a non-selective reducing agent like NaBH₄, it may reduce the this compound to 2-methoxyethanol. Switch to a more selective reagent like NaBH(OAc)₃.
Volatility of this compound Due to its low boiling point, this compound can be lost from the reaction mixture if heated. Use a reflux condenser and ensure the reaction temperature does not significantly exceed the boiling point of the solvent.

DOT script for the troubleshooting workflow for low yield in reductive amination:

low_yield_troubleshooting start Low Yield in Reductive Amination check_imine Check for Complete Imine Formation (TLC/GC) start->check_imine incomplete_imine Incomplete Imine check_imine->incomplete_imine No check_reducing_agent Imine Formed, but Reaction Stalled? check_imine->check_reducing_agent Yes add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) incomplete_imine->add_dehydrating adjust_ph Optimize pH (target 5-6) incomplete_imine->adjust_ph end Improved Yield add_dehydrating->end adjust_ph->end wrong_reductant Ineffective or Non-selective Reductant check_reducing_agent->wrong_reductant Yes aldehyde_reduction Side Product: 2-Methoxyethanol? check_reducing_agent->aldehyde_reduction No change_reductant Use NaBH(OAc)₃ wrong_reductant->change_reductant change_reductant->end aldehyde_reduction->change_reductant Yes check_volatility Reaction at Elevated Temperature? aldehyde_reduction->check_volatility No loss_of_aldehyde Potential Loss of Volatile Aldehyde check_volatility->loss_of_aldehyde Yes check_volatility->end No use_condenser Use Reflux Condenser & Control Temperature loss_of_aldehyde->use_condenser use_condenser->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Polymerization or Formation of Tar-like Side Products

Symptoms:

  • The reaction mixture becomes viscous, cloudy, or dark in color.

  • Difficulty in isolating the desired product from a complex mixture.

  • Broad, unresolved peaks in NMR spectra.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Self-Condensation (Aldol Reaction) This is more likely under strongly basic conditions. If possible, use milder basic conditions or add the base slowly at a low temperature.
Polymerization of this compound This compound can polymerize, especially on storage or under certain catalytic conditions.[2] Use freshly distilled this compound. Avoid prolonged reaction times at elevated temperatures.
Decomposition of Starting Material Under harsh acidic or basic conditions, this compound can decompose.[6] Screen for milder catalysts and reaction conditions.

DOT script for the logical relationships of this compound side reactions:

side_reactions This compound This compound aldol Self-Condensation (Aldol Product) This compound->aldol hydrolysis Hydrolysis to Glycolaldehyde This compound->hydrolysis polymerization Polymerization This compound->polymerization strong_base Strong Base strong_base->aldol promotes strong_acid Strong Acid strong_acid->hydrolysis catalyzes prolonged_heating Prolonged Heating/ Storage prolonged_heating->polymerization promotes

Caption: Potential side reactions of this compound.

Experimental Protocols

Protocol 1: Reductive Amination of this compound with Benzylamine

This protocol describes the synthesis of N-(2-methoxyethyl)benzylamine.

Materials:

  • This compound (freshly distilled)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and benzylamine (1.0 eq) to 1,2-dichloroethane (DCE) (0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2 eq) in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Expected Yields):

Reducing AgentSolventCatalystTypical YieldReference
NaBH(OAc)₃DCE / THFAcetic Acid80-95%[9]
NaBH₃CNMethanolpH 5-675-90%[8]
NaBH₄ (two-step)Methanol-60-80%[9]
Protocol 2: Pictet-Spengler Reaction of this compound with Tryptamine

This protocol describes the synthesis of 1-(methoxymethyl)-1,2,3,4-tetrahydro-β-carboline.

Materials:

  • This compound (freshly distilled)

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tryptamine (1.0 eq) in dichloromethane (CH₂Cl₂) (0.1 M) in a round-bottom flask.

  • Add this compound (1.1 eq) to the solution at room temperature.

  • Cool the mixture to 0°C and add trifluoroacetic acid (TFA) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.[11]

  • Upon completion, dilute the reaction with CH₂Cl₂ and neutralize with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Expected Yields):

Acid CatalystSolventTemperatureTypical YieldReference
TFACH₂Cl₂0°C to RT70-85%[11][12]
HClProtic SolventReflux60-75%[12]
L-Tartaric AcidWaterRT to 50°C65-80%[13]
Protocol 3: Aldol Condensation of this compound with Cyclohexanone

This protocol describes the synthesis of 2-(2-methoxyethylidene)cyclohexan-1-one.

Materials:

  • This compound (freshly distilled)

  • Cyclohexanone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in a mixture of water and ethanol (1:1).

  • Cool the basic solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of cyclohexanone (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add the aldehyde/ketone solution dropwise to the cooled basic solution with vigorous stirring.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding cold water and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Quantitative Data Summary (Expected Yields):

BaseSolventTemperatureTypical YieldReference
NaOHEthanol/Water0°C to RT50-70%[14][15]
LDATHF-78°C to RT60-80%General Aldol
Potassium t-butoxidet-butanolRT55-75%General Aldol

DOT script for a generalized experimental workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep 1. Reactant Preparation (Under Inert Atmosphere) add_reagents 2. Addition of this compound & Nucleophile prep->add_reagents add_catalyst 3. Catalyst/Reagent Addition (e.g., Acid, Base, Reductant) add_reagents->add_catalyst reaction 4. Reaction at Controlled Temperature add_catalyst->reaction monitoring 5. Monitor Progress (TLC, GC, etc.) reaction->monitoring quench 6. Quench Reaction monitoring->quench Reaction Complete extraction 7. Liquid-Liquid Extraction quench->extraction drying 8. Dry Organic Layer extraction->drying concentration 9. Concentrate in vacuo drying->concentration purification 10. Purify Product (Chromatography/Distillation) concentration->purification analysis 11. Characterization (NMR, MS, etc.) purification->analysis

Caption: Generalized experimental workflow for reactions with this compound.

References

Technical Support Center: Methoxyacetaldehyde Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methoxyacetaldehyde in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in organic solvents?

A1: The stability of this compound can be influenced by several factors, including:

  • Solvent Type: Protic solvents (e.g., methanol, ethanol) can form hemiacetals and acetals with aldehydes, while aprotic solvents (e.g., acetonitrile, DMSO) may be more inert.[1] The polarity of the solvent also plays a role.

  • Temperature: Higher temperatures generally accelerate degradation reactions.[2][3]

  • Presence of Impurities: Acidic or basic impurities in the solvent can catalyze degradation. Trace amounts of water can lead to hydrate formation.

  • Exposure to Air (Oxygen): Aldehydes are susceptible to oxidation, forming carboxylic acids. This process can be accelerated by light and certain metal ions.[4]

  • pH of the Solution: The stability of aldehydes can be pH-dependent. Acidic or basic conditions can promote various reactions.[1]

  • Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.

Q2: How should I store solutions of this compound in organic solvents?

A2: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C).

  • Protected from light by using amber vials or storing in the dark.

  • Kept under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Prepared using high-purity, anhydrous solvents to minimize catalytic degradation and hydrate formation.

  • Used as freshly as possible after preparation.

Q3: What are the potential degradation pathways for this compound in organic solvents?

A3: this compound can undergo several degradation reactions in organic solvents:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (methoxyacetic acid).[4]

  • Polymerization: Aldehydes can undergo self-polymerization, especially in the presence of acid or base catalysts.

  • Acetal Formation: In the presence of alcohols (protic solvents), this compound can reversibly form hemiacetals and then acetals.[1]

  • Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes with α-hydrogens can undergo aldol condensation reactions.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for quantifying the remaining concentration of this compound and detecting the appearance of degradation products.[5][6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile degradation products. Derivatization may be necessary to improve the analysis of polar compounds.[10][11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound concentration in solution. 1. Solvent Reactivity: The solvent may be reacting with the aldehyde (e.g., alcohol forming an acetal). 2. Oxidation: Exposure to air is causing oxidation to methoxyacetic acid. 3. Contaminated Solvent: Impurities in the solvent are catalyzing degradation.1. Consider switching to a less reactive, aprotic solvent like acetonitrile or THF. 2. Prepare and store solutions under an inert atmosphere (nitrogen or argon). 3. Use high-purity, anhydrous solvents.
Appearance of unexpected peaks in chromatograms. 1. Degradation Products: These are likely degradation products of this compound. 2. Solvent Impurities: The solvent itself may contain impurities that are being detected.1. Use a mass spectrometer (LC-MS or GC-MS) to identify the unknown peaks. 2. Run a blank solvent injection to check for impurities.
Inconsistent results between experimental runs. 1. Variable Storage Conditions: Differences in temperature, light exposure, or time between preparation and analysis. 2. Inconsistent Solvent Quality: Using different batches or grades of solvents.1. Standardize storage conditions for all samples. 2. Use the same batch and grade of solvent for the entire experiment.
Precipitate formation in the solution. 1. Polymerization: this compound may be polymerizing. 2. Low Solubility: The compound or a degradation product may have low solubility at the storage temperature.1. Prepare fresh solutions and use them promptly. 2. Ensure the concentration is below the solubility limit at the storage temperature.

Quantitative Stability Data

Solvent Solvent Type Temperature (°C) Condition Half-life (t½) Degradation Rate Constant (k) Primary Degradation Product(s)
MethanolProtic25In Air, Ambient LightData to be determinedData to be determinedMethoxyacetic acid, 1,1,2-trimethoxyethane
EthanolProtic40Inert AtmosphereData to be determinedData to be determinedMethoxyacetic acid, 1,1-diethoxy-2-methoxyethane
AcetonitrileAprotic25In Air, Ambient LightData to be determinedData to be determinedMethoxyacetic acid
DMSOAprotic40Inert AtmosphereData to be determinedData to be determinedMethoxyacetic acid
Tetrahydrofuran (THF)Aprotic25In Air, Ambient LightData to be determinedData to be determinedMethoxyacetic acid, Peroxide adducts

Experimental Protocols

Protocol: Determination of this compound Stability by HPLC-UV

1. Objective: To determine the stability of this compound in a selected organic solvent over time under specified conditions (e.g., temperature, light exposure).

2. Materials and Equipment:

  • This compound reference standard

  • High-purity organic solvent (e.g., methanol, acetonitrile)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and amber vials

  • Analytical balance

  • Temperature-controlled chamber/oven

  • UV light source (for photostability studies)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or λmax of this compound)

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Prepare a working standard at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Sample Preparation: Prepare replicate solutions of this compound in the chosen solvent at the same concentration as the working standard in amber vials.

  • Time Zero (T0) Analysis: Immediately analyze the working standard and one set of replicate samples to establish the initial concentration.

  • Stability Study:

    • Place the remaining sample vials in the desired storage conditions (e.g., 25°C, 40°C, under UV light).

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove a set of replicate vials from the storage conditions.

    • Allow the vials to return to room temperature before analysis.

  • HPLC Analysis:

    • Inject the samples from each time point onto the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the T0 concentration.

    • Plot the percentage of remaining this compound versus time.

    • Determine the degradation rate and half-life from the plotted data.

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (e.g., peak area decrease) check_solvent Check Solvent Type start->check_solvent protic Protic Solvent (e.g., Methanol) check_solvent->protic Yes aprotic Aprotic Solvent (e.g., Acetonitrile) check_solvent->aprotic No acetal_formation Potential Acetal Formation protic->acetal_formation check_storage Review Storage Conditions aprotic->check_storage switch_solvent Switch to Aprotic Solvent acetal_formation->switch_solvent re_evaluate Re-evaluate Stability switch_solvent->re_evaluate improper_storage Improper Storage (Air/Light/Temp) check_storage->improper_storage Yes check_purity Verify Solvent Purity check_storage->check_purity No optimize_storage Optimize Storage: - Inert Atmosphere - Protect from Light - Control Temperature improper_storage->optimize_storage optimize_storage->re_evaluate impure_solvent Solvent Impurities Present check_purity->impure_solvent Yes check_purity->re_evaluate No use_high_purity Use High-Purity, Anhydrous Solvent impure_solvent->use_high_purity use_high_purity->re_evaluate

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathways This compound This compound oxidation Oxidation This compound->oxidation [O2] acetal_formation Acetal Formation This compound->acetal_formation + ROH (Alcohol) polymerization Polymerization This compound->polymerization Acid/Base Catalyst methoxyacetic_acid Methoxyacetic Acid oxidation->methoxyacetic_acid hemiacetal Hemiacetal acetal_formation->hemiacetal polymer Polymer polymerization->polymer acetal Acetal hemiacetal->acetal + ROH, -H2O

Caption: Potential degradation pathways of this compound.

References

Identifying and removing impurities from Methoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxyacetaldehyde. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The impurities in this compound largely depend on its synthetic route. A common method is the oxidation of ethylene glycol monomethyl ether. Impurities from this process typically include:

  • Unreacted Starting Material: Ethylene glycol monomethyl ether.

  • Over-oxidation Product: Methoxyacetic acid.

  • Water: Can be present from the reaction or absorbed from the atmosphere. This compound can form a constant boiling mixture with water, making its removal challenging.

  • Polymers: this compound can self-polymerize, especially during storage or upon heating.

Q2: How can I identify the impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile impurities in this compound.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity analysis.

Q3: What is the best general method for purifying this compound?

A3: There is no single "best" method, as the optimal technique depends on the specific impurities present and the desired final purity. A combination of methods is often most effective. Common purification strategies include fractional distillation, chemical purification via bisulfite adduct formation, and chromatography.

Q4: How can I prevent the polymerization of this compound during purification and storage?

A4: To prevent polymerization, it is advisable to work at low temperatures whenever possible. Additionally, the use of polymerization inhibitors can be effective.[4][5][6] For storage, it is recommended to keep this compound in a cool, dark place under an inert atmosphere.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from an impurity with a close boiling point.

  • Possible Cause: The efficiency of the distillation column is insufficient.

  • Solution:

    • Increase the length of the fractionating column.

    • Use a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.[7][8][9]

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.[10]

    • Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.

Issue: The temperature fluctuates during distillation.

  • Possible Cause: Uneven boiling or the presence of an azeotrope.

  • Solution:

    • Ensure smooth boiling by using a magnetic stirrer or boiling chips.

    • If a water azeotrope is present, consider a preliminary drying step or use a method that can break the azeotrope, such as azeotropic distillation with a suitable entrainer.

Chemical Purification: Bisulfite Adduct Formation

This method is highly effective for separating this compound from non-aldehyde impurities. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde is then regenerated by treating the adduct with a base.[11][12][13][14][15]

Issue: Low yield of the precipitated bisulfite adduct.

  • Possible Cause 1: The bisulfite adduct of this compound is soluble in the reaction medium.

  • Solution: If the adduct does not precipitate, it will remain in the aqueous layer. Proceed with a liquid-liquid extraction to separate the aqueous phase (containing the adduct) from the organic phase (containing non-aldehyde impurities).[11][15]

  • Possible Cause 2: Incomplete reaction with sodium bisulfite.

  • Solution: Use a freshly prepared, saturated solution of sodium bisulfite. Ensure vigorous mixing to maximize contact between the aldehyde and the reagent.[15]

Issue: A solid has formed at the interface of the aqueous and organic layers during extraction.

  • Possible Cause: The bisulfite adduct has precipitated at the interface.[15]

  • Solution: Filter the entire mixture through a bed of Celite to remove the solid adduct before separating the layers.[12][14]

Issue: The purified this compound is contaminated with sulfur-containing compounds.

  • Possible Cause: Decomposition of the bisulfite adduct can release sulfur dioxide.

  • Solution: After regenerating the aldehyde with a base, ensure to thoroughly wash the organic extract with water and then brine to remove any residual salts or sulfur compounds.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Fractional Distillation Impurities with significantly different boiling pointsGood for large quantities; relatively simple setup.Ineffective for azeotropes and impurities with close boiling points; risk of polymerization at elevated temperatures.[9][16]
Bisulfite Adduct Formation Non-aldehyde impurities (e.g., ethylene glycol monomethyl ether)Highly selective for aldehydes; can achieve high purity.Involves multiple steps (formation and regeneration); may introduce inorganic salts.[11][13][15]
Preparative Chromatography A wide range of impuritiesHigh resolution and purity can be achieved.Can be expensive and time-consuming for large quantities; requires method development.[17][18][19][20][21]

Table 2: Representative Purity Analysis Before and After Purification

ImpurityConcentration in Crude Sample (GC-MS Area %)Concentration after Bisulfite Treatment & Distillation (GC-MS Area %)
This compound90.5%99.8%
Ethylene glycol monomethyl ether5.2%< 0.1%
Methoxyacetic acid2.8%Not Detected
Water1.5%< 0.1%

Note: The values in this table are for illustrative purposes and may vary depending on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation
  • Adduct Formation:

    • Dissolve the crude this compound in a suitable water-miscible solvent like methanol.[11][14]

    • Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct may form.[14][15]

    • Continue stirring for 30-60 minutes at room temperature.

  • Isolation of the Adduct:

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol followed by diethyl ether.

    • If no precipitate forms, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities. The aqueous layer contains the dissolved bisulfite adduct.[11][15]

  • Regeneration of this compound:

    • Suspend the filtered adduct (or use the aqueous layer from extraction) in water.

    • Slowly add a strong base, such as 50% sodium hydroxide solution, with stirring until the solution is strongly basic (pH > 10).[11]

    • The aldehyde will be liberated from the adduct.

  • Extraction and Drying:

    • Extract the regenerated this compound with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Fractional Distillation of this compound
  • Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column or a column packed with glass beads.[7][10]

    • Place the crude, dried this compound in the distilling flask with a magnetic stir bar.

  • Distillation:

    • Heat the distilling flask gently.

    • Collect the fraction that distills at the boiling point of this compound (~91 °C at atmospheric pressure).[16]

    • Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.

    • It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize the risk of polymerization.

Mandatory Visualizations

experimental_workflow crude Crude this compound analysis1 Initial Purity Analysis (GC-MS) crude->analysis1 decision Impurities Present? analysis1->decision bisulfite Bisulfite Adduct Formation decision->bisulfite Non-aldehyde impurities distillation Fractional Distillation decision->distillation Volatile impurities with different B.P. filtration Filtration / Extraction bisulfite->filtration regeneration Regeneration of Aldehyde filtration->regeneration regeneration->distillation drying Drying with Anhydrous Salt distillation->drying analysis2 Final Purity Analysis (GC-MS) drying->analysis2 pure Pure this compound analysis2->pure logical_relationship start Start: Crude this compound check_impurities Identify Impurities (GC-MS) start->check_impurities is_non_aldehyde Are there significant non-aldehyde impurities? check_impurities->is_non_aldehyde is_volatile Are there volatile impurities with different boiling points? is_non_aldehyde->is_volatile No use_bisulfite Perform Bisulfite Purification is_non_aldehyde->use_bisulfite Yes use_distillation Perform Fractional Distillation is_volatile->use_distillation Yes end End: Purified Product is_volatile->end No use_bisulfite->is_volatile final_polish Consider Final Polishing Distillation use_distillation->final_polish final_polish->end

References

Technical Support Center: Catalyst Optimization for Methoxyacetaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic production of methoxyacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound?

A1: The primary industrial route for this compound synthesis is the catalytic dehydrogenation of ethylene glycol monomethyl ether (also known as 2-methoxyethanol). This gas-phase reaction is typically carried out at elevated temperatures over a heterogeneous catalyst.

Q2: What are the most common catalysts used for this reaction?

A2: Copper-based catalysts are widely employed for the dehydrogenation of alcohols, including the synthesis of this compound. These can include reduced copper, often supported on inert materials like silica gel or magnesia, as well as copper chromite catalysts.[1] The support material can influence the dispersion and stability of the active copper species.

Q3: What are the typical operating conditions for the dehydrogenation of ethylene glycol monomethyl ether?

A3: The reaction is generally performed at temperatures ranging from 300°C to 425°C under approximately atmospheric pressure.[2] Lower temperatures within this range can extend the catalyst's lifespan, though the reaction rate may be slower.[2]

Q4: What are the main challenges in optimizing this process?

A4: Key challenges include maximizing the selectivity towards this compound while minimizing the formation of byproducts, maintaining high catalyst activity and stability over time, and preventing catalyst deactivation. Common issues that can arise include low conversion rates, poor selectivity, and a gradual loss of catalyst performance.

Q5: How can I improve the selectivity of the reaction towards this compound?

A5: Optimizing reaction conditions is crucial for enhancing selectivity. This includes maintaining the optimal temperature range, as excessively high temperatures can promote side reactions. The choice of catalyst and support also plays a significant role. Additionally, co-feeding a small amount of water with the ethylene glycol monomethyl ether has been shown to increase selectivity to the desired aldehyde product when using certain catalysts like copper chromite.[1]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Conversion of Ethylene Glycol Monomethyl Ether 1. Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition), sintering (agglomeration of active metal particles), or poisoning. 2. Suboptimal Reaction Temperature: The temperature may be too low for the desired reaction rate. 3. Insufficient Catalyst Amount: The amount of catalyst in the reactor may be inadequate for the feed flow rate. 4. Poor Feed Distribution: The reactant may not be effectively contacting the catalyst bed.1. Regenerate or Replace Catalyst: Implement a catalyst regeneration procedure (see Experimental Protocols) or replace the catalyst if it's beyond regeneration. 2. Increase Temperature: Gradually increase the reaction temperature within the recommended range (300-425°C) while monitoring conversion and selectivity. 3. Adjust Catalyst Loading/Feed Rate: Increase the amount of catalyst or decrease the feed flow rate to increase the contact time. 4. Check Reactor Packing: Ensure the catalyst bed is uniformly packed to prevent channeling.
Low Selectivity to this compound (High Byproduct Formation) 1. High Reaction Temperature: Elevated temperatures can favor side reactions such as decarbonylation or decomposition. 2. Catalyst Acidity: Acidic sites on the catalyst or support can promote dehydration reactions. 3. Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of the product to methoxyacetic acid.[3] 4. Extended Residence Time: Long contact times can lead to consecutive reactions of the desired product.1. Optimize Temperature: Lower the reaction temperature to a point that balances conversion and selectivity. 2. Use a Non-Acidic Support: Select a support with low acidity, such as silica or magnesia. 3. Ensure Inert Atmosphere: Use a high-purity inert carrier gas (e.g., nitrogen) and check for leaks in the system. 4. Adjust Flow Rate: Increase the feed flow rate to reduce the residence time of the product in the reactor.
Gradual Decrease in Catalyst Performance Over Time 1. Coke Formation: Carbonaceous deposits can block active sites on the catalyst surface. 2. Sintering of Copper Particles: High temperatures can cause the small copper particles to agglomerate into larger ones, reducing the active surface area. 3. Catalyst Poisoning: Impurities in the feed stream can irreversibly bind to the active sites.1. Catalyst Regeneration: Periodically regenerate the catalyst by controlled oxidation to burn off the coke. 2. Control Temperature: Operate at the lower end of the effective temperature range to minimize sintering. 3. Purify Feedstock: Ensure the ethylene glycol monomethyl ether feed is of high purity and free from known catalyst poisons.
Pressure Drop Across the Reactor 1. Catalyst Bed Blockage: Formation of fines due to catalyst attrition or coke deposition can lead to a blockage. 2. Polymerization of Reactant/Product: this compound can slowly polymerize upon standing.[2]1. Screen Catalyst: Use catalyst particles of a uniform size and consider a support with higher mechanical strength. 2. Optimize Operating Conditions: Ensure the reaction temperature and residence time do not favor polymerization reactions.

Data Presentation

Table 1: Performance of Different Copper-Based Catalysts in Alcohol Dehydrogenation

CatalystSupportReactantTemperature (°C)Conversion (%)Selectivity to Aldehyde (%)Reference
20% CuMgOEthanol25081.597.7[4]
20% CuSiO₂Ethanol250~8091.6[4]
10% CuMgOn-Butanol3008998[2]
Copper Chromite-Propylene Glycol Methyl Ether280>99<50 (to methoxyacetone)[1]

Note: Data for ethylene glycol monomethyl ether dehydrogenation is limited in the public domain. The data presented is for analogous alcohol dehydrogenation reactions to provide a comparative reference.

Experimental Protocols

Protocol 1: Preparation of a Supported Copper Catalyst (Impregnation Method)
  • Support Preparation: Dry the support material (e.g., silica gel, 8-mesh) in an oven at 120°C overnight to remove adsorbed water.

  • Impregnation Solution: Prepare an aqueous solution of a copper precursor, such as copper (II) nitrate trihydrate. For a 10 wt% Cu/SiO₂ catalyst, dissolve the appropriate amount of copper nitrate in deionized water.

  • Impregnation: Add the dried silica gel to the copper nitrate solution and mix thoroughly to ensure uniform wetting. Allow the mixture to stand for 2-4 hours to allow the copper salt to impregnate the pores of the support.

  • Drying: Remove any excess solution and dry the impregnated support in an oven at 120°C overnight.

  • Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 300-400°C and hold for 3-4 hours to decompose the nitrate precursor to copper oxide.

  • Reduction: Prior to the reaction, the catalyst must be reduced. Place the calcined catalyst in the reactor and heat under a flow of hydrogen (typically 5-10% H₂ in N₂) to 300-350°C. Hold at this temperature until the reduction is complete (indicated by the cessation of water formation).

Protocol 2: Gas-Phase Dehydrogenation of Ethylene Glycol Monomethyl Ether
  • Reactor Setup: A fixed-bed reactor (e.g., a quartz or stainless steel tube) is packed with the prepared copper catalyst. The reactor is placed in a tube furnace with a temperature controller.

  • Catalyst Activation: Reduce the catalyst in-situ as described in Protocol 1, step 6.

  • Reaction Feed: Switch the gas flow from the reduction mixture to an inert carrier gas (e.g., nitrogen). Introduce ethylene glycol monomethyl ether into the carrier gas stream using a syringe pump and a heated mixing zone to ensure complete vaporization.

  • Reaction Conditions: Heat the reactor to the desired reaction temperature (e.g., 350°C). Maintain a constant flow of the reactant and carrier gas.

  • Product Collection: The reactor outlet is connected to a condenser cooled with a chilled fluid (e.g., ice-water bath) to collect the liquid products.

  • Analysis: Analyze the collected liquid products and the exhaust gas using gas chromatography (GC) to determine the conversion of ethylene glycol monomethyl ether and the selectivity to this compound and other byproducts.

Protocol 3: Regeneration of a Coked Catalyst
  • Purge: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed species.

  • Controlled Oxidation: Cool the reactor to a lower temperature (e.g., 250-300°C) and introduce a dilute stream of air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂).

  • Temperature Ramp: Slowly increase the temperature to 400-500°C to burn off the carbon deposits. Monitor the reactor temperature carefully to avoid excessive exotherms that could damage the catalyst.

  • Hold and Purge: Hold at the final temperature until the coke combustion is complete (indicated by the cessation of CO₂ formation in the off-gas). Then, cool the reactor under an inert gas flow.

  • Re-reduction: Before the next reaction run, the catalyst must be re-reduced following the procedure in Protocol 1, step 6.

Visualizations

Experimental_Workflow A Catalyst Preparation (Impregnation/Calcination) C Reactor Setup (Fixed-Bed) A->C B Catalyst Reduction (H2 Flow, 300-350°C) D Dehydrogenation Reaction (300-425°C) B->D C->B E Product Condensation & Collection D->E G Catalyst Deactivation (Coking/Sintering) D->G F Product Analysis (Gas Chromatography) E->F H Catalyst Regeneration (Controlled Oxidation) G->H H->B Re-activation

Caption: Experimental workflow for the catalytic production of this compound.

Reaction_Pathway reactant Ethylene Glycol Monomethyl Ether product This compound reactant->product Dehydrogenation (Main Reaction) byproduct2 Hydrogen reactant->byproduct2 Dehydrogenation byproduct1 Methoxyacetic Acid product->byproduct1 Oxidation (Side Reaction) byproduct3 Decomposition Products (e.g., CO, CH4) product->byproduct3 Decomposition (Side Reaction)

Caption: Simplified reaction network for this compound synthesis.

References

Managing the exothermic nature of Methoxyacetaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with methoxyacetaldehyde. Due to its potential for highly exothermic reactions, a thorough understanding of safety protocols and troubleshooting measures is critical. This resource offers practical advice in a question-and-answer format to address common challenges and ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2][3] It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[1][2] Due to its aldehyde functional group, it can undergo highly exothermic reactions such as oxidation, reduction, polymerization, and aldol condensation, which can lead to thermal runaway if not properly controlled.

Q2: What is a thermal runaway reaction, and why is it a concern with this compound?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[4][5] This can lead to a rapid increase in temperature and pressure, potentially causing fires, explosions, and the release of toxic fumes.[6] Aldehydes, including this compound, are susceptible to reactions that can lead to thermal runaway.

Q3: What types of reactions involving this compound are likely to be highly exothermic?

A3: Several common reactions involving aldehydes can be significantly exothermic:

  • Oxidation: The oxidation of aldehydes to carboxylic acids is an exothermic process.[7]

  • Reduction: Reduction of aldehydes to alcohols using strong reducing agents like lithium aluminum hydride can be highly exothermic and may produce flammable hydrogen gas.[8][9]

  • Polymerization: Aldehyde polymerization can be a highly exothermic process.[10][11]

  • Aldol Condensation: The dehydration step in aldol condensation to form α,β-unsaturated carbonyl compounds is often exothermic.[12][13]

Q4: How can I assess the exothermic potential of my specific reaction?

A4: Reaction calorimetry is the primary method for measuring the heat generated by a chemical reaction.[1][2] This technique provides crucial data on the heat of reaction, adiabatic temperature rise, and the rate of heat release, which are essential for safe scale-up.[1]

Troubleshooting Guide

Issue: Unexpected Temperature Spike During Reaction

  • Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do?

  • Answer: This may be the onset of a thermal runaway.

    • Immediate Action: If safe to do so, immediately stop the addition of any reagents.

    • Cooling: Increase the cooling to the reactor. If using an ice bath, ensure it is well-stirred and has sufficient capacity.

    • Quenching: If the temperature continues to rise, and you have a pre-planned quenching procedure, execute it immediately. This typically involves adding a cold, inert solvent or a chemical that will safely terminate the reaction.

    • Evacuation: If the temperature rise cannot be controlled, evacuate the area immediately and alert safety personnel.

Issue: Pressure Buildup in the Reactor

  • Question: I'm observing a rapid increase in pressure in my sealed reaction vessel. What could be the cause and what should I do?

  • Answer: Pressure buildup can be caused by the formation of gaseous byproducts or the solvent boiling due to an uncontrolled exotherm.

    • Assess the Cause: Determine if the pressure increase is correlated with a temperature spike.

    • Venting: If the reactor is equipped with a pressure relief system, ensure it is functioning. Do not attempt to vent a sealed system that is not designed for it, as this could lead to a sudden and violent release of material.

    • Cooling: Aggressively cool the reactor to reduce the vapor pressure of the contents.

    • Emergency Shutdown: Follow your laboratory's emergency shutdown procedure.

Issue: Formation of an Insoluble Precipitate or Polymer

  • Question: An unexpected solid has formed in my reaction, and the stirring has become difficult. What should I do?

  • Answer: This could be due to polymerization or the precipitation of a product or intermediate. This can be dangerous as it can lead to poor heat transfer and localized overheating.

    • Stop Reagent Addition: Cease the addition of any reagents.

    • Attempt to Improve Agitation: If possible and safe, adjust the stirring speed. Be cautious of mechanical stress on the equipment.

    • Dilution: If compatible with your reaction chemistry, consider adding a suitable solvent to try and dissolve the solid or reduce the viscosity.

    • Monitor Temperature Closely: Poor mixing can lead to hot spots. Monitor the temperature at different points in the reactor if possible.

Data Presentation

Table 1: Key Safety Data for this compound

PropertyValueSource
Molecular FormulaC₃H₆O₂[1]
Molecular Weight74.08 g/mol [1]
Boiling Point92 °C[14]
Flash Point22.5 °C (closed cup)[15][16]
GHS Hazard StatementsH225, H302, H312, H317, H319[1][2]

Table 2: General Parameters for Managing Exothermic Reactions

ParameterRecommendationRationale
Reagent Addition Slow, controlled addition of the limiting reagent.To control the rate of heat generation.[14]
Cooling Capacity Ensure the cooling system can handle the maximum heat output of the reaction.To prevent temperature accumulation and potential runaway.
Agitation Maintain efficient stirring throughout the reaction.To ensure uniform temperature and prevent localized hot spots.
Reaction Scale Conduct small-scale trials before scaling up to assess thermal behavior.The surface area to volume ratio decreases on scale-up, reducing heat transfer efficiency.[17]
Emergency Plan Have a well-defined quenching and emergency shutdown procedure.To safely terminate the reaction in case of an uncontrolled exotherm.

Experimental Protocols

Protocol: General Procedure for a Cooled Addition of a Reagent to this compound

  • Objective: To provide a general and safe method for performing a reaction with this compound where an exothermic event is anticipated.

  • Materials:

    • This compound

    • Reaction solvent (ensure it is dry and compatible with all reagents)

    • Reagent to be added

    • Quenching agent (e.g., cold, inert solvent)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Thermometer or thermocouple

    • Addition funnel

    • Inert gas inlet (e.g., nitrogen or argon)

    • Cooling bath (e.g., ice-water, dry ice-acetone)

    • Secondary containment

  • Procedure:

    • Setup: Assemble the glassware in a fume hood. The reaction flask should be placed in a secondary container and the cooling bath.

    • Inert Atmosphere: Purge the system with an inert gas.

    • Initial Charge: Charge the reaction flask with this compound and the solvent.

    • Cooling: Cool the reaction mixture to the desired starting temperature.

    • Reagent Addition: Add the second reagent to the addition funnel. Begin a slow, dropwise addition of the reagent to the stirred reaction mixture.

    • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the desired temperature range.

    • Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

    • Quenching: Once the reaction is deemed complete, slowly and carefully add the quenching agent while monitoring the temperature.

    • Workup: Proceed with the appropriate workup procedure.

Mandatory Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Phase Literature_Review Literature Review & Hazard Assessment Calorimetry Perform Reaction Calorimetry (if possible) Literature_Review->Calorimetry Protocol_Development Develop Detailed Protocol (incl. cooling, quenching) Calorimetry->Protocol_Development Reaction_Setup Reaction Setup with Adequate Cooling Protocol_Development->Reaction_Setup Controlled_Addition Controlled Reagent Addition Reaction_Setup->Controlled_Addition Monitoring Continuous Temperature & Pressure Monitoring Controlled_Addition->Monitoring Normal_Operation Stable Operation Monitoring->Normal_Operation Stable Temperature_Excursion Temperature Excursion Detected Monitoring->Temperature_Excursion Unstable Emergency_Actions Implement Emergency Procedures (Stop Addition, Increase Cooling, Quench) Temperature_Excursion->Emergency_Actions Emergency_Actions->Monitoring Controlled Evacuation Evacuate if Uncontrolled Emergency_Actions->Evacuation Uncontrolled

Caption: Workflow for Managing Exothermic Reactions.

Decision_Tree Decision Tree for Temperature Excursion Start Temperature Spike Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Check_Temp Is Temperature Decreasing? Increase_Cooling->Check_Temp Continue_Monitoring Continue Monitoring Check_Temp->Continue_Monitoring Yes Prepare_Quench Prepare to Quench Check_Temp->Prepare_Quench No Check_Temp2 Is Temperature Still Rising? Prepare_Quench->Check_Temp2 Check_Temp2->Continue_Monitoring No Execute_Quench Execute Quench Procedure Check_Temp2->Execute_Quench Yes Check_Temp3 Is Reaction Controlled? Execute_Quench->Check_Temp3 Check_Temp3->Continue_Monitoring Yes Evacuate EVACUATE AREA Check_Temp3->Evacuate No

References

Improving the shelf life of Methoxyacetaldehyde solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of methoxyacetaldehyde solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound, like other aldehydes, is susceptible to two primary degradation pathways in solution:

  • Autoxidation: This is a radical-chain reaction where atmospheric oxygen oxidizes this compound to methoxyacetic acid. This process can be initiated by light, heat, or the presence of metal ion impurities.

  • Polymerization: this compound molecules can react with each other to form larger polymer chains.[1] This process is often acid-catalyzed and can lead to the formation of precipitates or a viscous solution.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of your this compound solution may be indicated by:

  • Changes in pH: The formation of methoxyacetic acid will lead to a decrease in the pH of the solution.

  • Formation of Precipitates: Polymerization can result in the formation of solid paraformaldehyde-like precipitates.

  • Changes in Viscosity: An increase in viscosity can also be an indicator of polymerization.

  • Discoloration: While pure this compound is a clear, colorless liquid, the presence of impurities or degradation products may lead to a yellowish appearance.[2]

Q3: How should I properly store my this compound solutions to maximize shelf life?

A3: Proper storage is crucial for maintaining the stability of this compound solutions. The following conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally between 2-8°C. For long-term storage, freezing at -20°C is recommended.

  • Atmosphere: To prevent autoxidation, store solutions under an inert atmosphere, such as nitrogen or argon.[3]

  • Light: Protect solutions from light by using amber glass vials or by storing them in the dark.

  • Container: Use high-quality, inert containers, such as amber glass bottles with tightly sealed caps, to prevent contamination and exposure to air.

Troubleshooting Guide

Issue: My this compound solution has turned yellow.

  • Possible Cause: This may be due to the formation of degradation products or the presence of impurities from the synthesis process.

  • Solution:

    • Verify the purity of your solution using the analytical methods described below (HPLC or GC-MS).

    • If impurities are detected, consider purifying the this compound by distillation.[1]

    • For future prevention, ensure the solution is stored under an inert atmosphere and protected from light.

Issue: A precipitate has formed in my solution.

  • Possible Cause: This is likely due to the polymerization of this compound.

  • Solution:

    • Avoid storing the solution in the presence of acidic contaminants, which can catalyze polymerization.

    • Ensure the storage temperature is consistently low.

    • If the solution is intended for a non-critical application, the precipitate can sometimes be removed by filtration, but the concentration of the remaining solution should be re-verified. For most applications, it is recommended to discard the solution and prepare a fresh one.

Issue: The pH of my aqueous this compound solution has decreased over time.

  • Possible Cause: This is a strong indication of autoxidation, leading to the formation of methoxyacetic acid.

  • Solution:

    • Incorporate an antioxidant into your solution (see Q4 for recommendations).

    • Store the solution under an inert atmosphere to minimize contact with oxygen.

    • Use a buffered solution to maintain a stable pH, ideally in the neutral to slightly acidic range (pH 5-7).

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommended ConditionRationale
Temperature2-8°C (short-term), -20°C (long-term)Reduces the rate of both autoxidation and polymerization.
AtmosphereInert (Nitrogen or Argon)Prevents autoxidation by excluding oxygen.[3]
Light ExposureStore in the dark (amber vials)Minimizes light-induced degradation.
pH (for aqueous solutions)5-7Helps to minimize both acid-catalyzed polymerization and base-catalyzed reactions.
ContainerTightly sealed amber glass bottlesProvides an inert barrier and protects from light.

Table 2: Potential Stabilizers for this compound Solutions

Stabilizer ClassExampleRecommended ConcentrationMechanism of Action
Antioxidants (Phenolic)Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E)0.01 - 0.1% (w/v)Scavenges free radicals, inhibiting the autoxidation chain reaction.[4]
pH BuffersPhosphate or Acetate Buffers10-50 mMMaintains a stable pH to prevent acid-catalyzed polymerization.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Methoxyacetic Acid

This protocol provides a method for the simultaneous quantification of this compound and its primary oxidation product, methoxyacetic acid.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • This compound and Methoxyacetic acid reference standards.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

3. Sample Preparation:

  • Dilute the this compound solution to be analyzed in the mobile phase A to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).

4. Calibration:

  • Prepare a series of calibration standards for both this compound and methoxyacetic acid in mobile phase A.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.

5. Analysis:

  • Inject the prepared sample and identify the peaks based on the retention times of the standards.

  • Quantify the amount of this compound and methoxyacetic acid in the sample using the calibration curves.

Protocol 2: GC-MS Analysis of this compound and Potential Impurities

This protocol is suitable for identifying and quantifying this compound and other volatile impurities in the solution.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium as the carrier gas.

  • This compound reference standard.

2. GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-300

4. Sample Preparation:

  • Dilute the this compound solution in a suitable volatile solvent (e.g., dichloromethane or methanol) to an appropriate concentration.

5. Analysis:

  • Inject the prepared sample.

  • Identify this compound based on its retention time and mass spectrum compared to a reference standard.

  • Identify unknown peaks by comparing their mass spectra to a library (e.g., NIST).

Mandatory Visualizations

degradation_pathway This compound This compound methoxyacetic_acid Methoxyacetic Acid This compound->methoxyacetic_acid Autoxidation polymer Polymer This compound->polymer Polymerization (Acid-catalyzed) oxygen Oxygen (O2) + Light/Heat/Metal Ions

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Solution Degradation Observed check_ph Measure pH start->check_ph check_precipitate Observe for Precipitate start->check_precipitate low_ph pH is low check_ph->low_ph Yes precipitate_present Precipitate is present check_precipitate->precipitate_present Yes autoxidation Indicates Autoxidation low_ph->autoxidation polymerization Indicates Polymerization precipitate_present->polymerization action_autoxidation Action: - Add antioxidant - Store under inert gas - Use buffer autoxidation->action_autoxidation action_polymerization Action: - Avoid acidic contaminants - Ensure low storage temp. - Prepare fresh solution polymerization->action_polymerization

Caption: Troubleshooting workflow for degraded this compound solutions.

References

Technical Support Center: Overcoming Challenges in the Work-up of Methoxyacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methoxyacetaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the work-up and purification of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low after work-up. What are the common causes when using this compound?

A1: Low yields in reactions with this compound can often be attributed to its physical properties. Key factors include:

  • Product Volatility: this compound and many of its derivatives can have low boiling points, leading to significant product loss during solvent removal under reduced pressure (e.g., rotary evaporation).[1][2][3]

  • High Water Solubility: Due to its polarity, this compound and its products can have high solubility in water, leading to poor recovery during aqueous extractions.[4][5]

  • Incomplete Reaction or Side Reactions: As with any reaction, incomplete conversion of starting materials or the formation of byproducts can reduce the yield of the desired product.

  • Product Decomposition: The product may not be stable to the acidic or basic conditions used during the work-up.

Q2: How can I prevent the loss of my volatile product during solvent evaporation?

A2: To minimize the loss of a volatile product:

  • Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler).

  • Careful Temperature Control: Use a low temperature for the water bath. For very volatile compounds, it may be preferable to remove the solvent at room temperature or even in a cold room.

  • Avoid High Vacuum: Use a moderate vacuum and carefully monitor the evaporation process.

  • Alternative Solvent Removal: For small-scale reactions, you can pass a gentle stream of inert gas (like nitrogen or argon) over the solution to slowly evaporate the solvent.

Q3: My product seems to be staying in the aqueous layer during extraction. How can I improve my extraction efficiency?

A3: The water solubility of products derived from this compound can make extraction challenging. To improve efficiency:

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. This is more efficient at recovering dissolved product.

  • Use a More Polar Solvent: If you are using a very nonpolar solvent like hexane, consider switching to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.

  • Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous liquid-liquid extraction apparatus can be highly effective.

Q4: I am having trouble removing unreacted this compound from my reaction mixture. What is the best way to do this?

A4: A highly effective method for removing aldehydes is through the formation of a water-soluble bisulfite adduct.[6][7][8] The aldehyde reacts with sodium bisulfite to form a charged adduct that is readily extracted into the aqueous phase. The aldehyde can be regenerated from the aqueous layer if needed by treatment with a base.[6][7]

Q5: What are common byproducts in reactions with this compound and how can I remove them?

A5: The byproducts will depend on the specific reaction.

  • Wittig Reaction: A common byproduct is triphenylphosphine oxide. This can often be removed by flash chromatography. In some cases, it can be precipitated out of a nonpolar solvent like a hexane/ether mixture.

  • Grignard Reaction: The main "byproduct" is the magnesium salts formed after quenching. These are removed by the aqueous work-up. Unreacted Grignard reagent is also quenched to form the corresponding alkane.

  • Aldol or Self-Condensation Products: Under certain basic or acidic conditions, aldehydes can undergo self-condensation. These higher molecular weight byproducts can typically be separated by column chromatography.

Troubleshooting Guides

Guide 1: Low Yield After Work-up

This guide provides a step-by-step approach to diagnosing the cause of low yield in your this compound reaction work-up.

Low_Yield_Troubleshooting cluster_volatility Volatility Issues cluster_solubility Solubility Issues cluster_crude_analysis Crude Mixture Analysis start Low Yield Observed check_volatility Is the product volatile? (Check boiling point) start->check_volatility check_solubility Is the product water-soluble? (Check polarity and structure) start->check_solubility check_crude Analyze crude mixture (NMR, TLC, LC-MS) start->check_crude volatile_yes Yes soluble_yes Yes incomplete_reaction Incomplete Reaction: - Starting material present check_crude->incomplete_reaction side_products Side Products Formed check_crude->side_products decomposition Product Decomposition: - Streaking on TLC - Complex NMR check_crude->decomposition volatile_solution Solution: - Use cold trap - Low evaporation temperature - Moderate vacuum soluble_solution Solution: - 'Salt out' with brine - Multiple extractions - Use more polar solvent incomplete_solution Optimize reaction conditions (time, temp, stoichiometry) incomplete_reaction->incomplete_solution side_products_solution Optimize purification (chromatography, recrystallization) side_products->side_products_solution decomposition_solution Use milder work-up conditions (e.g., avoid strong acid/base) decomposition->decomposition_solution

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 10312-83-1[9]
Molecular Formula C₃H₆O₂[9]
Molecular Weight 74.08 g/mol [3][9]
Boiling Point ~92 °C @ 760 mmHg[1][3]
Vapor Pressure ~406 mmHg @ 25 °C[1][2]
Water Solubility Miscible[10]
logP (o/w) -0.640 (estimated)[1]

Experimental Protocols

Protocol 1: General Aqueous Work-up for a this compound Reaction

This protocol outlines a standard aqueous work-up procedure that can be adapted for various reactions involving this compound.

Aqueous_Workup_Workflow start Reaction Mixture quench 1. Quench Reaction (e.g., with sat. aq. NH4Cl or water) start->quench extract 2. Transfer to Separatory Funnel Add organic solvent and water/brine quench->extract shake 3. Shake and Separate Layers extract->shake wash 4. Wash Organic Layer (e.g., with brine) shake->wash dry 5. Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash->dry filter 6. Filter off Drying Agent dry->filter concentrate 7. Concentrate Under Reduced Pressure (Use caution for volatile products) filter->concentrate end Crude Product concentrate->end

Caption: General aqueous work-up workflow.

Methodology:

  • Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching agent (e.g., saturated aqueous ammonium chloride for Grignard reactions, or water for many other reactions).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution of sodium chloride (brine). The use of brine is recommended to decrease the solubility of the product in the aqueous layer.

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate and drain the lower layer. Collect the organic layer.

  • Back-Extraction: To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent. Combine all organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator, paying close attention to the bath temperature and vacuum to avoid loss of a volatile product.

Protocol 2: Purification of a this compound-derived Product using Bisulfite Adduct Formation

This protocol is particularly useful for removing unreacted this compound or for purifying a desired aldehyde product that is difficult to separate from other non-aldehyde impurities.[6][7][8]

Bisulfite_Purification_Workflow start Crude Reaction Mixture dissolve 1. Dissolve in a water-miscible solvent (e.g., DMF for aliphatic aldehydes) start->dissolve add_bisulfite 2. Add saturated aq. sodium bisulfite and shake vigorously dissolve->add_bisulfite add_solvents 3. Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) add_bisulfite->add_solvents separate 4. Separate Layers add_solvents->separate aqueous_layer Aqueous Layer (contains aldehyde-bisulfite adduct) separate->aqueous_layer Aldehyde organic_layer Organic Layer (contains non-aldehyde components) separate->organic_layer Impurities regenerate_aldehyde 5. (Optional) Regenerate Aldehyde - Add organic solvent - Basify to pH > 12 with NaOH - Extract aldehyde into organic layer aqueous_layer->regenerate_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent. For aliphatic aldehydes like this compound and its derivatives, dimethylformamide (DMF) is often a good choice.[6][11] For aromatic aldehydes, methanol can be used.[7][11]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[7][8]

  • Extraction: Add deionized water and a water-immiscible organic solvent (e.g., a 1:9 mixture of ethyl acetate and hexanes). Shake the funnel again to partition the components.

  • Separation: Separate the aqueous and organic layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while non-aldehyde components will remain in the organic phase.[6][7] The organic layer can be further washed, dried, and concentrated to isolate the other components of the original mixture.

  • (Optional) Aldehyde Regeneration: To recover the purified aldehyde, take the aqueous layer containing the bisulfite adduct and add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[6][7] Slowly add a concentrated solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is strongly basic (pH > 12).[6][7] This will reverse the adduct formation. Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, and the organic phase now contains the purified aldehyde. This layer can be washed with brine, dried, and carefully concentrated.

References

Best practices for handling and storing Methoxyacetaldehyde to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing methoxyacetaldehyde to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C or freezing at -20°C under an inert atmosphere is recommended.[2][3] It is crucial to keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][2][4]

Q2: Is this compound sensitive to air or light?

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, as they can cause a reaction that may lead to degradation of the compound.[4]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile or neoprene), tightly fitting safety goggles, and flame-retardant lab coats.[1][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color (e.g., yellowing) of the solution Oxidation or polymerization due to exposure to air.Discard the reagent as its purity is compromised. For future use, ensure the container is tightly sealed and stored under an inert atmosphere. Consider purchasing smaller quantities to ensure fresh reagent is used.
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the storage conditions of your this compound stock. If not stored at the recommended temperature and under an inert atmosphere, obtain a fresh vial. It is advisable to aliquot the reagent upon receipt to minimize repeated opening and closing of the main container.
Contamination.Use only clean, dry glassware and syringes when handling this compound. Avoid introducing any contaminants into the stock solution.
Precipitate formation in the solution Polymerization or reaction with contaminants.Do not use the reagent. Dispose of it according to your institution's safety guidelines. Ensure that the storage container is appropriate and has not leached any materials into the solution.

Storage and Handling Summary

For quick reference, the following table summarizes the key storage and handling parameters for this compound.

Parameter Recommendation References
Storage Temperature 2-8°C (Refrigerated) or -20°C (Frozen)[2][3]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[2]
Container Tightly sealed, preferably amber glass[1]
Location Dry, cool, well-ventilated area away from ignition sources[1][2][4]
Incompatibilities Strong oxidizing agents[4]

Experimental Protocols

Protocol for Aliquoting and Storing this compound

To minimize degradation from repeated handling and exposure to air, it is best practice to aliquot this compound upon receipt.

Materials:

  • A fresh, sealed bottle of this compound

  • Multiple small, amber glass vials with PTFE-lined caps, dried in an oven and cooled under an inert atmosphere

  • A syringe and needle, purged with an inert gas

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Work within a chemical fume hood.

  • Carefully open the main bottle of this compound under a gentle stream of inert gas.

  • Using the gas-purged syringe, draw the desired volume of this compound.

  • Dispense the aliquots into the pre-prepared amber vials.

  • Before sealing, flush the headspace of each vial with the inert gas.

  • Tightly seal the vials with the PTFE-lined caps.

  • Label each vial clearly with the compound name, concentration (if diluted), and date of aliquoting.

  • Store the aliquoted vials at the recommended temperature (-20°C for long-term storage).

Workflow for Handling this compound

The following diagram illustrates the recommended workflow for handling this compound to prevent degradation.

G A Obtain this compound B Prepare Inert Atmosphere & Dried Glassware A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Aliquot Under Inert Gas D->E F Store at -20°C or 2-8°C E->F H Use One Aliquot Per Experiment E->H G Keep Away from Heat & Oxidizers F->G F->H

Caption: A logical workflow for the proper handling and storage of this compound.

References

Strategies to improve the selectivity of Methoxyacetaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the selectivity of methoxyacetaldehyde reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound, a highly reactive aldehyde derivative.[1]

Q1: My reaction has a low yield, and the crude NMR looks messy with multiple unidentifiable peaks. What are the likely causes?

A1: Low yields and complex crude mixtures often point to issues with reagent purity, reaction conditions, or competing side reactions.[2][3] Consider the following troubleshooting steps:

  • Reagent Quality: this compound can degrade or polymerize over time. Ensure you are using a pure starting material. Other reagents, especially catalysts and solvents, must be pure and anhydrous if the reaction is moisture-sensitive.[2][4]

  • Inert Atmosphere: Aldehyde reactions can be sensitive to oxygen. If applicable, ensure your reaction was conducted under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Temperature Control: Many reactions involving aldehydes require strict temperature control to minimize side reactions.[4] Fluctuations in temperature can lead to decomposition or the formation of undesired byproducts.[2]

  • Order and Rate of Addition: The sequence and speed at which reagents are added can be critical. A slow, controlled addition, sometimes via syringe pump, can prevent localized high concentrations and reduce side product formation.[2][4]

Q2: I am observing a new, less polar spot on my TLC that appears during the workup or purification stage. What could this be?

A2: This is a classic sign of acetal formation, especially if you are using an alcohol (e.g., methanol, ethanol) in your workup or during column chromatography with silica gel.[5]

  • Problem: Silica gel is acidic and can catalyze the reaction between your aldehyde and any alcohol present to form a more stable and less polar acetal.[5][6]

  • Solution:

    • Avoid Alcoholic Solvents: Do not use alcohols as part of your eluent system for column chromatography. Opt for systems like hexane/ethyl acetate or dichloromethane/hexanes.[5]

    • Neutralize Silica Gel: If you must use an alcohol or if your compound is particularly sensitive, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).[5]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less likely to promote acetal formation.[5]

Q3: My desired product is formed, but I also have a significant amount of a more polar byproduct that I suspect is the carboxylic acid. How can I prevent this oxidation?

A3: Aldehydes are easily oxidized to carboxylic acids, especially when exposed to air or certain reagents.

  • Prevention during Reaction:

    • Inert Atmosphere: Rigorously exclude air from your reaction vessel by using an inert atmosphere of argon or nitrogen.

    • Reagent Purity: Ensure your solvents and reagents are free from peroxide impurities, which can initiate oxidation.

  • Removal during Workup:

    • Weak Base Wash: The carboxylic acid byproduct can often be removed by washing the organic layer with a weak aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The acid will be deprotonated to form a salt, which is soluble in the aqueous layer.

Q4: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

A4: A stalled reaction can be due to catalyst deactivation, insufficient reagent, or reaching an equilibrium.

  • Check Stoichiometry: Double-check your initial calculations to ensure you have used the correct molar ratios of reactants.[2]

  • Add More Reagent: If one of the reagents is being consumed in a side reaction, a second addition of that reagent may be necessary.[2]

  • Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction to completion, but be cautious as this can also promote side reactions.[2]

  • Catalyst Activity: If using a catalyst, it may have degraded or become poisoned. Consider adding a fresh portion of the catalyst. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound?

A1: this compound is prone to several side reactions characteristic of aldehydes.[8] The most common include:

  • Oxidation: Conversion to methoxyacetic acid.

  • Acetal/Hemiacetal Formation: Reaction with alcohols, often catalyzed by acid, to form hemiacetals and then acetals.[5][6]

  • Aldol Condensation/Polymerization: Self-condensation reactions, particularly under basic or acidic conditions.

  • Cannizzaro Reaction: Disproportionation into the corresponding alcohol and carboxylic acid under strong basic conditions.

Common this compound Reaction Pathways

This compound This compound desired_product Desired Product (e.g., Aldol, Wittig) This compound->desired_product Selective Conditions (Catalyst, Temp, etc.) side_products Side Products This compound->side_products oxidation_product Methoxyacetic Acid side_products->oxidation_product [O₂], Peroxides acetal_product Acetal side_products->acetal_product ROH, H⁺ polymer_product Polymer / Aldol Adduct side_products->polymer_product H⁺ or OH⁻

Caption: Desired reaction pathway vs. common side reactions.

Q2: How can I choose the right catalyst to improve selectivity?

A2: Catalyst choice is paramount for controlling selectivity. The ideal catalyst will lower the activation energy for the desired reaction pathway while having little to no effect on competing side reactions.[8]

  • Site-Selectivity: In molecules with multiple reactive sites, peptide-based or enzyme catalysts can offer exceptional site-selectivity by recognizing the specific chemical environment of the target functional group.[9]

  • Chemoselectivity: For reactions like the hydrogenation of an unsaturated aldehyde, using catalysts with independent active sites (e.g., Pt for H₂ dissociation and FeOx for C=O activation) can dramatically improve selectivity towards the desired unsaturated alcohol.[10]

  • Surface Properties: For heterogeneous catalysts, properties like surface area, crystal face, and the presence of defects can govern reactivity and selectivity.[11] Modifying these properties is a key strategy for optimization.

Catalyst Performance Summary (Illustrative)
Catalyst TypeTypical ApplicationSelectivity PrincipleKey Considerations
Lewis Acids (e.g., TiCl₄, MgBr₂) Aldol, Mukaiyama AldolChelation control, transition state geometryStoichiometry, anhydrous conditions, temperature (-78 °C)[4]
Transition Metals (e.g., Pd, Pt, Fe) Hydrogenation, Cross-CouplingElectronic effects, differential adsorption of functional groups[10]Support material, particle size, bimetallic composition[12]
Organocatalysts (e.g., Proline) Asymmetric AldolFormation of enamine/iminium intermediatesCatalyst loading, solvent effects
Enzymes (e.g., Aldolases) Biocatalytic SynthesisActive site specificity, substrate recognitionpH, temperature, buffer composition, substrate compatibility

Q3: How do solvent and temperature affect the selectivity of my reaction?

A3: Solvent and temperature are critical parameters for controlling reaction outcomes.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, directly influencing which reaction pathway is favored. For instance, in some aldol reactions, switching from dichloromethane to toluene can enhance diastereoselectivity.[4]

  • Temperature Effects: Reactions are often run at low temperatures (e.g., -78 °C) to enhance selectivity.[4] Lower temperatures give the desired, lower-energy pathway a greater kinetic advantage over higher-energy, undesired pathways. Conversely, higher temperatures can sometimes overcome activation barriers but may lead to a loss of selectivity or product decomposition.[2]

Experimental Protocols

General Protocol for a Moisture-Sensitive Reaction

This protocol outlines a standard setup for a reaction requiring anhydrous conditions under an inert atmosphere.

  • Glassware Preparation: Flame-dry all glassware (round-bottom flask, addition funnel, etc.) under vacuum or assemble it hot from a drying oven. Allow to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Setup: Place the starting material (e.g., the substrate for this compound) and anhydrous solvent in the reaction flask via cannula or syringe.

  • Cooling: If the reaction is exothermic or requires low temperatures, cool the flask to the target temperature (e.g., -78 °C in a dry ice/acetone bath) before adding reagents.[4]

  • Reagent Addition: Add this compound and any other reagents dropwise via a syringe or an addition funnel over a specified period to maintain temperature and concentration control.[4]

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench it carefully at the reaction temperature by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract the product with an appropriate organic solvent, wash the combined organic layers (e.g., with brine), dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

General Protocol for Purification by Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane for a hexane/ethyl acetate system).[5]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to pack evenly under gentle pressure, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent. Carefully load the sample onto the top of the silica bed.[5][13]

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.[13]

  • Fraction Collection: Collect the eluate in separate fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

General Workflow for Reaction Optimization

A Reaction Setup (Inert Atmosphere, Temp Control) B Add Reagents (Controlled Rate) A->B C Monitor Progress (TLC/GC) B->C D Reaction Complete? C->D D->C No E Workup & Extraction D->E Yes F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Analyze Purity & Yield G->H I Optimization Successful H->I Yes J Adjust Conditions (Catalyst, Solvent, Temp) H->J No J->A

Caption: A typical workflow for reaction execution and optimization.

Troubleshooting Flowchart for a Failed Reaction

start Reaction Failed (Low Yield / No Product) check_sm Check Starting Material Purity (NMR/GC) start->check_sm purify_sm Purify Starting Material & Rerun check_sm->purify_sm Impure check_reagents Check Other Reagents (Solvent, Catalyst Quality) check_sm->check_reagents Pure purify_sm->start purify_reagents Purify/Replace Reagents & Rerun check_reagents->purify_reagents Suspect check_conditions Review Conditions (Temp, Atmosphere, Time) check_reagents->check_conditions OK purify_reagents->start adjust_conditions Adjust Conditions & Rerun check_conditions->adjust_conditions Potential Issue end Consult Literature for Alternative Routes check_conditions->end OK adjust_conditions->start

References

Technical Support Center: Analysis of Methoxyacetaldehyde and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of methoxyacetaldehyde and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound and its degradation products?

A1: The most prevalent methods involve derivatization followed by chromatographic separation and detection. Due to the high reactivity and potential volatility of aldehydes, derivatization is a critical step to form stable, detectable products.[1][2] The two primary approaches are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: This is a widely used technique, often employing 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing agent to form stable hydrazones that can be easily detected by UV.[1][3]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) detection: GC-based methods are also common, particularly when coupled with headspace analysis. A frequently used derivatizing agent for GC is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes suitable for GC separation and sensitive detection.[4][5][6]

Q2: Why is derivatization necessary for analyzing this compound?

A2: Derivatization is crucial for several reasons when analyzing low-molecular-weight aldehydes like this compound:

  • Enhanced Stability: Aldehydes are inherently reactive and can be unstable in various sample matrices.[1] Derivatization converts them into more stable compounds, ensuring accurate quantification.

  • Improved Chromatographic Separation: The derivatives often have better chromatographic properties, leading to improved peak shape and resolution.

  • Increased Sensitivity: Many derivatizing agents, such as DNPH, introduce a chromophore that allows for highly sensitive UV detection.[1] Similarly, agents like PFBHA enhance sensitivity in GC-MS analysis.[5]

Q3: What are the expected degradation products of this compound?

A3: Based on the general chemistry of aldehydes, this compound is susceptible to degradation through several pathways, particularly under forced degradation conditions used in stability studies.[7][8] The primary degradation pathways include:

  • Oxidation: Aldehydes can be readily oxidized to form carboxylic acids.[9] In the case of this compound, this would result in the formation of methoxyacetic acid.

  • Polymerization: Aldehydes can undergo self-polymerization, especially under certain storage conditions or in the presence of acidic or basic catalysts.

  • Reactions with other molecules: The aldehyde functional group is highly reactive and can interact with other molecules in a formulation, such as primary amines on a drug substance, to form imines (Schiff bases).[10][11]

Troubleshooting Guides

HPLC-UV Method with DNPH Derivatization
Problem Possible Cause(s) Troubleshooting Steps
No or low peak response for this compound-DNPH derivative 1. Incomplete derivatization reaction. 2. Degradation of the DNPH reagent. 3. Incorrect pH for the derivatization reaction. 4. Degradation of the derivative post-reaction.1. Ensure sufficient reaction time and temperature. Optimize the concentration of the DNPH reagent. 2. Use freshly prepared DNPH solution. Contamination of the DNPH reagent, particularly with formaldehyde, is a common issue.[12] 3. Adjust the sample pH to an acidic range (typically pH 2-4) to facilitate the reaction. 4. Analyze the samples as soon as possible after derivatization. Store derivatized samples at a low temperature and protected from light.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Incompatibility between the injection solvent and the mobile phase. 3. Column degradation.1. Dilute the sample or reduce the injection volume. 2. Dissolve the derivatized sample in the initial mobile phase or a weaker solvent.[13] 3. Use a guard column to protect the analytical column.[13] If the column performance has deteriorated, it may need to be replaced.
Variable retention times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare the mobile phase carefully, ideally gravimetrically.[14] Ensure adequate degassing. 2. Use a column thermostat to maintain a consistent temperature.[14] 3. Check the pump for leaks and ensure it is delivering a constant flow rate.
Extraneous peaks in the chromatogram 1. Contaminated DNPH reagent. 2. Impurities in the sample matrix. 3. Contaminated mobile phase or glassware.1. Analyze a blank DNPH solution to identify reagent-related impurities.[12] 2. Prepare a placebo sample (matrix without the analyte) to identify matrix-related peaks. 3. Use high-purity solvents and thoroughly clean all glassware.
GC-MS Method with PFBHA Derivatization
Problem Possible Cause(s) Troubleshooting Steps
Low sensitivity or no detectable peak 1. Inefficient derivatization. 2. Inappropriate GC inlet parameters. 3. MS source contamination.1. Optimize derivatization conditions (temperature, time, reagent concentration). 2. Ensure the inlet temperature is sufficient to volatilize the derivative without causing degradation. Use a splitless injection for trace analysis.[15] 3. Clean the MS ion source.
Split peaks 1. Improperly installed GC column. 2. Contamination in the GC inlet liner. 3. Incompatibility of the sample solvent with the stationary phase.1. Reinstall the column, ensuring a clean cut and proper ferrule seating. 2. Replace the inlet liner and septum. 3. Use a solvent that is compatible with the GC column's stationary phase.
High background noise in the mass spectrum 1. Column bleed. 2. Contaminated carrier gas. 3. Leaks in the system.1. Condition the column according to the manufacturer's instructions. 2. Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. 3. Perform a leak check on the GC-MS system.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound using DNPH Derivatization

This protocol describes a general procedure for the analysis of this compound and its primary oxidative degradation product, methoxyacetic acid.

1. Reagents and Materials:

  • This compound standard

  • Methoxyacetic acid standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid

2. Standard and Sample Preparation:

  • DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) hydrochloric acid.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution.

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of the DNPH derivatizing solution. Vortex and allow to react at room temperature for at least one hour, protected from light.[2]

  • Forced Degradation Sample (Oxidation): Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) and heat gently. Neutralize and then derivatize as described above.

3. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile (Gradient elution)
Gradient 0-15 min, 40-80% B; 15-20 min, 80% B
Flow Rate 1.0 mL/min
Detection UV at 360 nm
Injection Volume 10 µL
Column Temperature 30 °C

4. Data Analysis:

  • Identify the peak for the this compound-DNPH derivative based on the retention time of the standard.

  • Analyze the forced degradation sample to identify the peak corresponding to the degradation product. Methoxyacetic acid will not be derivatized by DNPH and thus will not be detected under these conditions. A separate method would be required for its analysis.

Protocol 2: Headspace GC-MS Analysis of this compound using PFBHA Derivatization

This protocol is suitable for the detection of volatile this compound in complex matrices.

1. Reagents and Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal standard (e.g., d4-acetaldehyde)

  • Water (GC grade)

2. Standard and Sample Preparation:

  • PFBHA Derivatizing Solution: Prepare a solution of PFBHA in water.

  • Sample Preparation: Place a known amount of the sample into a headspace vial. Add the internal standard and the PFBHA solution.[2]

  • Derivatization: Seal the vial and incubate at 60°C for 30 minutes to facilitate derivatization in the headspace.[2]

3. GC-MS Conditions:

Parameter Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 7250 Q-TOF or equivalent[15]
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Injection Mode Headspace injection
Oven Program 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Scan (m/z 50-500)

4. Data Analysis:

  • Extract the ion chromatograms for the characteristic ions of the this compound-PFBHA oxime derivative and the internal standard.

  • Quantify based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample Containing This compound Degradation Forced Degradation (e.g., Oxidation, Hydrolysis) Sample->Degradation Stability Study Derivatization Derivatization (DNPH or PFBHA) Sample->Derivatization Degradation->Derivatization HPLC HPLC-UV/MS Derivatization->HPLC DNPH derivative GC GC-MS Derivatization->GC PFBHA derivative Quantification Quantification of This compound HPLC->Quantification ID Identification of Degradation Products HPLC->ID GC->Quantification GC->ID

Caption: General experimental workflow for the analysis of this compound.

degradation_pathway MA This compound (CH3OCH2CHO) MAA Methoxyacetic Acid (CH3OCH2COOH) MA->MAA Oxidation Imine Imine (Schiff Base) (CH3OCH2CH=NR) MA->Imine + Primary Amine (R-NH2) Polymer Polymers MA->Polymer Polymerization

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Methoxyacetaldehyde vs. Formaldehyde: A Comparative Guide to Reactivity in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methoxyacetaldehyde and formaldehyde in key condensation reactions, including the Aldol and Mannich reactions. The information presented is curated from experimental data and established principles of organic chemistry to assist researchers in selecting the appropriate aldehyde for their synthetic needs.

Executive Summary

Formaldehyde is a highly reactive C1 building block in condensation reactions, primarily due to its minimal steric hindrance and high electrophilicity. It readily participates as an electrophile in cross-aldol and Mannich reactions. This compound, an α-alkoxy aldehyde, presents a more nuanced reactivity profile. Its methoxy group introduces competing electronic effects and greater steric bulk, influencing both its electrophilic and nucleophilic potential. While direct comparative kinetic studies are limited, the reactivity of this compound can be inferred from its structural properties and the behavior of analogous compounds.

Reactivity in Aldol Condensation

The aldol condensation is a cornerstone of C-C bond formation. The reactivity of an aldehyde in this reaction is governed by its electrophilicity (as a carbonyl component) and the acidity of its α-hydrogens (as an enol or enolate component).

Formaldehyde:

  • Role: Exclusively an electrophilic acceptor.

  • Reactivity: Formaldehyde is more reactive as an acceptor electrophile than other aldehydes, including acetaldehyde.[1][2] This is due to the absence of electron-donating alkyl groups, which enhances the partial positive charge on the carbonyl carbon, and minimal steric hindrance.[3][4]

  • Self-Condensation: Does not undergo self-aldol condensation as it lacks α-hydrogens.[5] This property is advantageous in cross-aldol reactions, as it reduces the number of potential side products.[1][2][6]

This compound:

  • Role: Can act as both an electrophilic acceptor and a nucleophilic donor (via its enolate).

  • Reactivity as an Electrophile: The methoxy group has an electron-withdrawing inductive effect, which should increase the electrophilicity of the carbonyl carbon compared to acetaldehyde. However, it is sterically more hindered than formaldehyde, which would decrease its reactivity as an electrophile.

  • Reactivity as a Nucleophile: The inductive effect of the α-methoxy group is expected to increase the acidity of the α-hydrogens, facilitating enolate formation. Syntheses of α-alkoxy-α,β-unsaturated aldehydes through aldol condensation have been reported, confirming its ability to act as a nucleophilic component.[7]

Comparative Data for Aldol-Type Reactions
AldehydeRole in Aldol ReactionRelative ElectrophilicityPotential for Self-CondensationKey Considerations
Formaldehyde Electrophile onlyVery High[2][3]NoIdeal for cross-aldol reactions with enolizable ketones or aldehydes.[1][2]
This compound Electrophile and NucleophileModerateYesThe presence of α-hydrogens allows for self-condensation. The α-methoxy group influences stereoselectivity.[7]

Reactivity in Mannich Reaction

The Mannich reaction is a three-component condensation of an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton (like an enolizable ketone or aldehyde).

Formaldehyde:

  • Role: The archetypal aldehyde for the Mannich reaction.[8][9] It reacts with a primary or secondary amine to form a highly reactive electrophilic iminium ion.[8][10]

  • Reactivity: Its high reactivity and inability to enolize make it an excellent substrate for the formation of the Mannich base.[8]

This compound:

  • Role: Can theoretically act as either the aldehyde component (forming an iminium ion) or the active hydrogen component (forming an enol/enolate).

  • Reactivity: While formaldehyde is the standard, other aldehydes can be used. However, the propensity of this compound to enolize could lead to a more complex reaction mixture, including self-condensation products. Acetaldehyde, a close analog, has been successfully used as the nucleophilic component in proline-catalyzed Mannich reactions.[11]

Experimental Protocols

General Protocol for a Cross-Aldol Condensation

This protocol is a generalized procedure for the reaction of an aldehyde (like formaldehyde) with an enolizable ketone (e.g., acetophenone).

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the enolizable ketone (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Base Addition: Add an aqueous solution of a base (e.g., 10% NaOH) dropwise to the ketone solution at room temperature.

  • Aldehyde Addition: Slowly add the aldehyde (e.g., 37% aqueous formaldehyde, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Note: For this compound, which can self-condense, it may be advantageous to slowly add the this compound to a mixture of the base and the other carbonyl component to favor the cross-aldol product.

General Protocol for a Mannich Reaction

This protocol describes a typical Mannich reaction involving formaldehyde, a secondary amine, and an enolizable ketone.

  • Amine Salt Formation: In a suitable solvent like ethanol, dissolve the secondary amine (e.g., dimethylamine hydrochloride, 1.1 eq.).

  • Aldehyde and Ketone Addition: Add the enolizable ketone (1.0 eq.) and formaldehyde (e.g., 37% aqueous solution, 1.2 eq.) to the amine salt solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The resulting Mannich base can be purified by recrystallization from an appropriate solvent.

Visualizing Reaction Mechanisms and Workflows

Aldol Condensation Mechanism

Aldol_Condensation cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_product Product Formation Enolizable_Aldehyde Enolizable Aldehyde/Ketone (e.g., this compound) Enolate Enolate (Nucleophile) Enolizable_Aldehyde->Enolate - H₂O Base Base (e.g., NaOH) Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide C-C bond formation Electrophilic_Aldehyde Electrophilic Aldehyde (e.g., Formaldehyde) Aldol_Addition_Product β-Hydroxy Aldehyde/Ketone Alkoxide->Aldol_Addition_Product Protonation Protonation (H₂O)

Mannich Reaction Mechanism

Mannich_Reaction cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_addition Nucleophilic Addition Formaldehyde Formaldehyde Iminium_Ion Iminium Ion (Electrophile) Formaldehyde->Iminium_Ion Amine Secondary Amine Amine->Iminium_Ion Mannich_Base Mannich Base (β-Amino Carbonyl) Iminium_Ion->Mannich_Base Active_Hydrogen_Compound Active Hydrogen Compound (e.g., this compound) Enol Enol (Nucleophile) Active_Hydrogen_Compound->Enol Acid cat. Enol->Mannich_Base C-C bond formation

Experimental Workflow for Condensation Reactions

Experimental_Workflow Start Start Reactant_Prep Reactant & Solvent Preparation Start->Reactant_Prep Reaction_Setup Reaction Setup (Stirring, Temp. Control) Reactant_Prep->Reaction_Setup Reagent_Addition Controlled Reagent Addition Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring (TLC) Reagent_Addition->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

A Comparative Guide to Methoxyacetylation Reagents: Methoxyacetyl Chloride vs. Methoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to introduce a methoxyacetyl group into their molecules, the choice of reagent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the two primary reagents used for methoxyacetylation: methoxyacetyl chloride and methoxyacetic anhydride. By presenting available experimental data and detailed protocols, this document aims to facilitate an informed selection of the most suitable reagent for specific research and development needs.

Executive Summary

Methoxyacetylation is a common chemical transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of the methoxyacetyl moiety can modulate the physicochemical properties of a molecule, influencing its solubility, lipophilicity, and metabolic stability. While methoxyacetaldehyde was the initial point of inquiry, a thorough review of synthetic methodologies reveals that methoxyacetyl chloride and methoxyacetic anhydride are the reagents of choice for this functionalization.

Generally, methoxyacetyl chloride, as an acyl chloride, is a more reactive electrophile than methoxyacetic anhydride. This heightened reactivity can lead to faster reaction times and proceed under milder conditions. However, this reactivity also brings challenges, such as increased sensitivity to moisture and the generation of corrosive hydrogen chloride (HCl) as a byproduct. In contrast, methoxyacetic anhydride is a less aggressive reagent, which can be advantageous when working with sensitive substrates. Its byproduct, methoxyacetic acid, is less corrosive than HCl. The choice between these two reagents often involves a trade-off between reactivity and selectivity, as well as practical considerations like cost and handling.

Performance Comparison

To provide a clear comparison, the following tables summarize the performance of methoxyacetyl chloride and methoxyacetic anhydride in the methoxyacetylation of representative primary amines, aniline and benzylamine.

Table 1: Methoxyacetylation of Aniline

ReagentSubstrateSolventBaseTemperature (°C)Reaction TimeYield (%)Reference
Methoxyacetyl ChlorideAnilineDichloromethaneTriethylamine0 to RT2 h~95%Hypothetical data based on typical acylation
Methoxyacetic AnhydrideAnilineTolueneNoneReflux4 h~85%Hypothetical data based on typical acylation

Table 2: Methoxyacetylation of Benzylamine

ReagentSubstrateSolventBaseTemperature (°C)Reaction TimeYield (%)Reference
Methoxyacetyl ChlorideBenzylamineTetrahydrofuranPyridine0 to RT1.5 h~98%Hypothetical data based on typical acylation
Methoxyacetic AnhydrideBenzylamineAcetonitrileNone806 h~90%Hypothetical data based on typical acylation

Note: The data presented in these tables is representative and compiled from general principles of acylation reactions. Specific yields and reaction conditions may vary depending on the scale and specific laboratory conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic procedures. The following are representative protocols for the methoxyacetylation of a primary amine using both methoxyacetyl chloride and methoxyacetic anhydride.

Protocol 1: Methoxyacetylation of Benzylamine using Methoxyacetyl Chloride

Materials:

  • Benzylamine

  • Methoxyacetyl chloride

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • Add methoxyacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield N-benzyl-2-methoxyacetamide.

Protocol 2: Methoxyacetylation of Benzylamine using Methoxyacetic Anhydride

Materials:

  • Benzylamine

  • Methoxyacetic anhydride

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine benzylamine (1.0 eq) and methoxyacetic anhydride (1.2 eq) in acetonitrile.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford N-benzyl-2-methoxyacetamide.

Logical Workflow for Reagent Selection

The decision-making process for selecting the appropriate methoxyacetylation reagent can be visualized as a logical workflow.

Reagent_Selection start Define Substrate & Reaction Goals substrate_sensitivity Is the substrate sensitive to acid? start->substrate_sensitivity reactivity_needed Is high reactivity required? substrate_sensitivity->reactivity_needed No select_anhydride Select Methoxyacetic Anhydride substrate_sensitivity->select_anhydride Yes select_chloride Select Methoxyacetyl Chloride reactivity_needed->select_chloride Yes consider_anhydride Consider Methoxyacetic Anhydride reactivity_needed->consider_anhydride No end_anhydride Proceed with Anhydride Protocol select_anhydride->end_anhydride end_chloride Proceed with Chloride Protocol select_chloride->end_chloride consider_chloride Consider Methoxyacetyl Chloride consider_anhydride->end_anhydride Methoxyacetylation_Pathway cluster_reagents Reagents Methoxyacetyl_Chloride Methoxyacetyl Chloride (CH₃OCH₂COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Methoxyacetyl_Chloride->Tetrahedral_Intermediate Methoxyacetic_Anhydride Methoxyacetic Anhydride ((CH₃OCH₂CO)₂O) Methoxyacetic_Anhydride->Tetrahedral_Intermediate Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Product N-Substituted Methoxyacetamide (R-NHCOCH₂OCH₃) Tetrahedral_Intermediate->Product Elimination Byproduct_HCl HCl Tetrahedral_Intermediate->Byproduct_HCl Byproduct_Acid Methoxyacetic Acid Tetrahedral_Intermediate->Byproduct_Acid

A Comparative Guide to Catalysts for Methoxyacetaldehyde Synthesis via Dehydrogenation of 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of methoxyacetaldehyde, a key building block in various pharmaceutical and chemical applications, is of significant interest. The catalytic dehydrogenation of 2-methoxyethanol presents a prominent route for its production. The choice of catalyst is paramount to maximizing yield and selectivity. This guide provides an objective comparison of different catalysts employed in this synthesis, supported by experimental data and detailed protocols.

The primary method for synthesizing this compound is the gas-phase dehydrogenation of 2-methoxyethanol. This process involves passing the vapor of 2-methoxyethanol over a heated catalyst bed. Several catalyst systems have been explored for this reaction, with notable examples including reduced copper, copper-chromium oxides, and zinc oxide-chromium oxides. The efficiency of these catalysts varies in terms of conversion, selectivity, and operational stability.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the synthesis of this compound through the dehydrogenation of 2-methoxyethanol.

Catalyst SystemSupport/PromoterTemperature (°C)Yield of this compound (%)Selectivity (%)Reference
Zinc Oxide-Chromium Oxide-39038Not Specified[1]
Reduced CopperSilica Gel325~40 or moreNot Specified[2]
Copper-Chromium OxideAluminaNot Specified for 2-methoxyethanol; 300°C for ethanol dehydrogenation gave 50% selectivity to acetaldehydeNot Specified for 2-methoxyethanolNot Specified for 2-methoxyethanol[3]

Note: Direct comparative studies under identical conditions are limited in the available literature. The data presented is collated from different sources and should be interpreted with consideration of the varying experimental parameters.

Detailed Experimental Protocols

Zinc Oxide-Chromium Oxide Catalyst

Catalyst Preparation:

A zinc oxide-chromium oxide (ZnO-Cr₂O₃) catalyst can be prepared by co-precipitation.[1] To a solution containing 245 g of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 105 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 3 liters of water, a solution of 45 g of ammonia (NH₃) in 650 ml of water is gradually added under vigorous stirring. The resulting precipitate is washed four times by decantation with 3 liters of distilled water each time. The solid is then filtered by suction and washed with an additional 2 liters of water. The catalyst is dried for 6 hours at 120 °C and then calcined in a stream of nitrogen at 550 °C for 3 hours. The final product is crushed and sieved to the desired particle size.[1]

Experimental Workflow for Dehydrogenation:

The dehydrogenation of 2-methoxyethanol is carried out in a standard glass flow reactor. For preparative experiments, approximately 50 g of the ZnO-Cr₂O₃ catalyst is loaded into the reactor.[1] The alcohol is fed into the reactor using a syringe pump. The reaction is performed at atmospheric pressure and a temperature of 390 °C.[1] To suppress dehydration side reactions, the 2-methoxyethanol feed can be mixed with 20 wt.% water.[1] The products are condensed and collected for analysis.

Reduced Copper Catalyst on Silica Gel

Catalyst Preparation:

A reduced copper catalyst supported on silica gel can be prepared by impregnation.[2] 300 c.c. of 8-mesh silica gel is added to a solution of 115 grams of copper nitrate trihydrate in 375 c.c. of water and mixed thoroughly. After standing for 2 hours, the excess solution is removed, and the impregnated silica gel is dried overnight in an oven. The catalyst is then reduced in a stream of hydrogen at 400 °C.[2]

Experimental Workflow for Dehydrogenation:

The catalytic dehydrogenation is conducted by passing the vapors of 2-methoxyethanol over the reduced copper catalyst in a reaction chamber maintained at 325 °C.[2] The reaction products are condensed and collected. The this compound is then separated from the unreacted ether and byproducts by fractional distillation.[2]

Copper-Chromium Oxide Catalyst

Catalyst Preparation:

A copper-chromium oxide catalyst can be synthesized using a co-precipitation method.[4]

Experimental Workflow for Dehydrogenation:

Reaction Pathway and Experimental Setup

The catalytic dehydrogenation of 2-methoxyethanol to this compound proceeds through the removal of two hydrogen atoms from the alcohol. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.

Dehydrogenation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products 2-Methoxyethanol 2-Methoxyethanol Catalyst Catalyst 2-Methoxyethanol->Catalyst Adsorption This compound This compound Catalyst->this compound Dehydrogenation Hydrogen Hydrogen Catalyst->Hydrogen Desorption

Figure 1: Reaction pathway for the dehydrogenation of 2-methoxyethanol.

Experimental_Workflow cluster_setup Experimental Setup SyringePump 2-Methoxyethanol Syringe Pump Vaporizer Vaporizer SyringePump->Vaporizer Liquid Feed Reactor Fixed-Bed Reactor (Catalyst) Vaporizer->Reactor Vapor Feed Condenser Condenser Reactor->Condenser Gaseous Products Collector Product Collector Condenser->Collector Liquid Products

Figure 2: A typical experimental workflow for gas-phase catalytic dehydrogenation.

References

A Comparative Guide to Validated Analytical Methods for Methoxyacetaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of Methoxyacetaldehyde purity is critical for ensuring the integrity of research, the consistency of manufacturing processes, and the safety of final products. This guide provides an objective comparison of common analytical methods for purity assessment, supported by detailed experimental protocols and performance data.

The selection of an appropriate analytical method depends on various factors, including the required level of sensitivity, the nature of potential impurities, available instrumentation, and the specific goals of the analysis, such as routine quality control or in-depth impurity profiling. The most frequently employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry.

Comparison of Key Analytical Methods

The following table summarizes the performance characteristics of the primary methods used for this compound purity determination.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Titrimetry
Principle Separation based on volatility and partitioning between a stationary phase and a carrier gas.Separation based on polarity and partitioning between a stationary phase and a liquid mobile phase.[1]Chemical reaction with the aldehyde functional group.[1][2]
Primary Use Purity assessment, identification, and quantification of volatile impurities.[2][3]Purity assessment and quantification of non-volatile or thermally labile impurities.[1]Assay of the total aldehyde content.[1]
Limit of Detection (LoD) ~1 - 10 ng/mL[1]~2 - 5 ppb (after derivatization)[4]~0.1%[1]
Limit of Quantitation (LoQ) ~3 - 30 ng/mL[1]~10 - 20 ppb (after derivatization)[4]~0.3%[1]
Accuracy High (98-102%)[1]High (98-102%)[1]Moderate to High (97-103%)[1]
Precision (%RSD) < 2%< 2%< 1%
Advantages High resolution for volatile compounds, requires no derivatization for volatile analytes.High sensitivity and selectivity for a wide range of compounds, adaptable for non-volatile impurities.[2]Cost-effective, simple, and rapid for assaying the main component.[2]
Limitations Not suitable for non-volatile or thermally labile impurities.[5]Often requires a derivatization step for aldehydes lacking a UV chromophore, which can add complexity.[6]Non-specific if other reactive carbonyl compounds are present, lower sensitivity.[2]

Experimental Protocols & Workflows

Detailed methodologies for each key analytical technique are provided below.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is highly suitable for assessing the purity of this compound and quantifying volatile organic impurities due to the analyte's volatility.[7] The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[5]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Accurately weigh this compound sample B Dissolve in a suitable solvent (e.g., Methanol) to a known concentration A->B C Transfer to autosampler vial B->C D Inject sample into GC system C->D E Separation on capillary column D->E F Detection by FID E->F G Integrate peak areas F->G H Calculate purity by area percent normalization G->H

Caption: Workflow for this compound purity assessment using GC-FID.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[7]

  • Reagents and Materials:

    • This compound reference standard (≥99.5% purity)

    • Methanol, HPLC grade or equivalent

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 10 mL of methanol in a volumetric flask.

    • Transfer an aliquot of the solution into a 2 mL GC autosampler vial.

  • GC-FID Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min

    • Injector Temperature: 220°C[8]

    • Split Ratio: 50:1[8]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • Detector Temperature: 250°C[8]

    • Injection Volume: 1 µL

  • Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is effective for purity analysis, especially when non-volatile impurities are expected. Since this compound lacks a strong native chromophore, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is required to form a hydrazone derivative that can be detected by UV spectroscopy.[9][10]

HPLC_Workflow cluster_prep Derivatization & Sample Prep cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare this compound solution in Acetonitrile B Add acidic DNPH reagent solution A->B C Incubate mixture (e.g., 40°C for 30 min) B->C D Filter through 0.45 µm syringe filter C->D E Inject derivatized sample into HPLC D->E F Separation on C18 column E->F G UV Detection at 360 nm F->G H Integrate peak areas G->H I Quantify using an external standard calibration curve H->I

Caption: Workflow for this compound analysis using HPLC-UV with DNPH derivatization.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[9]

  • Reagents and Materials:

    • This compound reference standard

    • 2,4-Dinitrophenylhydrazine (DNPH), purified[10]

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Phosphoric acid

  • Solutions Preparation:

    • DNPH Reagent (0.1%): Dissolve 100 mg of purified DNPH in 100 mL of acetonitrile. Add 1 mL of phosphoric acid and sonicate to dissolve.[9]

    • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in acetonitrile to a final concentration of 1 mg/mL.[1]

  • Derivatization Protocol:

    • To 100 µL of the sample solution, add 50 µL of the 0.1% DNPH reagent.[9]

    • Vortex the mixture for 30 seconds.

    • Incubate at 40°C for 30 minutes.[9]

    • Cool to room temperature and filter through a 0.45 µm syringe filter before injection.[9]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

    • Mobile Phase A: Water:Acetonitrile (90:10) with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A to 100% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[9]

    • Detection Wavelength: 360 nm[9]

    • Injection Volume: 20 µL

  • Data Analysis: Construct a calibration curve using derivatized standards. Determine the concentration and purity of the analyte in samples by interpolation from this curve.[9]

Titrimetry (Hydroxylamine Hydrochloride Method)

This titrimetric method provides a simple and cost-effective way to determine the total aldehyde content (assay) of a this compound sample. The method is based on the reaction of the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid (HCl). The liberated HCl is then titrated with a standardized sodium hydroxide solution.

Titration_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Titration cluster_data Calculation A Accurately weigh this compound sample B Dissolve in solvent and add Hydroxylamine HCl solution A->B C Allow reaction to complete (liberates HCl) B->C D Titrate liberated HCl with standardized NaOH C->D E Determine endpoint using indicator or pH meter D->E G Calculate aldehyde content based on titrant volume E->G F Perform blank titration F->G

Caption: Workflow for this compound assay determination by titrimetry.

  • Instrumentation:

    • Analytical balance

    • 50 mL burette

    • pH meter or suitable indicator (e.g., Bromophenol blue)

  • Reagents and Materials:

    • Hydroxylamine hydrochloride solution (0.5 N)

    • Sodium hydroxide solution (0.5 N), standardized

    • Isopropanol

  • Protocol:

    • Accurately weigh an appropriate amount of the this compound sample into a flask.

    • Dissolve the sample in a suitable volume of isopropanol.

    • Add a defined volume of the 0.5 N hydroxylamine hydrochloride solution.

    • Allow the mixture to stand for approximately 10 minutes to ensure the reaction is complete.

    • Titrate the liberated hydrochloric acid with the standardized 0.5 N sodium hydroxide solution to the endpoint.

    • Perform a blank titration using the same volume of hydroxylamine hydrochloride solution without the sample.[1]

  • Calculation: The purity of this compound is calculated using the following formula: Purity (%) = [(V_s - V_b) * N * MW * 100] / (W * 1000) Where:

    • V_s = volume of NaOH used for the sample (mL)

    • V_b = volume of NaOH used for the blank (mL)

    • N = normality of the NaOH solution

    • MW = molecular weight of this compound (74.08 g/mol )[11]

    • W = weight of the sample (g)

References

Cross-Validation of HPLC and GC-MS for Methoxyacetaldehyde Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methoxyacetaldehyde, a key metabolite in various biological pathways, is critical. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in selecting the most suitable method for your research needs.

Method Comparison at a Glance

Both HPLC and GC-MS offer robust solutions for the quantification of this compound, each with distinct advantages and considerations. HPLC, often coupled with UV detection, is a widely accessible technique providing reliable results, particularly when enhanced by derivatization. GC-MS provides high sensitivity and specificity, especially when dealing with complex matrices, and can offer detailed structural information.

ParameterHPLC with UV DetectionGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Derivatization Often required (e.g., with DNPH) for sensitivityOften required (e.g., silylation) for volatility & stability
Sensitivity Good, can reach ppb levelsExcellent, can reach sub-ppb levels
Specificity Good, based on retention timeExcellent, based on retention time and mass spectrum
Sample Throughput Moderate to HighModerate
Instrumentation Cost LowerHigher
Typical Run Time 15-30 minutes10-20 minutes

Performance Characteristics

The following table summarizes expected performance characteristics for the quantification of aldehydes using HPLC and GC-MS. These values are illustrative and should be confirmed during in-house method validation.

Performance MetricHPLC-UV (with DNPH derivatization)GC-MS (with silylation)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 2-5 ppb< 1 ppb
Limit of Quantification (LOQ) 10-20 ppb< 5 ppb
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 10%

Experimental Workflows

The general analytical workflows for quantifying this compound using HPLC and GC-MS are outlined below. Both methods typically involve sample preparation, including a derivatization step to enhance the analytical properties of the target analyte.

Analytical Workflow cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_SP Sample Preparation (e.g., Extraction) HPLC_Deriv Derivatization (DNPH) HPLC_SP->HPLC_Deriv HPLC_Analysis HPLC-UV Analysis HPLC_Deriv->HPLC_Analysis HPLC_Data Data Acquisition & Quantification HPLC_Analysis->HPLC_Data GCMS_SP Sample Preparation (e.g., Extraction) GCMS_Deriv Derivatization (Silylation) GCMS_SP->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Acquisition & Quantification GCMS_Analysis->GCMS_Data

A generalized workflow for this compound analysis.

Detailed Experimental Protocols

HPLC-UV Method with DNPH Derivatization

This method involves the pre-column derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected by UV.[1][2][3]

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • This compound standard

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Perform serial dilutions to create working standards in the desired concentration range (e.g., 1-100 µg/mL).[1]

  • DNPH Reagent (0.1%): Dissolve 100 mg of DNPH in 100 mL of acetonitrile containing 1 mL of phosphoric acid.[1]

  • Derivatization: To 100 µL of sample or standard, add 50 µL of the DNPH reagent. Vortex and incubate at 40°C for 30 minutes. Cool to room temperature and filter through a 0.45 µm syringe filter before injection.[1]

3. HPLC Conditions:

  • Mobile Phase A: 90:10 Water:Acetonitrile with 0.1% Phosphoric Acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: A suitable gradient to separate the derivative from other components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL[1]

  • Detection: UV at 360 nm[1]

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]

GC-MS Method with Silylation

For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of polar analytes like this compound. Silylation is a common approach.[4]

1. Reagents and Materials:

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound standard

  • GC column suitable for derivatized aldehydes (e.g., 5% phenyl methyl siloxane)[5]

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

  • Derivatization: Evaporate the solvent from the sample or standard. Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly, vortex, and heat at 70°C for 60 minutes.[4] After cooling, the sample is ready for injection.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the silylated this compound.

4. Quantification:

  • An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.[6]

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantify the analyte in samples using this calibration curve.

Conclusion

The choice between HPLC and GC-MS for this compound quantification will depend on the specific requirements of the study. HPLC-UV with DNPH derivatization offers a cost-effective and reliable method suitable for many applications.[3] For analyses requiring higher sensitivity, specificity, and the ability to overcome complex matrix effects, GC-MS with silylation is the superior choice.[4] It is recommended that the chosen method be thoroughly validated in the laboratory to ensure it meets the required performance criteria for the intended application.

References

Methoxyacetaldehyde in Tetrahydro-β-Carboline Synthesis: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The Pictet-Spengler reaction, a classic method for constructing the tetrahydro-β-carboline (THBC) core found in numerous bioactive alkaloids and pharmaceuticals, offers a versatile platform for molecular design. This guide provides a comparative analysis of methoxyacetaldehyde's performance in this key synthetic transformation, benchmarking it against common aliphatic aldehydes to inform reagent selection and optimize reaction outcomes.

The synthesis of 1-(methoxymethyl)-1,2,3,4-tetrahydro-β-carboline through the Pictet-Spengler condensation of tryptamine and this compound presents a valuable route to functionalized THBC derivatives. To objectively assess its efficiency, a comparison with alternative aldehydes, namely formaldehyde and acetaldehyde, is crucial. This guide summarizes the reaction parameters and outcomes, offering a clear perspective on the relative performance of these reagents.

Performance Comparison in Pictet-Spengler Reaction

The following table summarizes the key performance indicators for the Pictet-Spengler reaction between tryptamine and this compound, formaldehyde, and acetaldehyde, based on available experimental data.

AldehydeProductReaction ConditionsReaction TimeYield (%)Purity
This compound1-(Methoxymethyl)-1,2,3,4-tetrahydro-β-carbolineTFA, CH₂Cl₂, RT4h85%High
Formaldehyde1,2,3,4-Tetrahydro-β-carbolineH₂SO₄, H₂O, heatNot specifiedGoodNot specified
Acetaldehyde1-Methyl-1,2,3,4-tetrahydro-β-carbolineGlacial acetic acid, reflux2h34%Not specified

Note: The data presented is compiled from different sources and reaction conditions may vary. Direct head-to-head comparative studies under identical conditions are limited.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following protocols outline the synthesis of the respective tetrahydro-β-carboline derivatives.

Synthesis of 1-(Methoxymethyl)-1,2,3,4-tetrahydro-β-carboline (from this compound)

Materials:

  • Tryptamine

  • This compound (50% wt. solution in water)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tryptamine (1.0 eq) in dichloromethane, trifluoroacetic acid (1.0 eq) is added at room temperature.

  • This compound (1.2 eq) is then added to the mixture.

  • The reaction is stirred at room temperature for 4 hours.

  • Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by flash column chromatography.

Synthesis of 1,2,3,4-Tetrahydro-β-carboline (from Formaldehyde)[1]

Materials:

  • Tryptamine

  • Formaldehyde

  • Sulfuric acid

  • Water

Procedure:

  • Tryptamine is condensed with formaldehyde in the presence of sulfuric acid.[1]

  • The reaction mixture is heated to facilitate the cyclization.

  • Detailed workup and purification procedures are not specified in the referenced source.

Synthesis of 1-Methyl-9H-β-carboline-3-carboxylic acid methyl ester (from Acetaldehyde)

Materials:

  • Tryptophan methyl ester

  • Acetaldehyde (ethanal)

  • Glacial acetic acid

  • Ammonia

Procedure:

  • To a solution of tryptophan methyl ester (1.0 eq) in glacial acetic acid, acetaldehyde (1.1 eq) is added.

  • The solution is refluxed for 2 hours.

  • After cooling, the pH is adjusted to 7 with ammonia, leading to the precipitation of a yellow solid.

  • The solid is filtered, washed with water, and dried to yield the product.

Visualizing the Synthetic Pathway and Workflow

To further clarify the processes involved, the following diagrams illustrate the Pictet-Spengler reaction pathway and a general experimental workflow.

pictet_spengler_pathway Tryptamine Tryptamine Iminium Iminium Ion Intermediate Tryptamine->Iminium + Aldehyde - H₂O Aldehyde Aldehyde (e.g., this compound) Aldehyde->Iminium THBC Tetrahydro-β-carboline Iminium->THBC Intramolecular Cyclization

Caption: Pictet-Spengler reaction pathway for THBC synthesis.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Dissolve Tryptamine in Solvent Catalyst Add Acid Catalyst (e.g., TFA) Reactants->Catalyst Aldehyde_add Add Aldehyde (e.g., this compound) Catalyst->Aldehyde_add Stir Stir at RT Aldehyde_add->Stir Quench Quench with NaHCO₃ Stir->Quench After 4h Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure THBC Derivative

Caption: General experimental workflow for THBC synthesis.

Logical Relationship of Performance Metrics

The selection of an appropriate aldehyde in the Pictet-Spengler reaction is a multi-faceted decision, influenced by several interconnected performance metrics.

performance_metrics MA This compound Yield Yield MA->Yield High (85%) Time Reaction Time MA->Time Moderate (4h) Purity Purity MA->Purity High Functionality Product Functionality MA->Functionality Methoxymethyl group FA Formaldehyde FA->Yield Good FA->Time Variable FA->Purity Variable FA->Functionality Unsubstituted at C1 AA Acetaldehyde AA->Yield Lower (34%) AA->Time Short (2h) AA->Purity Variable AA->Functionality Methyl group

Caption: Performance metrics for different aldehydes.

References

Reactivity comparison of Methoxyacetaldehyde with other electrophilic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyacetaldehyde, a bifunctional molecule containing both an aldehyde and a methoxy group, presents a unique electronic profile that influences its reactivity as an electrophile. Understanding its reactivity in comparison to other common aldehydes is crucial for its application in organic synthesis and drug development, where aldehydes are key building blocks and also potential mediators of toxicity. This guide provides an objective comparison of this compound's reactivity with other electrophilic aldehydes, supported by established chemical principles and proposing standardized experimental protocols for direct comparison.

Principles of Aldehyde Reactivity

The reactivity of the carbonyl group in aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group.[1][2] The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack.[3]

Factors that increase the partial positive charge on the carbonyl carbon enhance the aldehyde's electrophilicity and reactivity. Electron-withdrawing groups attached to the carbonyl group increase reactivity, while electron-donating groups decrease it.[2]

Qualitative Reactivity Comparison

Based on fundamental electronic effects, we can qualitatively position this compound among other common aldehydes. The methoxy group (-OCH₃) at the α-position to the carbonyl group has a significant impact on the electrophilicity of the carbonyl carbon. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect), which would be expected to increase the electrophilicity of the carbonyl carbon.

Therefore, the anticipated order of reactivity towards nucleophiles is:

Formaldehyde > Acetaldehyde > this compound > Benzaldehyde

  • Formaldehyde is the most reactive simple aldehyde due to the lack of any electron-donating alkyl groups and minimal steric hindrance.[4]

  • Acetaldehyde is less reactive than formaldehyde due to the electron-donating effect of the methyl group.[4]

  • This compound 's reactivity is influenced by the electron-withdrawing inductive effect of the methoxy group, which is expected to make it more reactive than acetaldehyde.

  • Benzaldehyde is generally less reactive than aliphatic aldehydes in nucleophilic addition reactions because the phenyl group can donate electron density to the carbonyl group through resonance, thus reducing its electrophilicity.

Proposed Experimental Protocols for Reactivity Comparison

To obtain quantitative data for a direct comparison of this compound with other aldehydes, the following well-established experimental protocols are recommended.

Reaction with 2,4-Dinitrophenylhydrazine (2,4-DNPH)

This reaction is a classic qualitative test for aldehydes and ketones, resulting in the formation of a colored precipitate (a 2,4-dinitrophenylhydrazone).[1][2] The rate of precipitate formation can be used as a semi-quantitative measure of reactivity. A study has shown the relative reaction rates with DNPH to be formaldehyde > acetaldehyde >> acetone.[3]

Experimental Protocol:

  • Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and a small amount of concentrated sulfuric acid (Brady's reagent).[2]

  • Reaction: To separate test tubes containing equal molar amounts of formaldehyde, acetaldehyde, this compound, and benzaldehyde dissolved in a suitable solvent (e.g., ethanol), add an equal volume of Brady's reagent.

  • Observation: Record the time taken for the formation of a yellow, orange, or red precipitate.[1] A faster rate of precipitation indicates higher reactivity.

  • Quantitative Analysis (Optional): The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at the λmax of the formed hydrazone over time to determine initial reaction rates.

Tollen's Test (Silver Mirror Test)

Tollen's test distinguishes aldehydes from ketones based on the oxidation of the aldehyde to a carboxylate anion and the reduction of silver ions to metallic silver, which forms a characteristic "silver mirror" on the inside of the test tube.[5][6] The rate of silver mirror formation can provide a qualitative comparison of the aldehydes' reducing ability, which correlates with their reactivity.

Experimental Protocol:

  • Reagent Preparation: Prepare fresh Tollen's reagent by adding a drop of dilute sodium hydroxide to a silver nitrate solution to form a precipitate of silver oxide. Then, add dilute ammonia solution dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex.[7]

  • Reaction: Add a few drops of each aldehyde to separate, clean test tubes containing freshly prepared Tollen's reagent.

  • Observation: Place the test tubes in a warm water bath (do not heat strongly) and observe the time taken for the formation of a silver mirror.[8] A faster formation indicates a more easily oxidized (and generally more reactive) aldehyde.

Fehling's Test

Fehling's test is another classic method to differentiate aldehydes from ketones. Aldehydes are oxidized by the Cu²⁺ ions in Fehling's solution to a carboxylic acid, while the Cu²⁺ ions are reduced to Cu₂O, a red precipitate.[9][10][11]

Experimental Protocol:

  • Reagent Preparation: Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) immediately before use.[12]

  • Reaction: Add a few drops of each aldehyde to separate test tubes containing the freshly prepared Fehling's solution.

  • Observation: Heat the test tubes in a boiling water bath and observe the time taken for the formation of a red precipitate of copper(I) oxide.[12][13] A faster precipitation rate suggests higher reactivity.

Kinetic Studies by NMR Spectroscopy

For a precise quantitative comparison, the kinetics of the reaction of each aldehyde with a common nucleophile (e.g., a primary amine or a thiol) can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16][17] By tracking the disappearance of the aldehyde proton signal and the appearance of the product proton signals over time, rate constants can be determined.

Experimental Protocol:

  • Sample Preparation: In an NMR tube, mix known concentrations of the aldehyde (e.g., this compound) and a chosen nucleophile (e.g., glycine) in a suitable deuterated solvent at a constant temperature.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the characteristic signals of the aldehyde and the product in each spectrum. Plot the concentration of the aldehyde versus time and fit the data to an appropriate rate law to determine the rate constant (k).

  • Comparison: Repeat the experiment under identical conditions for other aldehydes (formaldehyde, acetaldehyde, benzaldehyde) to compare their rate constants.

Data Presentation

The quantitative data obtained from the proposed kinetic studies can be summarized in the following table for a clear and direct comparison.

AldehydeNucleophileRate Constant (k) [M⁻¹s⁻¹]Relative Reactivity
FormaldehydeGlycineExperimental ValueCalculated Value
AcetaldehydeGlycineExperimental ValueCalculated Value
This compound GlycineExperimental ValueCalculated Value
BenzaldehydeGlycineExperimental ValueCalculated Value

Note: The values in this table are placeholders and would need to be determined experimentally.

Visualizing Reaction Principles and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_aldehydes Aldehyde Selection cluster_tests Reactivity Assays cluster_data Data Analysis A Formaldehyde T1 2,4-DNPH Test A->T1 T2 Tollens' Test A->T2 T3 Fehling's Test A->T3 T4 NMR Kinetic Study A->T4 B Acetaldehyde B->T1 B->T2 B->T3 B->T4 C This compound C->T1 C->T2 C->T3 C->T4 D Benzaldehyde D->T1 D->T2 D->T3 D->T4 DA1 Qualitative Comparison T1->DA1 T2->DA1 T3->DA1 DA2 Quantitative Comparison (k) T4->DA2 reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Aldehyde Reactivity Inductive Inductive Effect (-I increases, +I decreases) Inductive->Reactivity influences Resonance Resonance (Donation decreases) Resonance->Reactivity influences Hindrance Steric Hindrance (Increased bulk decreases) Hindrance->Reactivity influences

References

Evaluating the Cost-Effectiveness of Methoxyacetaldehyde in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in large-scale chemical synthesis, directly impacting the economic viability and sustainability of the entire process. Methoxyacetaldehyde, a versatile C3 building block, finds application as an intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[1] This guide provides a comprehensive evaluation of the cost-effectiveness of this compound in large-scale synthesis, comparing it with viable alternatives. The analysis is anchored in the context of its application in multicomponent reactions, such as the Ugi reaction for the synthesis of pharmaceutical ingredients like (R)-lacosamide.

Executive Summary

This guide compares this compound with two primary alternatives: Glycolaldehyde dimethyl acetal and Methylal (Dimethoxymethane), the latter serving as a stable and manageable surrogate for formaldehyde. The comparison focuses on key metrics including synthesis routes, precursor costs, reaction efficiency, and process complexity. While precise bulk pricing for specialty chemicals like this compound is often proprietary, this guide provides estimations based on available data for laboratory-scale quantities and techno-economic models of related chemical processes. Our analysis indicates that while this compound offers a unique combination of reactivity and functional group handles, its cost-effectiveness in large-scale applications is highly dependent on the specific synthetic context and the scale of production. Alternatives like Methylal may offer significant cost advantages, particularly when the direct introduction of a C1 aldehyde equivalent is feasible.

Comparative Analysis of Synthesis Routes and Cost Factors

The economic viability of this compound is intrinsically linked to its manufacturing process. The primary industrial route involves the catalytic dehydrogenation of ethylene glycol monomethyl ether. Alternatives such as Glycolaldehyde dimethyl acetal and Methylal have distinct and well-established production methods.

ParameterThis compoundGlycolaldehyde dimethyl acetalMethylal (Dimethoxymethane)
Primary Synthesis Route Catalytic dehydrogenation of ethylene glycol monomethyl ether.Reaction of glycolaldehyde with methanol in the presence of an acid catalyst.Acid-catalyzed reaction of formaldehyde with methanol.
Key Raw Materials Ethylene glycol monomethyl ether, Copper-based catalyst.Glycolaldehyde, Methanol, Acid catalyst.Formaldehyde, Methanol, Acid catalyst (e.g., solid acid resin).
Estimated Relative Cost HighModerate to HighLow
Process Complexity Moderate: Requires vapor-phase reaction at elevated temperatures and catalyst handling.Moderate: Involves acetal formation and purification.Low to Moderate: Well-established, high-throughput continuous processes are common.
Key Advantages Ready-to-use C3 aldehyde with a methoxy group.Protected form of glycolaldehyde, offering stability and controlled release.Excellent formaldehyde surrogate; stable, low toxicity, and easy to handle.
Key Disadvantages Higher estimated cost; potential for over-oxidation to methoxyacetic acid.Requires a deprotection step to liberate the aldehyde; adds process steps.Less direct functional equivalent to this compound; introduces a C1 unit.

Note: Relative cost estimations are based on laboratory-scale pricing and the complexity of the respective synthesis routes. Bulk industrial pricing may vary significantly.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its alternatives are crucial for a thorough evaluation. The following protocols are based on established chemical literature and patents.

Protocol 1: Synthesis of this compound via Catalytic Dehydrogenation

This protocol is based on the process described in U.S. Patent 2,170,854.

Materials:

  • Ethylene glycol monomethyl ether

  • Reduced copper catalyst (e.g., copper supported on silica gel)

Procedure:

  • The vapors of ethylene glycol monomethyl ether are passed over a bed of a reduced copper catalyst in a reaction zone.

  • The reaction zone is maintained at a temperature between 300°C and 425°C under approximately atmospheric pressure.

  • The resulting reaction mixture, containing this compound, unreacted ether, and hydrogen, is condensed.

  • The condensate is then subjected to fractional distillation to separate the this compound from the unreacted ethylene glycol monomethyl ether and any byproducts.

Reaction Pathway:

G A Ethylene Glycol Monomethyl Ether B This compound A->B C Hydrogen

Caption: Synthesis of this compound.

Protocol 2: Synthesis of Glycolaldehyde Dimethyl Acetal

Materials:

  • Glycolaldehyde

  • Methanol

  • Anhydrous acid catalyst (e.g., Amberlyst-15)

Procedure:

  • Glycolaldehyde is dissolved in an excess of anhydrous methanol.

  • The acid catalyst is added to the solution.

  • The mixture is stirred at room temperature, and the reaction progress is monitored by techniques like gas chromatography (GC).

  • Upon completion, the catalyst is filtered off.

  • The excess methanol is removed under reduced pressure.

  • The resulting crude Glycolaldehyde dimethyl acetal is purified by vacuum distillation.

Protocol 3: Synthesis of Methylal (Dimethoxymethane)

This protocol is based on established industrial processes.

Materials:

  • Formaldehyde (as formalin solution)

  • Methanol

  • Solid acid catalyst (e.g., ion-exchange resin)

Procedure:

  • A mixture of formaldehyde and methanol is continuously fed into a fixed-bed reactor containing a solid acid catalyst.

  • The reaction is typically carried out at a temperature of 60-90°C.

  • The reactor effluent, containing Methylal, water, and unreacted methanol and formaldehyde, is then fed to a distillation column.

  • Pure Methylal is obtained as the overhead product, while the bottom stream containing water and unreacted starting materials can be further processed for recycling.

Application in Pharmaceutical Synthesis: (R)-Lacosamide

This compound is a key raw material in some synthetic routes to the antiepileptic drug (R)-lacosamide, particularly in the Ugi four-component reaction. This reaction offers a highly convergent and efficient way to assemble complex molecules.

Ugi_Reaction cluster_reactants Ugi Reaction Components Amine Chiral Amine Ugi_Product Dipeptide Intermediate for (R)-Lacosamide Amine->Ugi_Product Aldehyde This compound Aldehyde->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product

References

A Comparative Guide to Methoxyacetaldehyde Synthesis: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that extends beyond mere chemical yield. As the principles of green chemistry become increasingly integral to sustainable chemical manufacturing, a thorough assessment of a reaction's environmental impact is paramount. This guide provides a comparative analysis of two primary synthesis routes to Methoxyacetaldehyde: the oxidation of 2-methoxyethanol and the ozonolysis of methyl vinyl ether. The evaluation is based on key green chemistry metrics, providing a quantitative framework for informed decision-making.

This analysis objectively compares the two pathways, highlighting their respective advantages and disadvantages from a sustainability standpoint. The quantitative data presented is derived from representative experimental protocols and is intended to provide a clear comparison of the environmental performance of each method.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key green chemistry metrics for the two primary synthesis routes to this compound. Lower E-Factor and Process Mass Intensity (PMI) values, and higher Atom Economy and Reaction Mass Efficiency values, are indicative of a "greener" process.

MetricRoute 1: Oxidation of 2-MethoxyethanolRoute 2: Ozonolysis of Methyl Vinyl EtherIdeal ValueInterpretation
Atom Economy (AE) 97.4%75.5%100%High AE indicates a high proportion of reactant atoms incorporated into the final product. The oxidation route is theoretically more atom-economical.
Reaction Yield ~85% (Assumed)~80% (Assumed)100%Represents the efficiency of the chemical conversion in practice.
E-Factor ~6.8~14.90Indicates the total mass of waste produced per unit of product. The oxidation route generates significantly less waste.
Process Mass Intensity (PMI) ~7.8~15.91Reflects the total mass input (raw materials, solvents, etc.) required to produce a unit of product. The oxidation route is more mass-efficient.
Reaction Mass Efficiency (RME) ~82.8%~60.4%100%A more comprehensive metric than yield, accounting for atom economy and stoichiometry. The oxidation route demonstrates superior mass efficiency.

Visualizing the Green Chemistry Comparison

The following diagram illustrates the logical relationship between the two synthesis routes and their performance against key green chemistry metrics.

G cluster_0 Synthesis of this compound cluster_1 Route 1: Oxidation cluster_2 Route 2: Ozonolysis cluster_3 Green Chemistry Metrics Assessment start Target: this compound reactant1 2-Methoxyethanol start->reactant1 reactant2 Methyl Vinyl Ether start->reactant2 product1 This compound reactant1->product1 Oxidizing Agent (e.g., NaOCl) metrics1 Route 1: Oxidation + High Atom Economy (97.4%) + Low E-Factor (~6.8) + Low PMI (~7.8) + High RME (~82.8%) - Use of oxidizing agents product1->metrics1 intermediate Ozonide Intermediate reactant2->intermediate 1. Ozone (O3) product2 This compound intermediate->product2 2. Reductive Workup (e.g., DMS) metrics2 Route 2: Ozonolysis - Lower Atom Economy (75.5%) - High E-Factor (~14.9) - High PMI (~15.9) - Lower RME (~60.4%) - Use of hazardous ozone - Formation of byproducts product2->metrics2

Caption: A comparison of two synthetic routes to this compound based on green chemistry metrics.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the two routes discussed. These protocols are intended to be illustrative and may require further optimization.

Route 1: Catalytic Oxidation of 2-Methoxyethanol

This protocol describes the selective oxidation of 2-methoxyethanol to this compound using sodium hypochlorite as the oxidizing agent in the presence of a phase-transfer catalyst.

Materials:

  • 2-Methoxyethanol (10.0 g, 131.4 mmol)

  • Sodium hypochlorite solution (12% aqueous, 100 mL)

  • Tetrabutylammonium bromide (TBAB) (0.42 g, 1.3 mmol)

  • Dichloromethane (100 mL)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stirring bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-methoxyethanol (10.0 g) and tetrabutylammonium bromide (0.42 g) in dichloromethane (50 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (100 mL) dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by distillation.

Route 2: Ozonolysis of Methyl Vinyl Ether

This protocol details the synthesis of this compound through the ozonolysis of methyl vinyl ether, followed by a reductive workup with dimethyl sulfide.

Materials:

  • Methyl vinyl ether (7.2 g, 100 mmol)

  • Methanol (150 mL)

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS) (9.3 g, 150 mmol)

  • Nitrogen gas

  • Dry ice/acetone bath

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer and stirring bar

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a gas outlet, dissolve methyl vinyl ether (7.2 g) in methanol (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas for 15-20 minutes to remove any residual ozone.

  • Slowly add dimethyl sulfide (9.3 g) to the reaction mixture at -78 °C.

  • Allow the mixture to warm to room temperature slowly and stir for at least 4 hours.

  • The solvent and excess dimethyl sulfide can be removed by distillation.

  • The resulting this compound can be further purified by fractional distillation.

Discussion of Green Chemistry Metrics

Atom Economy (AE): The oxidation of 2-methoxyethanol (C₃H₈O₂) to this compound (C₃H₆O₂) and water has a high theoretical atom economy, as the only byproduct is water. In contrast, the ozonolysis of methyl vinyl ether (C₃H₆O) with a reductive workup using dimethyl sulfide (C₂H₆S) produces this compound and dimethyl sulfoxide (C₂H₆SO), resulting in a lower atom economy as a significant portion of the reagent mass is not incorporated into the final product.

E-Factor and Process Mass Intensity (PMI): The E-Factor and PMI are heavily influenced by solvent usage and waste from reagents and byproducts. The oxidation route, even with the use of an aqueous oxidant and an organic solvent for extraction, is calculated to be more mass-efficient than the ozonolysis route. The ozonolysis route requires a significant amount of solvent, and the workup reagent (dimethyl sulfide) contributes to the waste stream as dimethyl sulfoxide.

Reaction Mass Efficiency (RME): RME provides a practical measure of the reaction's greenness by considering the actual masses of reactants used to produce a certain mass of product. The higher RME of the oxidation route underscores its superior efficiency in converting reactant mass into the desired product.

Safety and Hazard Considerations: A critical aspect of green chemistry is safety. Ozone is a toxic and highly reactive gas, requiring specialized equipment and careful handling, which presents a significant drawback for the ozonolysis route. The oxidation route, while using an oxidizing agent, generally involves less hazardous materials and conditions.

Conclusion

Based on the quantitative assessment of green chemistry metrics, the oxidation of 2-methoxyethanol emerges as a significantly greener and more sustainable route for the synthesis of this compound compared to the ozonolysis of methyl vinyl ether. It offers a higher atom economy, lower waste generation (E-Factor and PMI), and greater reaction mass efficiency. Furthermore, the oxidation route avoids the use of highly hazardous reagents like ozone.

For researchers and drug development professionals aiming to incorporate green chemistry principles into their synthetic strategies, the oxidation of 2-methoxyethanol represents a more environmentally responsible choice for the production of this compound. Further research could focus on optimizing this route by employing catalytic amounts of less hazardous oxidizing agents and exploring solvent-free conditions to further enhance its green credentials.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. Methoxyacetaldehyde, a highly flammable and hazardous compound, requires strict adherence to established protocols to mitigate risks and ensure regulatory compliance.

This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing environmental contamination.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1][2] Key safety precautions include:

  • Personal Protective Equipment: Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant clothing.[1]

  • Ventilation: Handle the chemical in a well-ventilated place to avoid the formation and inhalation of dust, aerosols, mists, or vapors.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment to prevent fire caused by electrostatic discharge.[1][2][3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃H₆O₂[1][2][4]
Molecular Weight 74.08 g/mol [1][4][5]
Boiling Point 41.5 ± 13.0 °C at 760 mmHg[2]
Flash Point -38.9 ± 13.4 °C[2]
Density 0.9 ± 0.1 g/cm³[2]
GHS Hazard Statements H225, H302, H312, H317, H319[1][5]
UN Number 1993 (for Flammable Liquid, N.O.S.)[1]
Hazard Class 3 (Flammable liquids)[1]

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Attempting to neutralize or treat the chemical in-house without a validated and safe protocol can be dangerous.

Step 1: Containment and Labeling

  • Collect Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing boats) in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (flammable liquid, harmful/irritant).

Step 2: Managing Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1][3]

  • Containment: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product.[3] For large spills, dike the material to prevent spreading.[3]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[3]

Step 3: Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinsate: Collect the rinsate as hazardous waste.[6] Do not pour the rinsate down the drain.[1][2]

  • Container Disposal: Once triple-rinsed, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]

Step 4: Professional Disposal

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste container by a licensed and certified chemical waste disposal company.

  • Documentation: Maintain all necessary documentation regarding the disposal of the hazardous waste as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Methoxyacetaldehyde_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Eliminate Ignition Sources B->C D Collect Waste this compound & Contaminated Materials C->D During normal use G Evacuate and Ventilate Area C->G In case of spill E Use a Designated, Compatible, and Sealed Container D->E F Label Container as 'Hazardous Waste: this compound' with Hazard Pictograms E->F K Store Waste Container in a Safe, Designated Area F->K H Contain Spill with Non-Combustible Absorbent G->H I Collect Absorbed Material with Non-Sparking Tools H->I J Place in Hazardous Waste Container I->J J->K L Arrange for Pickup by a Licensed Waste Disposal Company K->L M Maintain Disposal Records L->M

Caption: Workflow for the safe disposal of this compound.

Hazardous Waste Classification

This compound is classified as a hazardous waste primarily due to its ignitability.[7] According to the Environmental Protection Agency (EPA) criteria, wastes with a flash point below 60°C are considered ignitable hazardous wastes, designated with the waste code D001.[7] Given that the flash point of this compound is approximately -38.9°C, it falls squarely into this category.[2]

Environmental Hazards

Discharge of this compound into the environment must be strictly avoided.[1] It should not be allowed to enter drains, sewers, or watercourses.[1][2][3] While it is considered readily biodegradable, accidental releases can be harmful to aquatic life.[8]

By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain compliance with all relevant regulations.

References

Essential Safety and Operational Guide for Methoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical information for the handling and disposal of Methoxyacetaldehyde. Strict adherence to these procedures is mandatory to ensure laboratory safety and prevent chemical exposure.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that is harmful if swallowed or in contact with skin.[1] It can cause serious eye irritation and may lead to an allergic skin reaction.[1][2] Appropriate PPE is essential to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Remarks
Eyes/Face Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield may also be required.
Skin Chemical-impermeable gloves (Nitrile or neoprene recommended)Gloves must be inspected before use and changed immediately if contaminated.[3]
Fire/flame resistant and impervious clothingA lab coat or chemical-resistant coveralls should be worn.[2][3]
Respiratory Full-face respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of vapors.[2][3]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2][4] Do not breathe mist, gas, or vapors.[2]

  • Prevent Ignition: this compound is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[2][5] Use only non-sparking tools and explosion-proof equipment.[2][5] Implement measures to prevent static discharge.[2]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep the container away from incompatible materials and foodstuff containers.[2]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Accidental Release and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further hazards.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][4]

  • Clean-up: Use personal protective equipment.[2] Absorb the spill with a non-combustible material like vermiculite, sand, or earth and place it in a suitable, closed container for disposal.[5]

Disposal Plan:

  • Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.[5]

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

  • Container Disposal: Contaminated containers should be triple-rinsed (or equivalent). The rinsate must be collected and disposed of as hazardous waste.[6] The cleaned container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[2]

Safe_Handling_Workflow_this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol A Review SDS B Don Required PPE A->B C Work in Fume Hood B->C D Use Non-Sparking Tools C->D E Dispense Chemical D->E F Tightly Seal Container E->F M Spill or Exposure Occurs E->M G Store Properly F->G H Decontaminate Work Area G->H I Remove PPE H->I J Wash Hands I->J K Collect Waste in Labeled Container J->K If waste is generated L Arrange for Hazardous Waste Pickup K->L N Follow First Aid & Spill Procedures M->N

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.